6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9/h2-4,13-14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGTDMBJJWKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS number 350680-06-7 properties
An In-depth Technical Guide to 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 350680-06-7)
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, CAS Number 350680-06-7. This molecule belongs to the γ-carboline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The parent structure, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, has been identified as a novel and potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, offering a promising avenue for the treatment of cystic fibrosis.[1][2][3] This guide delves into the physicochemical properties, synthesis, spectroscopic characterization, biological significance, and potential applications of this specific methylated derivative, providing a crucial resource for researchers engaged in drug discovery and development.
Chemical Identity and Physicochemical Properties
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a tricyclic aromatic amine. The core structure consists of an indole ring fused with a tetrahydropyridine ring. The methyl group at the 6-position of the indole ring is a key feature influencing its electronic and steric properties, which in turn can modulate its biological activity.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 350680-06-7 | [4][5] |
| Molecular Formula | C₁₂H₁₄N₂ | [4][] |
| Molecular Weight | 186.26 g/mol | [4][] |
| IUPAC Name | 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | [] |
| InChI Key | SEIGTDMBJJWKGU-UHFFFAOYSA-N | [] |
| SMILES | CC1=C2C(=CC=C1)C3=C(N2)CCNC3 | [] |
| Purity (Typical) | ≥95% | [5] |
| Physical Form | Solid |[7] |
Synthesis and Purification
The synthesis of tetrahydro-γ-carbolines like 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis or the Pictet-Spengler reaction as a key step. The Fischer indole synthesis, a classic method for constructing the indole nucleus, involves the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.[8]
For the target molecule, a plausible approach is the reaction of (4-methylphenyl)hydrazine with N-protected 4-piperidone, followed by cyclization and deprotection.
Plausible Synthetic Workflow: Fischer Indole Synthesis
Caption: Fischer Indole Synthesis workflow for the target compound.
Experimental Protocol (Illustrative)
-
Hydrazone Formation: To a solution of p-tolylhydrazine (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.0 eq). Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed. The resulting hydrazone intermediate can be isolated by removing the solvent under reduced pressure or used directly in the next step.
-
Indolization/Cyclization: The crude hydrazone is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is added. The mixture is heated to reflux (typically 80-120 °C) for 2-8 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM). Trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added, and the mixture is stirred at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Final Isolation: The solvent is removed under reduced pressure. The residue is treated with a saturated solution of NaHCO₃ to neutralize the acid and then extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons on the indole ring (approx. 7.0-7.5 ppm).- A singlet for the indole N-H proton (broad, approx. 8.0-9.0 ppm).- Aliphatic protons of the tetrahydropyridine ring (approx. 2.5-4.0 ppm).- A singlet for the methyl group protons (approx. 2.3-2.5 ppm). |
| ¹³C NMR | - Aromatic carbons (approx. 110-140 ppm).- Quaternary carbons of the indole fusion (approx. 125-135 ppm).- Aliphatic carbons of the tetrahydropyridine ring (approx. 20-50 ppm).- Methyl carbon (approx. 15-25 ppm). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 186.- Fragmentation patterns corresponding to the loss of fragments from the tetrahydropyridine ring. |
Biological Activity and Pharmacological Profile
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a privileged structure in medicinal chemistry. Indole derivatives, in general, exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[10][11]
CFTR Channel Potentiators
The most significant recent discovery related to this core structure is its role as a potentiator of the CFTR chloride channel.[1] Mutations in the CFTR gene cause cystic fibrosis (CF), a severe genetic disorder.[3] One class of mutations results in defective channel gating, which can be ameliorated by small molecules called "potentiators."
A high-throughput screening campaign identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of CFTR potentiators.[1][2] Subsequent structure-activity relationship (SAR) studies led to the development of highly potent analogs that effectively rescue the gating defect of mutant CFTR proteins (e.g., F508del and G551D).[1][2] While the published research focused on derivatives with substitutions at other positions, the 6-methyl derivative represents a key structural analog for further investigation in this therapeutic area.
Caption: Mechanism of action for CFTR potentiators.
Other Potential Activities
Derivatives of the tetrahydro-pyrido[4,3-b]indole scaffold have also been investigated as antagonists for the 5-HT₆ serotonin receptor, a target for cognitive disorders like Alzheimer's disease.[12] The versatility of the indole nucleus suggests that this compound could be a valuable building block for exploring a wide range of biological targets.[13][14]
Applications in Drug Discovery
Given its validated role as a CFTR modulator scaffold, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a highly relevant starting point for:
-
Lead Optimization: Serving as a core structure for generating libraries of analogs to improve potency, selectivity, and pharmacokinetic properties for CFTR-targeted therapies.
-
Fragment-Based Drug Design: Use as a fragment for screening against various biological targets, particularly those with indole-binding pockets.
-
Chemical Probe Development: Synthesis of tagged or functionalized versions to study the biology of CFTR and other potential targets.
-
Neurological Drug Discovery: Exploration as an intermediate for synthesizing ligands for serotonin receptors and other CNS targets.[12][13]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Category | Statement | Code |
|---|---|---|
| Hazard | Harmful if swallowed | H302 |
| Causes skin irritation | H315 | |
| Causes serious eye irritation | H319 | |
| May cause respiratory irritation | H335 | |
| Precautionary | Wear protective gloves/eye protection/face protection | P280 |
Source:[15]
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably inside a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[16]
-
Handling: Avoid breathing dust, fumes, or vapors.[17] Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Use spark-proof tools and keep away from open flames and hot surfaces.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and acids.[16]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect and place in a suitable container for chemical waste disposal.
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[16]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing and seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]
-
References
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- Guidechem. 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride.
- The Royal Society of Chemistry.
- abcr Gute Chemie. AB503884 | CAS 350680-06-7.
- Matrix Scientific. Product Page [350680-06-7].
- Fisher Scientific.
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- Sigma-Aldrich.
- BLDpharm. 350680-06-7|6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
- ILO and WHO.
- BOC Sciences. CAS 350680-06-7 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole.
- Chemicalbook. 1H-Pyrido[4,3-b]indole, 6-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1) synthesis.
- ACS Publications. (2020).
- PubMed. (2020).
- Chula Digital Collections. (2022).
- P212121 Store. 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b] indole hydrochloride 500mg.
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- El-Faham, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- PubChem. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt.
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The Multifaceted Biological Activities of Tetrahydro-γ-carboline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The tetrahydro-γ-carboline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by this class of compounds, with a particular focus on their neuroprotective, anti-inflammatory, and anticancer properties. We delve into the synthetic strategies for accessing these molecules, detail the critical experimental protocols for evaluating their efficacy, and elucidate the underlying mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of tetrahydro-γ-carboline derivatives for therapeutic intervention.
Introduction: The Tetrahydro-γ-carboline Scaffold - A Privileged Structure in Medicinal Chemistry
Tetrahydro-γ-carbolines (THγCs), also known as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, are a class of indole alkaloids that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure provides an excellent framework for the design of potent and selective ligands for a variety of biological targets.[1] The sustained interest in this scaffold stems from the diverse and potent biological activities demonstrated by both natural and synthetic derivatives, particularly in the context of central nervous system (CNS) disorders.[2]
One of the most well-known examples of a bioactive tetrahydro-γ-carboline is Dimebon (latrepirdine), initially developed as an antihistamine.[3] Subsequent research revealed its neuroprotective and cognition-enhancing properties, leading to its investigation as a potential treatment for Alzheimer's and Huntington's diseases.[4][5][6] The journey of Dimebon highlighted the therapeutic potential of the THγC core and spurred further exploration into its derivatives. This guide will explore the key biological activities of this fascinating class of molecules, providing the technical insights necessary to advance their development from the laboratory to the clinic.
Diverse Biological Activities of Tetrahydro-γ-carboline Derivatives
The unique structural features of tetrahydro-γ-carbolines allow them to interact with a wide range of biological targets, resulting in a broad spectrum of pharmacological effects.[7] This section will detail the most significant and well-documented of these activities.
Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases
Mitochondrial dysfunction is a key pathological feature in many neurodegenerative diseases.[3] Tetrahydro-γ-carboline derivatives, most notably Dimebon and its analogs, have been shown to exert significant neuroprotective effects by targeting mitochondria.[3][4] These compounds can inhibit the mitochondrial permeability transition pore (mPTP), a non-selective channel whose prolonged opening leads to mitochondrial swelling, rupture, and ultimately, cell death.[3][8] By preventing mPTP opening, these derivatives help maintain mitochondrial integrity and function, thus protecting neurons from various insults.[4]
Furthermore, some THγC derivatives exhibit neuroprotection by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are critically involved in glutamatergic neurotransmission and excitotoxicity.[6][9] Overactivation of NMDA receptors leads to an excessive influx of calcium ions, triggering a cascade of neurotoxic events. Certain THγC conjugates have been shown to act as NMDA receptor antagonists, thereby mitigating excitotoxicity.[9]
Anti-inflammatory Activity: Quelling the Fire of Chronic Inflammation
Chronic inflammation is a driving force behind numerous diseases, including autoimmune disorders and neurodegenerative conditions.[10] Recent studies have identified the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway as a critical mediator of innate immune responses and inflammation.[10][11] Aberrant activation of this pathway can lead to the overproduction of pro-inflammatory cytokines.
Intriguingly, certain tetrahydro-γ-carboline derivatives have emerged as potent inhibitors of the cGAS-STING pathway.[11] These compounds can directly target cGAS, preventing the synthesis of the second messenger cGAMP and subsequent activation of STING, thereby downregulating the production of inflammatory cytokines.[11] This novel mechanism of action positions THγC derivatives as promising candidates for the treatment of a range of inflammatory diseases.
Anticancer Potential: Targeting the Hallmarks of Cancer
The anticancer properties of tetrahydro-γ-carboline derivatives are an area of active investigation. Studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including cervical, lung, liver, and breast cancer cells.[12] The proposed mechanisms for their antitumor activity are multifaceted and appear to be cell-line dependent. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[12] The structural versatility of the THγC scaffold allows for the design of derivatives that can potentially target various cancer-related pathways.
Dopamine Receptor Antagonism: A New Avenue for Antipsychotics
Dopamine receptors, particularly the D3 subtype, are key targets in the development of treatments for psychotic disorders.[13][14] Selective D3 receptor antagonists are sought after for their potential to provide antipsychotic efficacy with a reduced side-effect profile compared to non-selective agents. Through scaffold hopping from known D3 receptor ligands, novel tetrahydro-γ-carboline derivatives have been identified as potent and selective D3 receptor antagonists.[13][14] These compounds have demonstrated antipsychotic-like effects in preclinical models, suggesting their potential as a new class of antipsychotic drugs.[13]
Synthesis of the Tetrahydro-γ-carboline Core
The construction of the tetrahydro-γ-carboline scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry. A common and versatile approach involves the Pictet-Spengler reaction, which has been adapted and optimized for the synthesis of THγC derivatives.[7] Other notable methods include multicomponent reactions, palladium-catalyzed intramolecular allylic alkylation, and Catellani/aza-Michael addition cascades.[7][15]
A general synthetic scheme for the preparation of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles is presented below.[1]
Caption: General synthetic approach to the tetrahydro-γ-carboline scaffold.
Experimental Protocols for Biological Evaluation
Rigorous and reproducible experimental protocols are paramount for the accurate assessment of the biological activity of tetrahydro-γ-carboline derivatives. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[16][17] It is widely employed to evaluate the protective effects of compounds against neurotoxin-induced cell death.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the tetrahydro-γ-carboline derivative for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxin (e.g., MPP+ for a Parkinson's disease model, or Aβ peptide for an Alzheimer's disease model) to the wells, with the exception of the control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
This assay directly measures the opening of the mPTP, a key event in apoptosis.[18][19][20][21]
Protocol:
-
Cell Staining: Load cells with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria of living cells.
-
Fluorescence Quenching: Add CoCl₂ to the medium. CoCl₂ quenches the fluorescence of calcein in the cytoplasm but cannot enter the mitochondria unless the mPTP is open.
-
Induction of mPTP Opening: Treat the cells with an agent known to induce mPTP opening (e.g., a calcium ionophore like ionomycin) in the presence or absence of the test compound.
-
Fluorescence Measurement: Measure the mitochondrial fluorescence using a fluorescence microscope or a flow cytometer. A decrease in mitochondrial fluorescence indicates mPTP opening.
-
Data Analysis: Compare the fluorescence intensity in compound-treated cells to that of the control and ionomycin-treated cells to determine the inhibitory effect of the compound on mPTP opening.
In Vivo Models
This model is widely used to evaluate the in vivo antitumor activity of novel compounds.[2][22][23][24]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers.
-
Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the tetrahydro-γ-carboline derivative via a suitable route (e.g., intraperitoneal or oral).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
This assay is used to determine the affinity of a compound for a specific receptor.[13][25][26][27]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D3 receptor.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled ligand that specifically binds to the D3 receptor (e.g., [³H]-spiperone) and varying concentrations of the unlabeled tetrahydro-γ-carboline derivative.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.
Mechanisms of Action: Signaling Pathway Insights
To provide a deeper understanding of how tetrahydro-γ-carboline derivatives exert their biological effects, this section presents diagrams of key signaling pathways, highlighting the putative points of intervention for these compounds.
Inhibition of the cGAS-STING Inflammatory Pathway
Caption: Proposed mechanism of cGAS inhibition by tetrahydro-γ-carboline derivatives.[7][28][29][30]
Modulation of Neuroinflammatory Pathways
Caption: Modulation of microglial activation and neuroinflammation by THγC derivatives.[31][32][33]
Quantitative Data Summary
The following table summarizes the reported biological activities of representative tetrahydro-γ-carboline derivatives.
| Compound | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Reference |
| Dimebon | Neuroprotection (anti-Aβ toxicity) | Cerebellum cell culture | EC₅₀ = 25 µM | [5] |
| Dimebon | NMDA Receptor Antagonism | In vivo seizure model | EC₅₀ = 42 mg/kg | [5] |
| Dimebon Analog | NMDA Receptor Inhibition | In vitro MSN cultures | IC₅₀ = 10 µM | [6] |
| Compound 25 | cGAS Inhibition (human) | Cellular assay | IC₅₀ = 1.38 µM | [22] |
| Compound 25 | cGAS Inhibition (murine) | Cellular assay | IC₅₀ = 11.4 µM | [22] |
| Derivative 4c | Anticancer (A549 cells) | MTT assay | IC₅₀ = 9.42 µM | [12] |
| ZLG-25 | Dopamine D3 Receptor Binding | Radioligand binding assay | Ki = 685 nM | [13] |
Conclusion and Future Directions
Tetrahydro-γ-carboline derivatives represent a remarkably versatile scaffold with a wide array of promising biological activities. Their demonstrated efficacy in neuroprotection, anti-inflammation, and oncology, coupled with their potential as novel antipsychotics, underscores their significance in modern drug discovery. The synthetic accessibility of the THγC core allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects. Elucidating the precise molecular targets and downstream signaling pathways for their various biological effects will be crucial for rational drug design. The development of more sophisticated in vivo models that better recapitulate human disease will be essential for translating preclinical findings into clinical success. Furthermore, exploring the potential of these compounds in combination therapies, particularly in the context of cancer and neurodegenerative diseases, may unlock synergistic effects and overcome drug resistance.
The continued investigation of tetrahydro-γ-carboline derivatives holds immense promise for the development of next-generation therapeutics that can address some of the most pressing unmet medical needs of our time. This guide provides a solid foundation for researchers to build upon as they navigate the exciting and challenging path of drug discovery in this promising chemical space.
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6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Analogs
Abstract
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or γ-carboline, scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities. This guide provides a detailed exploration of the multifaceted mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its related analogs. We will dissect its function not as a single-target agent, but as a versatile chemical core whose biological activity is exquisitely sensitive to its substitution pattern. This document will cover its role as a potent serotonin 5-HT6 receptor antagonist, a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, and a neuroprotective agent with antioxidant properties. Through detailed protocols, data summaries, and pathway diagrams, this guide offers researchers and drug development professionals a comprehensive understanding of this important chemical class.
Introduction to the Tetrahydro-γ-Carboline Scaffold
The 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole belongs to the γ-carboline family, a subset of indole alkaloids. These structures are synthetically accessible and are related to the broader class of pharmacologically significant β-carbolines, many of which are found in nature and traditional medicines.[1][2] The core tetrahydro-γ-carboline structure is a key building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and other conditions.[3]
The key insight for drug developers is that the biological target of this scaffold can be dramatically altered by specific chemical modifications at various positions on the tricyclic ring system. This guide will explore three distinct and well-documented mechanisms of action that arise from this structural versatility.
Primary Mechanism: Serotonin (5-HT₆) Receptor Antagonism
One of the most well-characterized mechanisms for this scaffold is the potent and selective antagonism of the serotonin 5-HT₆ receptor. The 5-HT₆ receptor, expressed almost exclusively in the CNS, is a G-protein coupled receptor (GPCR) that signals through Gs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). It is a key regulator of cholinergic and glutamatergic neurotransmission and is a prominent target for cognitive enhancement in Alzheimer's disease and schizophrenia.
Derivatives of the tetrahydro-1H-pyrido[4,3-b]indole core, particularly those with sulfonyl substitutions at the 8-position, have been identified as highly potent 5-HT₆ receptor antagonists.[4]
Data Presentation: 5-HT₆ Receptor Binding Affinity and Functional Antagonism
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (IC₅₀) for representative 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles from published studies.[4]
| Compound Reference | Substitution Pattern | 5-HT₆ Binding Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) |
| Compound 9 | 8-(phenylsulfonyl) | 2.1 | 15 |
| Compound 20 | 8-(naphthalen-2-ylsulfonyl) | 5.7 | 78 |
Experimental Protocols
This protocol is designed to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Membrane Preparation: HEK293 cells stably expressing the human 5-HT₆ receptor are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. The causality here is to isolate the membrane fraction containing the target receptor away from cytosolic components.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity 5-HT₆ radioligand (e.g., [³H]LSD), and varying concentrations of the test compound (e.g., 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analog).
-
Incubation: The plate is incubated (e.g., at 25°C for 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. This step is critical for separating bound from free radioactivity.
-
Scintillation Counting: The filters are washed, dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
This protocol measures the ability of a compound to block the serotonin-induced increase in intracellular cAMP, confirming its antagonist activity.
-
Cell Culture: Plate HEK293 cells expressing the human 5-HT₆ receptor in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist test compound for a set period (e.g., 20 minutes). This allows the antagonist to occupy the receptors.
-
Agonist Stimulation: Add a fixed concentration of an agonist (e.g., serotonin) that elicits a submaximal response (EC₈₀). This ensures a robust signal that can be effectively inhibited. Incubate for another period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP level against the antagonist concentration. The IC₅₀ value is the concentration of the antagonist that reduces the agonist-stimulated cAMP response by 50%.
Visualization: 5-HT₆ Antagonist Signaling Pathway
Caption: Antagonism of the 5-HT₆ receptor by a γ-carboline, blocking cAMP production.
Alternative Mechanism: CFTR Channel Potentiation
In a completely different therapeutic area, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemical scaffold for potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[5] CFTR is an ion channel, and mutations in its gene cause cystic fibrosis. Potentiators are a class of drugs that restore function to mutant CFTR channels that are present on the cell surface but have a gating defect (i.e., they do not open properly).
Through high-throughput screening, specific analogs, such as those with an 8-methoxy group, were found to rescue the gating defect of F508del- and G551D-CFTR mutants.[5]
Data Presentation: CFTR Potentiator Efficacy and Potency
The following table summarizes the efficacy (Eₘₐₓ) and potency (EC₅₀) of key tetrahydro-γ-carboline analogs in rescuing F508del-CFTR function.[5]
| Compound Reference | Key Substitutions | Efficacy (Eₘₐₓ, % of VX-770) | Potency (EC₅₀, μM) |
| Hit 1 | 8-methoxy, specific acyl group | Good | Sub-micromolar |
| Hit 3 | 8-methoxy, different acyl group | Good | Sub-micromolar |
| Compound 13 | 8-H (methoxy removed) | Retained | 0.23 |
| Compound 14 | 8-methyl | Retained | 0.27 |
Experimental Protocol
This cell-based assay is a gold standard for discovering CFTR modulators. It measures ion channel function by detecting the quenching of a yellow fluorescent protein (YFP) by iodide influx.
-
Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing a mutant human CFTR (e.g., F508del or G551D) and a halide-sensitive YFP are used. This cell line provides a robust and validated system.
-
Assay Plate Preparation: Cells are plated in 384-well microplates. The cells are treated with a "cocktail" containing a CFTR activator (forskolin, to open the channel via cAMP) and the test compound at various concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. An initial baseline fluorescence reading is taken.
-
Iodide Addition: A high-iodide solution is injected into each well. If the CFTR channels are open and functional (potentiated by the test compound), iodide ions will rush into the cell.
-
Quenching Measurement: The influx of iodide quenches the YFP fluorescence. The rate of fluorescence decrease is measured over time. A faster quenching rate indicates greater CFTR channel activity.
-
Data Analysis: The initial rate of quenching is calculated for each well. These rates are plotted against the compound concentration to generate a dose-response curve, from which the potency (EC₅₀) and maximum efficacy (Eₘₐₓ) can be determined.
Visualization: CFTR Potentiator Discovery Workflow
Caption: Workflow for identifying and optimizing γ-carboline CFTR potentiators.
Neuroprotective and Antioxidant Mechanisms
Beyond specific receptor or channel modulation, various indole and carboline alkaloids, including the tetrahydro-γ-carboline framework, exhibit significant neuroprotective properties.[6] This activity is often multifactorial, stemming from the molecule's ability to mitigate cellular stress pathways that are central to neurodegenerative diseases like Parkinson's and Alzheimer's.
Studies on related compounds have demonstrated effects on acetylcholinesterase, butyrylcholinesterase, mitochondrial functions, and tubulin polymerization, along with direct antioxidant activity.[7] The core mechanisms include reducing oxidative stress, inhibiting inflammation, and preventing apoptosis.[8][9]
Experimental Protocol
This is a rapid and reliable method to measure the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. DPPH is a stable free radical with a deep violet color.
-
Assay Reaction: In a 96-well plate, add the DPPH solution to varying concentrations of the test compound (e.g., 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole). A known antioxidant like ascorbic acid is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at ~517 nm using a microplate reader.
-
Data Analysis: When DPPH accepts an electron or hydrogen radical from an antioxidant, it becomes colorless. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution with vehicle). An IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined. This self-validating system directly correlates color change to antioxidant capacity.
Visualization: Interrelated Pathways of Neuroprotection
Caption: Neuroprotective actions of γ-carbolines targeting key damage pathways.
Conclusion and Future Directions
The 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a quintessential example of a "privileged structure" in drug discovery. This guide has demonstrated that simple modifications to this core can redirect its biological activity towards vastly different targets, from GPCRs in the brain to ion channels involved in genetic diseases.
-
As a 5-HT₆ antagonist , it holds promise for treating cognitive deficits in neurological and psychiatric disorders.[4]
-
As a CFTR potentiator , it provides a novel chemical starting point for the development of therapeutics for cystic fibrosis.[5]
-
As a neuroprotective agent , its antioxidant and anti-inflammatory properties make it a candidate for addressing the multifactorial nature of neurodegenerative diseases.[6][8][9]
Future research should focus on leveraging structure-activity relationship insights to enhance selectivity for a desired target, thereby minimizing off-target effects. Furthermore, the potential exists to design multi-target-directed ligands (MTDLs) based on this scaffold, where modulation of more than one target (e.g., 5-HT₆ antagonism and antioxidant activity) could provide synergistic benefits for complex diseases. The versatility and proven track record of the tetrahydro-γ-carboline core ensure its continued relevance in the future of drug development.
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Airaksinen, M. M., Ho, B. T., An, R., & Taylor, D. (1978). Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level. Arzneimittel-Forschung, 28(1), 42-46. [Link]
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Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]
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A New Scaffold for Hope: The Discovery of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as Novel CFTR Potentiators
A Technical Guide for Drug Discovery Professionals
Abstract
Cystic Fibrosis (CF) is a devastating autosomal recessive disease stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] These mutations lead to a dysfunctional CFTR protein, a crucial chloride channel, resulting in multiorgan pathology.[1] The advent of CFTR modulators, particularly potentiators that enhance channel gating, has revolutionized treatment for specific patient populations.[1][2] However, the need for new, structurally diverse, and effective potentiators remains urgent. This guide provides an in-depth chronicle of the successful discovery and preclinical characterization of a novel chemical class of CFTR potentiators: the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as 1,2,3,4-tetrahydro-γ-carboline) scaffold. We will dissect the high-throughput screening campaign that unearthed the initial hits, detail the extensive structure-activity relationship (SAR) studies that led to a potent lead compound, and present the key biological and pharmacokinetic data that validate this chemotype as a promising foundation for future CF therapies.
The Strategic Imperative: Expanding the Arsenal of CFTR Potentiators
The approval of the potentiator Ivacaftor (VX-770) marked a paradigm shift in CF treatment, transforming it from symptomatic management to addressing the underlying molecular defect for patients with specific gating mutations (e.g., G551D).[1] Potentiators act by increasing the open probability of CFTR channels that are already present at the cell surface, thereby augmenting chloride ion transport.[3][4] While successful, the existing portfolio of potentiators is limited, creating a compelling need to identify novel chemical scaffolds.[1][5] A diverse chemical arsenal is critical for several reasons:
-
Overcoming Resistance and Improving Efficacy: New scaffolds may offer different binding sites or mechanisms of action, potentially leading to improved efficacy or utility in patient populations non-responsive to current therapies.
-
Addressing a Wider Range of Mutations: Different molecular structures may prove more effective for rare or challenging CFTR mutations.
-
Optimizing Pharmacokinetic Profiles: Novel chemotypes can provide new avenues to improve drug-like properties, such as bioavailability, half-life, and tissue distribution.
Our narrative begins with a drug discovery effort explicitly aimed at identifying such novel chemotypes, moving beyond modifications of existing modulator classes.[1][5]
The Hunt: High-Throughput Screening and Hit Identification
The foundation of this discovery was a robust high-throughput screening (HTS) campaign designed to identify small molecules that could potentiate the function of the most common CF-causing mutant, F508del-CFTR.[1][5]
The HTS Assay: A Self-Validating System
The choice of assay is paramount for the success of any HTS campaign. The team employed a widely validated cell-based assay using Fischer rat thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP).[5][6][7] This system is an elegant and efficient proxy for CFTR channel function.
Causality Behind Experimental Design:
-
Why FRT cells? These cells form polarized monolayers and have low endogenous chloride channel activity, providing a clean background to measure the function of the exogenously expressed CFTR.
-
Why F508del-CFTR? Targeting the most prevalent mutation ensures the broadest potential clinical impact.
-
Why YFP-based sensing? This fluorescence-based method is highly amenable to automation and provides a kinetic readout of channel activity, making it ideal for screening thousands of compounds daily.[6] The rate of fluorescence quenching upon iodide influx is directly proportional to CFTR activity.[6]
Caption: Principle of the YFP-based HTS assay for CFTR potentiators.
Protocol 1: High-Throughput Screening (YFP-Halide Influx Assay)
-
Cell Plating: Seed FRT cells co-expressing F508del-CFTR and halide-sensitive YFP into 96- or 384-well microplates.
-
Trafficking Rescue: Incubate plates at a reduced temperature (e.g., 27°C) for 24 hours. This permissive temperature facilitates the trafficking of a fraction of F508del-CFTR to the plasma membrane, which is essential for a potentiator assay.[7]
-
Compound Addition: Utilize robotic liquid handlers to add test compounds from a chemical library (e.g., at 2.5-10 µM) to the wells. Include positive controls (e.g., a known potentiator like VX-770) and negative controls (DMSO vehicle).
-
cAMP Stimulation: Add a cAMP agonist, such as forskolin (e.g., 20 µM), to activate the PKA signaling pathway, which is required to open CFTR channels.[3]
-
Assay Execution: Place the microplate into a fluorescence plate reader. Initiate recording of YFP fluorescence.
-
Iodide Injection: After establishing a baseline fluorescence, inject an iodide-containing solution into the wells.
-
Data Analysis: Measure the initial rate of fluorescence decrease. Potentiator "hits" are identified as compounds that significantly increase the rate of iodide influx compared to DMSO-treated controls.
From Screening to Confirmed Hits
A screening campaign involving 11,334 diverse small molecules yielded several structurally varied hits.[1] Crucially, after re-testing and dose-response analysis, three confirmed hits—Hit-7 (1) , Hit-8 (2) , and Hit-9 (3) —were found to share the same 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole chemical scaffold.[1][5] This convergence on a single chemotype provided a strong validation and a clear starting point for a focused medicinal chemistry effort.[5]
| Hit Compound | Potency (EC₅₀) in FRT-F508del Cells |
| Hit-7 (1) | Sub-micromolar |
| Hit-9 (3) | Sub-micromolar |
| Table 1: Initial HTS hits sharing the tetrahydro-γ-carboline core showed promising potency.[5] |
The Optimization Phase: Structure-Activity Relationship (SAR) Studies
With a validated scaffold in hand, the next logical step was an intensive SAR exploration to optimize potency and drug-like properties. The investigation focused on modifications at two key positions of the tetrahydro-γ-carboline core.
Caption: Key modification points for the SAR study of the core scaffold.
Modifying the Acylating Group (Position 2)
Initial efforts explored the heteroaryl group acylating the nitrogen at position 2.[1] Keeping the 8-methoxy carboline moiety constant, various pyrazole substituents and other heterocyclic rings were tested. This work established that the 5'-trifluoromethyl-pyrazol-3'-yl residue was an ideal acylating group for targeting the gating defects of mutant CFTR.[5]
Exploring the Phenyl Ring Substitution Pattern
The next phase investigated substitutions on the phenyl ring of the carboline core. A series of mono- and di-substituted analogues were synthesized and tested.[5] This systematic approach led to a key discovery.
Key SAR Insights:
-
A fluorine atom at position 6 (compound 20 ) resulted in the most potent analogue among the mono-substituted derivatives, displaying a double-digit nanomolar potency (EC₅₀ = 0.096 μM) while maintaining high efficacy.[5]
-
This finding prompted the exploration of di-substituted compounds bearing a fluorine at position 6, which ultimately led to even more potent molecules.[5]
| Compound | Substitution | Efficacy (Eₘₐₓ)¹ | Potency (EC₅₀, µM) |
| 3 | 8-MeO | 1.00 | 0.28 |
| 20 | 6-F, 8-MeO | 0.96 | 0.096 |
| 32 | 6-F, 8-Cl | 1.34 | 0.043 |
| 33 | 6-F, 8-Br | 1.37 | 0.041 |
| Table 2: Selected SAR data for phenyl ring substitutions on the tetrahydro-γ-carboline core, tested in FRT-F508del cells. ¹Efficacy normalized to compound 3.[5] |
The Impact of Chirality: Discovery of the Eutomer
Many of the most promising compounds, including 32 and 33 , were synthesized as racemic mixtures. A critical step in drug development is to resolve chirality and test the pure enantiomers, as biological activity is often confined to a single stereoisomer.
The separation of the enantiomers of a related compound led to a profound discovery:
-
The (R)-enantiomer (39) , the eutomer, retained the potent low double-digit nanomolar activity (EC₅₀: 0.017 μM).[1][5]
-
The (S)-enantiomer (40) , the distomer, exhibited a greater than 100-fold loss in potency (EC₅₀: 1.1 μM).[1][5]
This stark difference confirmed a specific and stereoselective interaction between the (R)-enantiomer and the CFTR protein, a hallmark of a targeted mechanism of action. Compound 39 was thus identified as the lead candidate for further characterization.[1]
Biological and In Vivo Characterization of Lead Compound 39
The ultimate test of a new potentiator is its ability to rescue CFTR function in various models, including those with different mutations, and to demonstrate favorable in vivo properties.
Efficacy on G551D-CFTR
To assess the broader applicability of this new chemical class, compound 39 was tested on cells expressing G551D-CFTR, a classic gating mutation. Compound 39 proved to be a highly effective potentiator for G551D-CFTR, displaying efficacy comparable to the approved drug VX-770 at higher concentrations.[5] This confirmed that the scaffold is not limited to F508del and has potential for treating patients with class III mutations.
Electrophysiological Validation
While YFP assays are excellent for HTS, electrophysiology provides the gold-standard measurement of ion channel function. Ussing chamber experiments on primary human bronchial epithelial (HBE) cells are a crucial preclinical model.[8]
Protocol 2: Ussing Chamber Electrophysiology
-
Cell Culture: Culture primary HBE cells from CF patients (e.g., homozygous for F508del) on permeable supports until a polarized, differentiated monolayer is formed.
-
Chamber Mounting: Mount the permeable support in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Perfuse both sides with physiological saline solution.
-
Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport across the epithelium.
-
Pharmacological Manipulation:
-
Add amiloride to the apical side to block epithelial sodium channels (ENaC), isolating the chloride current.
-
Add forskolin to stimulate CFTR via the cAMP pathway.
-
Acutely add the test potentiator (e.g., compound 39 ) to the apical chamber and record the increase in Isc.
-
-
Data Analysis: The magnitude of the potentiator-induced increase in Isc provides a direct measure of CFTR-mediated chloride secretion.
Electrophysiological studies confirmed the potent activity of this series, validating the results from the YFP screening platform.
In Vivo Pharmacokinetic Profile
A promising biological profile must be paired with suitable in vivo behavior. The lead compound 39 underwent pharmacokinetic studies in rats to assess its druglike properties.[2][5]
| Parameter | Value |
| Administration Route | Oral |
| Bioavailability (F%) | Good |
| Exposure Levels | Considerable |
| Lung Distribution | Detectable |
| Table 3: Summary of the in vivo pharmacokinetic profile of lead compound 39 in rats.[2][5] |
The results were highly encouraging, showing that compound 39 had good oral bioavailability and, critically, was distributed to the lungs, the primary site of CF pathology.[2][5]
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An In-Depth Technical Guide to the Neuropharmacological Activity of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
A Framework for Investigation
Disclaimer: As of January 2026, detailed neuropharmacological data for 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not extensively available in the public domain. This guide is therefore structured as a comprehensive framework outlining the requisite experimental investigations to fully characterize the neuropharmacological profile of this compound. The methodologies described herein are based on established protocols for analogous compounds and serve as a robust template for future research.
Introduction: The Therapeutic Potential of the Tetrahydro-γ-carboline Scaffold
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide array of activities within the central nervous system (CNS), including antidepressant and antipsychotic-like effects. The strategic placement of substituents on this scaffold can significantly modulate its pharmacological properties, dictating its affinity and efficacy at various CNS targets. This guide focuses on the 6-methyl substituted analog, a compound with potential for nuanced interactions with key neurotransmitter systems.
Molecular Profile and Rationale for Investigation
The introduction of a methyl group at the 6-position of the tetrahydro-γ-carboline core can influence the molecule's electronic and steric properties, potentially altering its binding affinity and selectivity for various receptors. Given the structural similarity of the parent scaffold to serotonin, a primary hypothesis is that 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole will exhibit significant activity at serotonin (5-HT) receptors. Furthermore, the broader class of tryptolines, of which this compound is a derivative, has been shown to interact with monoamine oxidase and serotonin reuptake sites. A thorough investigation is therefore warranted to elucidate its complete neuropharmacological signature.
Part 1: In Vitro Characterization: Receptor Binding and Functional Activity
The initial phase of characterizing a novel compound involves a comprehensive in vitro assessment to determine its primary molecular targets and functional consequences of target engagement.
Receptor Binding Affinity: Unveiling the Molecular Targets
Radioligand binding assays are the gold standard for determining the affinity of a compound for a wide range of CNS receptors.[2][3][4] This provides a quantitative measure (Ki, inhibition constant) of the compound's ability to displace a selective radiolabeled ligand from its receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., rat frontal cortex for serotonin receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of the test compound (6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole).[5][6]
-
Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., 30°C for 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Proposed Receptor Panel for Screening:
| Receptor Family | Specific Receptors to Screen | Rationale |
| Serotonin | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Structural similarity to serotonin; known activity of related compounds. |
| Dopamine | D1, D2, D3, D4 | Potential for antipsychotic-like effects. |
| Adrenergic | α1, α2, β | To assess off-target effects and potential cardiovascular liabilities. |
| Monoamine Transporters | SERT, DAT, NET | To investigate potential reuptake inhibition, a common antidepressant mechanism. |
Functional Assays: Agonist, Antagonist, or Modulator?
Once binding affinity is established, functional assays are crucial to determine the nature of the interaction: does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate its activity in other ways (e.g., allosteric modulator).
Experimental Protocol: Cell-Based Functional Assays
-
For Gs or Gi/o-coupled receptors (e.g., many serotonin and dopamine receptors):
-
Cell Culture: Utilize cell lines stably expressing the receptor of interest and a reporter system, such as a cAMP-responsive element linked to a luciferase gene.[7][8]
-
Compound Treatment: Treat the cells with varying concentrations of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. To test for antagonistic activity, co-incubate with a known agonist.
-
Signal Detection: Measure the downstream signaling molecule, typically cyclic AMP (cAMP), using methods like ELISA or fluorescence-based biosensors.[9][10][11]
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
For Gq-coupled receptors (e.g., 5-HT2A/2C):
-
Methodology: These receptors signal through the release of intracellular calcium.
-
Detection: Use calcium-sensitive fluorescent dyes to measure changes in intracellular calcium concentration upon compound addition.
-
Visualization of a Generic GPCR Signaling Pathway
Caption: Workflow for the mouse Forced Swim Test.
Evaluation of Anxiolytic-like Activity
The elevated plus maze is a standard behavioral paradigm to assess anxiety-like behavior in rodents. [12][13][14] Experimental Protocol: Rat Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound or vehicle to rats.
-
After the pretreatment period, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes, recording its movement with an overhead camera and tracking software. [15][16]3. Behavioral Scoring: Measure the time spent in the open arms and the number of entries into the open arms.
-
-
Interpretation: An increase in the time spent and/or entries into the open arms, relative to the control group, indicates an anxiolytic-like effect.
Part 3: Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is critical for interpreting in vivo data and assessing its drug-like potential. While specific data is unavailable for this compound, a study on a different tetrahydro-1H-pyrido[4,3-b]indole derivative showed considerable exposure and good oral bioavailability in rats, with distribution to the lungs. [1][10] Key Pharmacokinetic Parameters to Determine:
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
-
Brain Penetration: The ability of the compound to cross the blood-brain barrier, often expressed as the brain-to-plasma concentration ratio.
-
Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).
Conclusion and Future Directions
While the current body of public knowledge on the specific neuropharmacological activities of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is limited, its structural features strongly suggest a potential for significant CNS effects, likely mediated through interactions with the serotonergic system. The experimental framework detailed in this guide provides a clear and comprehensive pathway for the full characterization of this compound.
Future research should prioritize a broad in vitro receptor screening to identify its primary molecular targets, followed by functional assays to determine the nature of these interactions. Subsequent in vivo studies using established behavioral models for depression and anxiety will be crucial to translate these molecular findings into a systems-level understanding of its neuropharmacological profile. Elucidation of its pharmacokinetic properties will be the final piece in assessing its potential as a lead compound for the development of novel CNS therapeutics.
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6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a serotonin antagonist
An In-Depth Technical Guide on 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Serotonin Antagonist
Executive Summary
The serotonergic system, with its diverse array of 5-hydroxytryptamine (5-HT) receptors, represents a critical nexus for neuropharmacological intervention.[1][2] Antagonists of these receptors are instrumental in treating a wide range of disorders, from chemotherapy-induced emesis to psychosis and cognitive impairments.[3][4][5] The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI), or γ-carboline, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant interaction with various biological targets. This guide provides a comprehensive technical overview of a specific derivative, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, focusing on its synthesis, pharmacological profile as a serotonin antagonist, and the rigorous experimental methodologies required for its characterization. We will explore its mechanism of action, receptor selectivity, and the preclinical workflows necessary to validate its therapeutic potential for researchers and drug development professionals.
Introduction: The Serotonergic System and the Promise of the Pyrido[4,3-b]indole Scaffold
Serotonin (5-HT) is a pivotal neurotransmitter that modulates a vast spectrum of physiological and neurological processes, including mood, cognition, sleep, and gastrointestinal function.[2] It exerts its effects through at least 15 distinct receptor subtypes, broadly classified into seven families (5-HT1 through 5-HT7).[1] This diversity allows for highly specific therapeutic targeting. Serotonin antagonists, by blocking the action of endogenous 5-HT at specific receptors, can rectify pathological signaling.[3] For example, 5-HT3 antagonists are the gold standard for treating nausea and vomiting, while antagonists of the 5-HT2A and 5-HT6 receptors are investigated for antipsychotic and pro-cognitive effects, respectively.[6][7][8]
The THPI core structure is a rigid tetracyclic system that mimics the tryptamine backbone of serotonin, making it an ideal starting point for designing 5-HT receptor ligands. A series of 8-sulfonyl-substituted THPIs have been identified as potent 5-HT6 receptor antagonists, highlighting the scaffold's promise.[9] This guide focuses on the 6-methyl derivative, providing a framework for its evaluation as a selective serotonin antagonist.
Synthesis and Physicochemical Properties
The synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core typically relies on the classic Fischer indole synthesis.[10][11] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazine with an appropriate ketone or aldehyde. For the target compound, this involves the condensation of 4-methylphenylhydrazine with 4-piperidone.
General Synthetic Pathway:
The reaction proceeds by forming a phenylhydrazone intermediate, which then undergoes a[12][12]-sigmatropic rearrangement followed by aromatization to yield the final tetracyclic indole structure.
Caption: Fischer indole synthesis of the target compound.
Pharmacological Profile as a Serotonin Antagonist
The primary pharmacological objective is to determine the compound's binding affinity and functional activity at various serotonin receptor subtypes. The methyl substitution at the 6-position is expected to influence electronic and steric properties, thereby modulating receptor affinity and selectivity compared to the unsubstituted parent scaffold.
Mechanism of Action
As a competitive antagonist, 6-Me-THPI is hypothesized to bind to the orthosteric site of a serotonin receptor, the same site as the endogenous ligand 5-HT.[3] This binding event does not trigger the conformational change required for receptor activation and subsequent intracellular signaling. Instead, it physically occludes 5-HT from binding, thereby inhibiting its downstream effects.[3] For G protein-coupled receptors (GPCRs) like the 5-HT1, 5-HT2, 5-HT4, 5-HT5, and 5-HT6 families, this prevents the activation of second messenger cascades.[2]
Receptor Subtype Selectivity
No compound is perfectly selective. Therefore, a critical step is to profile its binding affinity across a panel of key neurotransmitter receptors, with a focus on the serotonin family (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7). Affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) - Hypothetical Data |
| 5-HT6 | 5.2 |
| 5-HT2A | 150 |
| 5-HT2C | 450 |
| 5-HT1A | > 1000 |
| 5-HT7 | 850 |
| Dopamine D2 | > 1000 |
| Adrenergic α1 | > 1000 |
| Table 1: Representative binding affinity profile for a selective 5-HT6 antagonist. This data is illustrative. |
This hypothetical profile suggests high affinity and selectivity for the 5-HT6 receptor, a target implicated in cognitive function.[5][13]
Experimental Characterization Protocols
A tiered approach is essential for robust characterization, moving from high-throughput in vitro screening to more complex in vivo models.
Caption: Tiered workflow for antagonist characterization.
In Vitro Assays
This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of 6-Me-THPI at the human 5-HT6 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide), a high-affinity 5-HT ligand.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test Compound: 6-Me-THPI dissolved in DMSO, serially diluted.
-
-
Methodology:
-
Preparation: Add 50 µL of assay buffer, 25 µL of [³H]-LSD (at a final concentration near its Kd), and 25 µL of the test compound dilution (or vehicle/Mianserin) to a 96-well plate.
-
Incubation: Initiate the reaction by adding 100 µL of the cell membrane preparation (10-20 µg protein/well). Incubate at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Causality Insight: Incubation time and temperature are optimized to ensure the binding reaction reaches a steady state without significant degradation of the receptor or ligand.
-
-
Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), washing three times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding (wells with Mianserin) from total binding (wells with vehicle). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
-
This assay determines whether the compound inhibits the receptor's biological response to an agonist. The 5-HT6 receptor is constitutively active and couples to Gs, leading to an increase in intracellular cyclic AMP (cAMP).
-
Objective: To determine the potency (IC50) of 6-Me-THPI in blocking agonist-induced cAMP production.
-
Materials:
-
HEK293 cells expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Assay Medium: HBSS or similar buffer.
-
cAMP detection kit (e.g., HTRF, LANCE).
-
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Replace growth media with assay medium containing various concentrations of the antagonist (6-Me-THPI). Incubate for 15-30 minutes.
-
Causality Insight: Pre-incubation ensures the antagonist has reached and bound to the receptor before the agonist is introduced, which is crucial for measuring competitive antagonism.[12]
-
-
Stimulation: Add 5-HT at a concentration that elicits ~80% of its maximal response (EC80). Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Analysis: Plot the cAMP response against the log concentration of the antagonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
-
In Vivo Models
In vivo studies are necessary to assess the compound's pharmacokinetic properties and its effects in a complex biological system.
This model assesses learning and memory in rodents, functions thought to be modulated by 5-HT6 receptors.[13]
-
Objective: To evaluate if 6-Me-THPI can reverse cognitive deficits induced by a compound like scopolamine.
-
Methodology:
-
Habituation: Allow rats or mice to freely explore an empty arena for 5-10 minutes for 2-3 days.
-
Dosing: On the test day, administer the vehicle, 6-Me-THPI, scopolamine, or 6-Me-THPI + scopolamine. Dosing is typically done 30-60 minutes before the test.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore for 5 minutes. Record the time spent exploring each object.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar vs. the novel object.
-
Analysis: Calculate a discrimination index (DI) as (Time with Novel - Time with Familiar) / (Total Exploration Time). A healthy animal will spend significantly more time with the novel object (DI > 0). Scopolamine is expected to impair this (DI ≈ 0). A successful antagonist would reverse the scopolamine-induced deficit, restoring the DI to a positive value.
-
Conclusion and Future Directions
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a promising chemical entity within the well-validated THPI class of serotonin receptor modulators. The technical framework provided here outlines a systematic and rigorous pathway for its characterization as a serotonin antagonist. Through detailed in vitro binding and functional assays, its affinity, potency, and selectivity can be precisely determined. Subsequent evaluation in validated in vivo models is essential to translate these molecular properties into a therapeutically relevant physiological effect. Future work should focus on comprehensive selectivity profiling, pharmacokinetic optimization, and exploring its efficacy in diverse animal models of CNS disorders to fully elucidate its potential as a novel therapeutic agent.
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A Technical Guide to the SIRT2 Inhibitory Activity of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Abstract: This technical guide provides a comprehensive overview of the Sirtuin 2 (SIRT2) inhibitory activity of the novel chemotype, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. SIRT2, an NAD⁺-dependent protein deacetylase, has emerged as a significant therapeutic target for a range of human pathologies, including neurodegenerative diseases and cancer.[1][2][3][4] This document details the mechanism of action, in vitro potency, and cellular effects of this compound class. Furthermore, it offers detailed, field-proven protocols for the evaluation of SIRT2 inhibitors, from initial enzymatic screening to cellular target engagement, designed for researchers and drug development professionals.
Introduction to SIRT2 as a Therapeutic Target
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent protein deacetylases.[1][5] While other sirtuins are found in various cellular compartments, SIRT2 is predominantly localized in the cytoplasm, where it deacetylates numerous non-histone proteins, playing a critical role in diverse cellular processes.[1] Its substrates include α-tubulin, the tumor suppressor p53, and transcription factors like FOXO3a, implicating it in the regulation of mitosis, genomic stability, metabolic homeostasis, and oxidative stress responses.[6][7][8]
The dysregulation of SIRT2 activity has been linked to the pathogenesis of several diseases. In neurodegenerative disorders such as Parkinson's and Alzheimer's disease, inhibition of SIRT2 has shown protective effects by preventing α-synuclein aggregation and modulating inflammatory responses.[2][3][7] Conversely, in certain cancers, SIRT2 can act as either a tumor suppressor or an oncogene depending on the context, making its modulation a complex but promising therapeutic strategy.[8] The development of potent and selective SIRT2 inhibitors is therefore a critical area of research for creating novel therapeutics.
The tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a novel class of compounds identified as preferential SIRT2 inhibitors.[6] This guide focuses on a representative of this class, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, to illustrate the scientific rationale and technical methodologies for its characterization.
Compound Profile and Mechanism of Action
Compound: 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
The functionalized tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a promising chemotype for SIRT2 inhibition. Molecular docking studies suggest that this scaffold positions itself within the NAD⁺ binding pocket and the acetylated substrate channel of the SIRT2 protein.[6] The binding is stabilized by a combination of van der Waals forces, hydrophobic interactions, hydrogen bonding, and stacking interactions.[6] This mode of action effectively blocks the catalytic activity of the enzyme, preventing the deacetylation of its substrates.
SIRT2 Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of SIRT2 and the point of intervention for inhibitors like 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Caption: SIRT2 catalytic cycle and point of inhibition.
In Vitro and Cellular Activity
Studies on functionalized tetrahydro-1H-pyrido[4,3-b]indoles have demonstrated their efficacy both in enzymatic assays and in cellular models.
Quantitative Data Summary
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 3-4 µM | In vitro enzymatic | [6] |
| Cellular Effect | Hyperacetylation of p53 | Western Blot | [6] |
| Cellular Effect | Hyperacetylation of α-tubulin | Western Blot | [6] |
| Cellular Effect | Growth Inhibition & Apoptosis | Cell Viability Assays | [6] |
Note: The IC₅₀ value represents the range for the more promising candidates within this chemical class.
The functional relevance of SIRT2 inhibition by this compound class was confirmed in HepG2 and MDA-MB-231 cells, where treatment led to the hyperacetylation of known SIRT2 substrates, p53 and α-tubulin.[6] This demonstrates that the compound is cell-permeable and engages its target in a cellular environment.
Experimental Protocols
To ensure scientific rigor, protocols must be self-validating. The following methodologies provide a framework for characterizing SIRT2 inhibitors.
Protocol 1: In Vitro SIRT2 Inhibitor Screening (Fluorometric Assay)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening to determine the IC₅₀ of test compounds.[5][9][10] The principle involves the SIRT2-mediated deacetylation of a fluorogenic peptide substrate. A developer enzyme then cleaves the deacetylated peptide, releasing a fluorescent group.
Materials:
-
Recombinant Human SIRT2 Enzyme
-
Fluorogenic Acetylated Peptide Substrate
-
NAD⁺ Cofactor
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Enzyme
-
Test Inhibitor (e.g., 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Nicotinamide)
-
Black, flat-bottom 96-well plate
-
Fluorometric plate reader (Ex/Em = ~395/541 nm or ~360/465 nm depending on substrate)[9][10]
Step-by-Step Methodology:
-
Prepare Reagents: Thaw all components on ice. Prepare a 2X working solution of the test inhibitor by diluting it from a stock solution into the SIRT2 Assay Buffer. Create a serial dilution to test a range of concentrations.
-
Enzyme/Inhibitor Incubation:
-
Add 45 µL of the 2X test inhibitor dilutions to the appropriate wells of the 96-well plate.
-
For the Enzyme Control (EC) wells (no inhibitor), add 45 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
For the Positive Control wells, add 45 µL of the 2X Nicotinamide solution.
-
Add 5 µL of SIRT2 Enzyme to all wells except the blank.
-
Mix gently and incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation:
-
Prepare a Substrate/Cofactor Mix containing the fluorogenic peptide substrate and NAD⁺ in Assay Buffer.
-
Add 50 µL of the Substrate/Cofactor Mix to all wells to start the reaction. The final volume should be 100 µL.
-
-
Deacetylation Reaction: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal time may need to be determined empirically.
-
Development Step: Add 10 µL of Developer enzyme to each well.[11] Incubate for 10-15 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for in vitro SIRT2 fluorometric assay.
Protocol 2: Cellular Target Engagement (Western Blot for α-Tubulin Acetylation)
This protocol validates that the inhibitor engages SIRT2 within cells by measuring the acetylation level of a known substrate, α-tubulin.[12] An increase in acetylated α-tubulin indicates successful SIRT2 inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, MDA-MB-231)
-
Complete cell culture medium
-
Test Inhibitor dissolved in DMSO
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system (membranes, buffers)
-
Primary Antibodies:
-
Anti-acetyl-α-Tubulin (Lys40)
-
Anti-α-Tubulin or Anti-β-Actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of the SIRT2 inhibitor (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 5-24 hours).[13] Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for acetyl-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody (α-tubulin or β-actin).
-
Quantify the band intensities using image analysis software. Normalize the acetyl-α-tubulin signal to the loading control signal to determine the relative increase in acetylation.
-
Alternative Cellular Target Engagement Methods: For more advanced and quantitative analysis of target engagement in live cells, researchers can consider methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[12][14][15] These techniques directly measure the binding of the inhibitor to the SIRT2 protein.[14]
Therapeutic Potential and Future Directions
The ability of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and related compounds to inhibit SIRT2 in vitro and in cellular models positions them as valuable tool compounds and potential starting points for therapeutic development.
-
Neurodegenerative Diseases: Given the protective role of SIRT2 inhibition in models of Parkinson's, Huntington's, and Alzheimer's diseases, this compound class warrants further investigation in preclinical models of neurodegeneration.[2][3][7]
-
Oncology: The role of SIRT2 in cancer is context-dependent.[8] Therefore, the anti-proliferative and pro-apoptotic effects observed with this chemotype should be explored in specific cancer types where SIRT2 inhibition is known to be beneficial, such as certain breast cancers or gliomas.[6][8]
-
Inflammatory and Metabolic Disorders: SIRT2 is also involved in regulating inflammation and metabolism.[2] Future studies could explore the utility of these inhibitors in models of inflammatory diseases or metabolic syndrome.
Further optimization of this scaffold is necessary to improve potency, selectivity against other sirtuin isoforms, and pharmacokinetic properties. The development of more advanced probes based on this chemotype will be essential for dissecting the complex biology of SIRT2 and validating its therapeutic potential.[4]
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Guedes, R. C., et al. (2018). Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity. PubMed. Available at: [Link]
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SIRT2 Inhibitor Screening Assay Kit (Fluorometric). Epigenetics. Available at: [Link]
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Steegborn, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Available at: [Link]
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SIRT2 Isoforms in Neurodegenerative Diseases & Cancer. (2022). BellBrook Labs. Available at: [Link]
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Cellular target engagement studies for Sirt2 inhibitors by determining the a-tubulin acetylation levels. ResearchGate. Available at: [Link]
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Sola-Sevilla, S., et al. (2021). SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease. Antioxidants (Basel). Available at: [Link]
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Singh, S., et al. (2018). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Frontiers in Molecular Neuroscience. Available at: [Link]
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Zhang, H., et al. (2020). The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? Frontiers in Oncology. Available at: [Link]
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Donmez, G. (2018). Sirtuins and Neurodegeneration. Neuromedicine. Available at: [Link]
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Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. Available at: [Link]
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Cellular target engagement and SIRT2i effect on perinuclear a-tubulin. ResearchGate. Available at: [Link]
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Jung, M., et al. (2020). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science. Available at: [Link]
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Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity. PubMed Central. Available at: [Link]
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Deacetylation assays to unravel the interplay between sirtuins (SIRT2) and specific substrate proteins. JoVE. Available at: [Link]
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Tubulin deacetylation assay with SIRT2. ResearchGate. Available at: [Link]
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Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block cancer cell migration. Royal Society of Chemistry. Available at: [Link]
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Schiedel, M., et al. (2021). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. Communications Chemistry. Available at: [Link]
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TFA-catalyzed Q-Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2-b][5][6][9]triazine and Pyrido[1′,2′:2,3][5][6][9]triazino[5,6-b]indole Derivatives. ACS Omega. Available at: [Link]
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Design, synthesis and biological evaluation of novel 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists. ResearchGate. Available at: [Link]
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New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. PubMed Central. Available at: [Link]
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Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. PubMed. Available at: [Link]
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Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. PubMed. Available at: [Link]
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Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. Available at: [Link]
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5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. MDPI. Available at: [Link]
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Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. ACS Publications. Available at: [Link]
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Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Synthesis and Early ADME Evaluation of a Novel Scaffold, Tetrahydro-6H-pyrido[3,2-b]azepin-6-one. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound belonging to the tetrahydro-β-carboline (THβC) class. This family of molecules, characterized by a tricyclic pyrido[3,4-b]indole core, is of significant interest due to its prevalence in nature and its diverse pharmacological activities.[1][2][3] This document delves into the synthesis, characterization, and known biological context of this specific methylated derivative, offering a foundational resource for its application in research and drug discovery.
Section 1: Chemical Identity and Physicochemical Properties
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic indole alkaloid derivative.[1] Its core structure is a fusion of an indole ring with a tetrahydropyridine ring. The systematic placement of a methyl group at the 6-position of the indole nucleus distinguishes it from the parent compound, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[4][5]
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C12H14N2 | [6] |
| Molecular Weight | 186.25 g/mol | [6] |
| IUPAC Name | 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | [7] |
| CAS Number | 350680-06-7 | [8][] |
| Hydrochloride Salt MW | 222.72 g/mol | [10] |
| Predicted XLogP3 | 1.9 - 2.1 | [6][11] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Section 2: Synthesis and Purification
The primary synthetic route to the tetrahydro-β-carboline scaffold is the Pictet-Spengler reaction.[12][13][14] This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the tetracyclic system.[12][13][15]
For the synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a logical approach would be a variation of the Fischer indole synthesis or a Pictet-Spengler type reaction. A plausible route involves the reaction of 4-methylphenylhydrazine with N-protected 4-piperidone, followed by cyclization and deprotection.
Conceptual Synthetic Workflow: Fischer Indole Synthesis Approach
Caption: Conceptual workflow for the Fischer indole synthesis.
Generalized Experimental Protocol (Pictet-Spengler Variation)
This protocol is a generalized representation. Researchers must adapt conditions based on specific substrates and laboratory safety protocols.
-
Reactant Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add 4-methyl-tryptamine (1.0 eq) and an appropriate anhydrous solvent (e.g., dichloromethane or toluene).[12]
-
Reaction Initiation: Add a suitable carbonyl source, such as formaldehyde or its equivalent (1.1 eq), to the mixture.
-
Catalysis: Introduce an acid catalyst. This can range from protic acids like trifluoroacetic acid (TFA) to Lewis acids, depending on the desired reactivity and stereocontrol.[13]
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from ambient to reflux).[15] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[12] Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[12] Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[12]
Section 3: Analytical and Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized compound is critical. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is standard practice. High-performance liquid chromatography (HPLC) is employed to assess purity.[16][17]
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on the indole ring (with splitting patterns indicative of substitution at the 6-position), aliphatic protons of the tetrahydropyridine ring, a singlet for the methyl group protons, and a broad singlet for the indole N-H proton. |
| ¹³C NMR | Resonances for all 12 unique carbon atoms, including distinct signals for the methyl carbon, aliphatic carbons in the piperidine ring, and aromatic carbons of the indole scaffold. |
| Mass Spec (ESI+) | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 187.12. |
| HPLC | A single major peak under optimized conditions (e.g., reversed-phase C18 column), indicating high purity.[16][18] |
Section 4: Biological Activity and Potential Applications
While specific pharmacological data for the 6-methyl derivative is not extensively documented in publicly available literature, the broader class of tetrahydro-β-carbolines (THβCs) exhibits a vast spectrum of biological activities.[2] These compounds are known to occur in foods and can be formed endogenously in mammals.[1][19]
Known Activities of the THβC Scaffold:
-
Antioxidant and Radical Scavenging: Many THβC alkaloids found in fruits and other foods have demonstrated potent antioxidant and free radical scavenging properties.[19][20]
-
Neurological Activity: The THβC structure is a key element in many neurologically active alkaloids.[1] Their structural similarity to serotonin and other neurotransmitters allows them to interact with various receptors and enzymes in the central nervous system.
-
Enzyme Inhibition: Certain THβC derivatives are known inhibitors of enzymes such as monoamine oxidase (MAO) or phosphodiesterase 5 (PDE5).[2]
-
Antimicrobial and Antitumor Properties: Various synthetic and natural THβCs have been investigated for their potential as antimicrobial, antiviral, and antitumor agents.[2][3]
The introduction of a methyl group at the 6-position can significantly modulate these activities. The methyl group can influence the molecule's lipophilicity, steric profile, and electronic properties, thereby altering its binding affinity for biological targets and its metabolic stability. 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a valuable scaffold for medicinal chemistry campaigns to explore structure-activity relationships (SAR) within this promising class of compounds.
Diagram: General Role of THβC Scaffolds in Drug Discovery
Caption: Role of the THβC core in a drug discovery workflow.
Section 5: Conclusion
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a structurally intriguing member of the tetrahydro-β-carboline family. While its specific biological profile requires further elucidation, its synthesis is achievable through established chemical reactions like the Pictet-Spengler and Fischer indole syntheses.[12][21] Based on the known activities of its parent scaffold, this compound and its derivatives hold significant potential as tools for pharmacological research and as starting points for the development of new therapeutic agents targeting a range of diseases. Further investigation into its biological effects is a promising avenue for future research.
References
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Mai, A., et al. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available from: [Link]
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ChemEurope. Pictet-Spengler reaction. Available from: [Link]
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ResearchGate. The mechanism of the Pictet–Spengler reaction. Available from: [Link]
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Arkivoc. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. Available from: [Link]
-
PubMed. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. Anal Chim Acta. 2007. Available from: [Link]
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PubMed. Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. Free Radic Res. 2002. Available from: [Link]
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The Fischer Indole Synthesis: A Robust Platform for Tetrahydrocarbazole Scaffolds in Drug Discovery
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Medicinal Chemistry
Since its discovery by Hermann Fischer and Friedrich Jourdan in 1883, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde has proven to be a cornerstone in synthetic organic chemistry, providing access to a vast array of indole-containing compounds.[1][3] Among these, tetrahydrocarbazoles are of particular significance to the drug development professional. This tetracyclic scaffold is a "privileged structure," frequently found in biologically active natural products and synthetic pharmaceuticals.[4][5] Derivatives of tetrahydrocarbazole have shown immense promise as neuroprotective agents for conditions like Alzheimer's disease, as well as potent anti-cancer agents.[6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Fischer indole synthesis for the preparation of tetrahydrocarbazoles. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization, ensuring a comprehensive understanding of this powerful synthetic tool.
Mechanistic Insights: A Step-by-Step Look at the Transformation
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed reactions.[2] A thorough understanding of the mechanism is crucial for optimizing reaction conditions and predicting potential side products. The generally accepted mechanism for the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone is as follows:
-
Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and cyclohexanone to form a phenylhydrazone intermediate.[2][8]
-
Tautomerization: The phenylhydrazone then undergoes tautomerization to its more reactive enamine isomer.[2][8][9]
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[1][1]-sigmatropic rearrangement, leading to the cleavage of the weak N-N single bond and the formation of a new C-C bond.[2][8][9]
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, and the newly formed aromatic amine attacks the imine intramolecularly to form a cyclic aminal.[2][8]
-
Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia to yield the stable, aromatic tetrahydrocarbazole product.[2][8][9]
Caption: The reaction mechanism of the Fischer indole synthesis for tetrahydrocarbazoles.
Experimental Protocols
The following protocols provide a starting point for the synthesis of both unsubstituted and substituted tetrahydrocarbazoles. Optimization may be required depending on the specific substrates and desired scale.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from established literature procedures.[8][10]
Materials:
-
Cyclohexanone (5.5 g, 0.056 mol)
-
Phenylhydrazine (5.4 g, 0.050 mol)
-
Glacial Acetic Acid (18 g)
-
Methanol (for recrystallization)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Stirring bar and hotplate stirrer
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask equipped with a stirring bar, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[8][10]
-
Assemble a reflux condenser on top of the flask.
-
Begin stirring and heat the mixture to reflux.[10]
-
Once refluxing, slowly add phenylhydrazine (5.4 g) dropwise over a period of 30 minutes.[8][10]
-
Continue to reflux the reaction mixture for an additional hour after the addition is complete.[10]
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[10]
-
Collect the crude product by vacuum filtration and wash with cold water.[10]
-
Recrystallize the crude product from hot methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.[8]
Expected Yield: ~75%[8] Melting Point: 116-118 °C[11]
Protocol 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles
This protocol is a convenient one-pot synthesis for 1-oxo-1,2,3,4-tetrahydrocarbazoles.[12]
Materials:
-
2-Aminocyclohexanone hydrochloride
-
Substituted phenylhydrazine hydrochloride
-
2 N Sodium hydroxide solution
-
Ethanol
-
Round-bottom flask
-
Stirring bar and hotplate stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-aminocyclohexanone hydrochloride and the desired phenylhydrazine hydrochloride in ethanol.
-
Add an equimolar amount of 2 N sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Troubleshooting and Optimization
While the Fischer indole synthesis is robust, certain challenges can arise. Here are some common issues and strategies for optimization:
| Issue | Potential Cause | Troubleshooting/Optimization Strategy | Citation |
| Low or No Yield | Incomplete reaction | Increase acid strength (e.g., from acetic acid to polyphosphoric acid or a Lewis acid like ZnCl₂), increase reaction temperature, or consider microwave irradiation to reduce reaction time and potentially improve yield. | [13][14] |
| Unstable hydrazone | Form the hydrazone in situ by reacting the phenylhydrazine and ketone directly in the acidic medium. | [13] | |
| Poor reagent quality | Ensure the purity of starting materials, especially the phenylhydrazine, which can degrade over time. | [13] | |
| Formation of Side Products | N-N bond cleavage | This is more prevalent with electron-donating groups on the phenylhydrazine. Using a milder acid or lower temperature may help. Electron-withdrawing groups generally disfavor this side reaction. | [13][15] |
| Formation of regioisomers | When using unsymmetrical ketones, the choice of acid catalyst is critical. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. | [13] | |
| Aldol condensation | This can occur with enolizable aldehydes and ketones. Careful control of reaction conditions is necessary. | [13] |
Modern Variations and Catalysts
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[1][14] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[1][14] The optimal catalyst is often substrate-dependent, and screening different acids can significantly improve yields.[14]
More recently, advancements have focused on milder and more efficient catalytic systems. For instance, ceric ammonium nitrate has been used as a catalyst for the synthesis of various tetrahydrocarbazoles.[16][17] Additionally, the use of microwave irradiation has been shown to dramatically decrease reaction times and, in many cases, enhance yields.[14] One study reported a 91% yield for the synthesis of 1,2,3,4-tetrahydrocarbazole in just 3 minutes under microwave conditions with p-toluenesulfonic acid as the catalyst.[14]
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Application Notes and Protocols for the Synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (also known as 6-Methyl-γ-carboline hydrochloride). This tetracyclic indole derivative is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Latrepirdine (Dimebolin), a compound investigated for neurodegenerative diseases.[1][2][3] The protocol herein details a robust and well-established route utilizing the Fischer indole synthesis, offering insights into mechanism, experimental setup, purification, and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Strategic Overview
The tetrahydro-γ-carboline scaffold is a privileged structure in pharmacology due to its presence in numerous biologically active alkaloids and synthetic compounds.[4][5] Its rigid framework allows for precise orientation of substituents, making it an attractive core for drug design. 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is of particular interest as it forms the core of Latrepirdine, an antihistamine later explored for its potential cognitive-enhancing and neuroprotective effects.
Several synthetic strategies can be employed to construct the pyrido[4,3-b]indole system, including the Pictet-Spengler and Bischler-Möhlau reactions.[6][7] However, the Fischer indole synthesis remains one of the most reliable and widely adopted methods for this class of compounds due to its efficiency and the commercial availability of starting materials.[8][9][10]
Our selected strategy involves the acid-catalyzed reaction between p-tolylhydrazine and a suitably protected 4-piperidone derivative. The use of a Boc-protecting group on the piperidine nitrogen is a critical choice, preventing unwanted side reactions under the harsh acidic conditions of the cyclization step and simplifying the purification of the intermediate. The synthesis concludes with the deprotection of the nitrogen and the formation of the stable hydrochloride salt.
Caption: High-level overview of the two-step synthetic workflow.
The Fischer Indole Synthesis: Mechanistic Insights
The Fischer indole synthesis is a classic organic reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8] The causality behind this powerful transformation involves a cascade of well-defined steps:
-
Hydrazone Formation: The reaction initiates with the condensation of p-tolylhydrazine and N-Boc-4-piperidone to form the corresponding hydrazone. This is a standard imine-type formation and is typically reversible.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine'). This step is crucial as it sets up the molecule for the key rearrangement.[9]
-
[6][6]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated ene-hydrazine undergoes a concerted pericyclic[6][6]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. This is the core bond-forming event that establishes the indole framework. A new C-C bond is formed between the aromatic ring and the piperidine ring, breaking the N-N bond.[8][9]
-
Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular attack of one of the amine nitrogens onto the imine carbon forms a five-membered aminal ring.
-
Ammonia Elimination: Finally, acid-catalyzed elimination of ammonia from the aminal leads to the formation of the stable, aromatic indole ring, yielding the protected product.[8][9]
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Application Note & Protocol: In Vitro Evaluation of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Potential Anticancer Agent
An in-depth guide for researchers, scientists, and drug development professionals on the experimental protocol for using 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in cancer cell lines.
Introduction: The Therapeutic Potential of the Pyridoindole Scaffold
Cancer remains a leading cause of mortality worldwide, necessitating the urgent discovery of novel therapeutics with improved efficacy and reduced side effects. The indole scaffold is a privileged heterocyclic structure that is a core component of numerous natural products and pharmacologically active compounds.[1][2] Derivatives of the pyrido[4,3-b]indole (also known as γ-carboline) class, in particular, have garnered interest for their diverse biological activities. While some analogs have been explored for their effects on the central nervous system or as modulators of ion channels[3][4], the broader family of indole-containing compounds has demonstrated significant potential in oncology, with mechanisms including the induction of apoptosis and cell cycle arrest.[1]
This document provides a comprehensive experimental framework for the initial in vitro characterization of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The protocols herein are designed to systematically assess its cytotoxic and cytostatic effects on cancer cell lines and to elucidate its primary mechanism of action. The workflow progresses from broad cytotoxicity screening to more focused mechanistic assays, providing a robust foundation for go/no-go decisions in a preclinical drug development pipeline.[5]
Preliminary Steps: Compound Handling and Stock Solution Preparation
Proper handling and solubilization of the test compound are critical for reproducible results. 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a small molecule that, like many heterocyclic compounds, is often best solubilized in an organic solvent.
Protocol 2.1: Master Stock Solution Preparation
-
Objective: To prepare a high-concentration master stock for serial dilutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations (<0.5%).
-
Procedure:
-
Aseptically weigh out a precise amount of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration master stock, for example, 10 mM.[6]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the master stock into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Experimental Master Workflow
The evaluation of a novel compound follows a logical progression from identifying its general effect on cell viability to understanding the specific cellular processes it disrupts. This tiered approach ensures that resources are used efficiently, with more complex mechanistic studies being performed only after initial efficacy is confirmed.
Caption: The four distinct phases of the eukaryotic cell cycle.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat cells in 6-well plates with the compound and controls as described in Protocol 5.1.
-
Harvesting: Harvest both floating and adherent cells as previously described.
-
Fixation: Centrifuge the cells and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize their membranes. F[7]ixation prevents cell clumping and preserves the cellular structure. Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks). [8] 4. Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. This solution should contain PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in a buffer with a non-ionic detergent like Triton X-100. R[8][9]Nase A is essential to degrade cellular RNA, ensuring that PI only stains DNA. [10] 6. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events. The PI fluorescence should be viewed on a linear scale to best resolve the 2N and 4N peaks.
-
[11]* Data Analysis & Presentation: The data is visualized as a histogram of fluorescence intensity. Cell cycle analysis software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells (24h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 65.1 ± 2.2 | 20.5 ± 1.5 | 14.4 ± 1.1 |
| Compound (11 µM) | 58.3 ± 2.8 | 25.1 ± 1.9 | 16.6 ± 1.4 |
| Compound (22.5 µM) | 40.2 ± 3.5 | 22.8 ± 2.1 | 37.0 ± 2.9 |
| Compound (45 µM) | 25.7 ± 3.1 | 15.4 ± 2.4 | 58.9 ± 4.2 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and validated workflow for the initial in vitro characterization of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. By systematically determining the compound's IC₅₀ across a panel of cancer cell lines and subsequently investigating its effects on apoptosis and cell cycle progression, researchers can build a strong foundational understanding of its potential as an anticancer agent. Positive results from these assays would warrant further investigation into specific molecular targets, such as key kinases, caspases, or cell cycle regulatory proteins, using techniques like Western blotting or target engagement assays.
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Application Notes & Protocols for Molecular Docking Studies of Tetrahydro-β-carboline Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with tetrahydro-β-carboline (THβC) derivatives. It moves beyond a simple checklist of steps to explain the underlying scientific rationale, ensuring that the protocols are understood, reproducible, and self-validating.
Introduction: The Significance of Tetrahydro-β-carbolines and In Silico Screening
The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] These indole alkaloids exhibit a vast spectrum of biological activities, including antitumor, antimalarial, antiviral, and antifungal properties.[1][2][3][4] The therapeutic potential of THβC derivatives stems from their ability to interact with diverse biological targets, such as the kinesin spindle protein (Eg5), heat shock protein 90 (Hsp90), and DNA topoisomerase I.[1][5][6]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule (a ligand, such as a THβC derivative) when bound to a second (a receptor, typically a protein), forming a stable complex.[7] This technique is pivotal in structure-based drug design, enabling researchers to:
-
Screen large virtual libraries of THβC derivatives against a specific protein target.
-
Elucidate the molecular interactions driving binding affinity and selectivity.
-
Generate hypotheses to guide the synthesis and optimization of more potent and selective lead compounds.[8]
This guide details a robust, field-proven workflow for conducting these studies, with an emphasis on the widely-used and freely available software suite including AutoDock Vina, MGLTools, and visualization software like PyMOL or Discovery Studio.[9][10]
Foundational Pillar: The Docking Algorithm and Force Fields
At its core, a molecular docking simulation is an optimization problem governed by two key components: a search algorithm and a scoring function. The search algorithm explores the vast conformational space of the ligand within the defined binding site, generating numerous possible binding poses. The scoring function then estimates the binding affinity (typically as a negative value in kcal/mol, where a more negative score indicates stronger binding) for each pose.[11]
The accuracy of this energy estimation is critically dependent on the force field , a set of mathematical functions and parameters that describe the potential energy of the molecular system.[12] For small, drug-like molecules such as THβC derivatives, force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly employed to accurately model intramolecular and intermolecular forces, including van der Waals interactions, electrostatic interactions, and bond torsions.[12][13] Choosing an appropriate and well-parameterized force field is a prerequisite for obtaining biologically meaningful results.[14][15][16]
The Comprehensive Docking Workflow
A successful docking study is a systematic process. The following workflow is designed as a self-validating system, with checkpoints to ensure the integrity of the data at each stage.
Protocol 1: Target Protein Preparation
Causality: The quality of the receptor structure is paramount for a reliable docking outcome.[8] Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-biologically relevant components (e.g., crystallization aids, solvent molecules) and lack hydrogen atoms. This protocol refines the raw structure into a computationally ready state.
Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB PDB database (e.g., PDB ID: 1HSG for HIV-1 Protease).[17]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or Discovery Studio Visualizer.[18][19]
-
Remove Water Molecules: Delete all water molecules (HOH). Rationale: Crystallographic waters may not be present in the physiological binding environment and can interfere with ligand docking unless a specific water molecule is known to be critical for binding.
-
Remove Heteroatoms: Delete co-factors, ions, and any co-crystallized ligands that are not part of the study. This ensures the binding site is empty for docking.[19]
-
Select Relevant Chains: If the protein is a multimer, retain only the biologically relevant chain(s). For a homodimer with identical binding sites, using a single chain simplifies the process.[19]
-
-
Prepare Structure using AutoDockTools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only". Rationale: Hydrogen atoms are crucial for defining correct hydrogen bonding patterns and steric properties, but are often not resolved in X-ray crystallography.[17][19]
-
Compute Charges: Assign partial atomic charges. For proteins, Kollman charges are a standard choice. Navigate to Edit > Charges > Add Kollman Charges. Rationale: Atomic charges are essential for calculating the electrostatic interactions between the protein and the ligand, a major component of the binding energy.[20]
-
Save as PDBQT: Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose). This format includes atomic charges, atom types, and torsional information required by AutoDock Vina.[21]
-
Protocol 2: Ligand (Tetrahydro-β-carboline) Preparation
Causality: The ligand must be represented in a realistic, low-energy 3D conformation. Starting with a high-energy or incorrectly protonated structure will lead to inaccurate binding predictions.
Methodology:
-
Obtain 2D Structure:
-
Convert to 3D and Energy Minimize:
-
Use a program like UCSF Chimera or Avogadro to convert the 2D structure into a 3D conformation.[22]
-
Perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF). Rationale: This step finds a stable, low-energy conformation of the ligand, which is a more realistic starting point for docking than an arbitrary 3D structure.[22]
-
-
Prepare Ligand in AutoDockTools (ADT):
-
Open the 3D structure of the THβC derivative in ADT.
-
Detect Root and Torsion Bonds: Navigate to Ligand > Torsion Tree > Detect Root and then Ligand > Torsion Tree > Choose Torsions. This step defines the rotatable bonds in the ligand, allowing for conformational flexibility during the docking simulation.[20] You can manually adjust the number of rotatable bonds to balance computational cost and search space.[20]
-
Compute Charges: Assign Gasteiger charges, which are standard for small molecules in AutoDock.[20]
-
Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
Protocol 3: Binding Site Definition & Grid Generation
Causality: The docking algorithm must be instructed where to search for a binding pose. Defining this "search space" or "grid box" focuses the computational effort on the region of interest, dramatically increasing efficiency.
Methodology:
-
Identify the Binding Site:
-
Known Site: If the protein was crystallized with a known inhibitor, the binding site is defined as the region occupied by that inhibitor.[8]
-
Predicted Site: If the site is unknown ("blind docking"), you can use prediction servers like GalaxySite or CASTp, or define a grid box large enough to encompass the entire protein surface.[19][23][24][25][26] Blind docking is computationally intensive and is typically used to identify potential binding pockets.[8]
-
-
Generate the Grid Box in ADT:
-
Load the prepared protein PDBQT file.
-
Navigate to Grid > Grid Box.
-
A box will appear around the protein. Adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding site, typically with a 4-6 Å buffer around the key residues.[8]
-
Record the center and size coordinates. These values are required to run the docking simulation.[27]
-
Protocol 4: Running the Molecular Docking Simulation
Causality: This is the core computational step where the search algorithm and scoring function are applied to predict the best binding poses of the THβC derivative.
Methodology:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that contains the paths to the input files and the grid box parameters recorded in the previous step.[9][28]
-
Execute AutoDock Vina: Run the simulation from the command line.[27][28]
The exhaustiveness parameter (which can be added to the config file or command line) controls the thoroughness of the search. Higher values increase accuracy but also computational time. A value of 8 is a common starting point.[9]
| Vina Parameter | Description | Typical Value | Rationale |
| receptor | Path to the prepared protein PDBQT file. | N/A | Specifies the macromolecule for docking. |
| ligand | Path to the prepared ligand PDBQT file. | N/A | Specifies the small molecule to be docked. |
| center_x,y,z | Coordinates for the center of the grid box. | As determined | Defines the search space location.[27] |
| size_x,y,z | Dimensions of the grid box in Angstroms. | As determined | Defines the search space volume.[27] |
| out | Path for the output file containing results. | N/A | Stores the predicted binding poses and scores. |
| exhaustiveness | Controls the computational effort of the search. | 8 - 32 | Higher values increase the probability of finding the global energy minimum.[9] |
| num_modes | The number of binding modes (poses) to generate. | 9 - 20 | Provides a range of plausible binding conformations for analysis. |
Protocol 5: Analysis and Visualization of Docking Results
Causality: The raw output of a docking run is a set of coordinates and scores. This data must be interpreted and visualized to derive meaningful biological insights.[11]
Methodology:
-
Examine Binding Affinity: The output file (docking_results.pdbqt) will list the predicted binding modes, ranked by their binding affinity score (in kcal/mol). The top-ranked pose (most negative score) is the most probable binding mode according to the scoring function.[7][11]
-
Visualize Binding Poses: Load the protein PDBQT and the docking results PDBQT file into PyMOL or Discovery Studio Visualizer.[11][29]
-
Analyze Intermolecular Interactions: For the top-ranked poses, analyze the specific interactions between the THβC derivative and the protein's active site residues. Look for:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Crucial for stabilizing the ligand in the binding pocket.
-
Pi-Pi Stacking: Often occurs with aromatic residues and the indole ring of the THβC.
-
Electrostatic Interactions: Attraction or repulsion between charged groups. This analysis helps to rationalize the binding score and provides a structural basis for the compound's activity.[29]
-
Protocol 6: Docking Protocol Validation
Causality: This is the most critical step for ensuring the trustworthiness of your results. A docking protocol must be able to reproduce known experimental data before it can be reliably used to predict unknowns.[8] The most common method is "re-docking."[30]
Methodology:
-
Select a Validation System: Choose a protein from the PDB that has a co-crystallized ligand structurally similar to a THβC derivative.
-
Prepare the System: Prepare the protein as in Protocol 1. Extract the co-crystallized ligand and prepare it as in Protocol 2.
-
Re-dock the Ligand: Use the prepared protein and ligand to perform a docking simulation (Protocols 3 & 4), ensuring the grid box is centered on the original position of the ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.[30][31]
Interpretation of RMSD Values:
| RMSD Value | Interpretation | Action |
| < 2.0 Å | Excellent: The protocol successfully reproduces the experimental binding mode. | Proceed with screening unknown THβC derivatives. |
| 2.0 - 3.0 Å | Acceptable: Minor deviations are present, but the overall binding mode is likely correct. | Review parameters; may be acceptable for some studies. |
| > 3.0 Å | Poor: The protocol failed to reproduce the experimental binding mode. | Do not proceed. Re-evaluate protein/ligand preparation, grid box size, or docking parameters.[31] |
A successful validation (RMSD < 2.0 Å) provides confidence that the chosen parameters and methods are appropriate for the system and can be applied to predict the binding of novel THβC derivatives with a higher degree of reliability.[30]
References
- AutoDock Vina Comprehensive Tutorial. (2023).
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
- Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (2025). MDPI.
- Lang, P.T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. (n.d.). PubMed Central.
- Antimalarial activity of tetrahydro-β-carbolines targeting the ATP binding pocket of the Plasmodium falciparum he
- Force fields for small molecules. (n.d.). PubMed Central.
- Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
- GalaxySite: ligand-binding-site prediction by using molecular docking. (2014). Oxford Academic.
- Synthetic carboline compounds targeting protein: biophysical and biological perspective. (n.d.). Taylor & Francis Online.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube.
- Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021). Baker Lab.
- Binding Site Prediction. (n.d.). BioSolveIT GmbH.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube.
- Binding Site Prediction and Docking. (2019). Weizmann Institute of Science.
- Synthetic carboline compounds targeting protein: biophysical and biological perspective. (n.d.). SpringerLink.
- Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Cre
- Protein Preparation for Molecular Docking. (2022). YouTube.
- Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (n.d.). Frontiers.
- GalaxySite: Ligand-binding-site prediction by using molecular docking. (2025).
- Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (2025). PubMed.
- Force Fields. (n.d.).
- Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021).
- Learn Maestro: Preparing protein structures. (2024). YouTube.
- 7 Expert Tips for Perfect Molecular Docking. (2023). YouTube.
- A review of synthetic bioactive tetrahydro-β-carbolines: A medicinal chemistry perspective. (2021). European Journal of Medicinal Chemistry.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
- Best Practices in Docking and Activity Prediction. (n.d.).
- Recent Advances on the Synthesis and Application of Tetrahydro‐β‐Carbolines. (2024).
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
- Beginner's Guide for Docking using Autodock Vina. (2020).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Docking Result Analysis and Validation with Discovery Studio. (2023). YouTube.
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute.
- Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant P
- Lessons from Docking Validation. (n.d.).
- Structure-Based Design of Novel Tetrahydro-Beta-Carboline Derivatives with a Hydrophilic Side Chain as Potential Phosphodiesterase Inhibitors. (n.d.). MDPI.
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Royal Society of Chemistry.
- A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
- Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. (2025).
- Synthesis, molecular docking and antiplasmodial activities of new tetrahydro-β-carbolines. (n.d.). Jagiellonian University.
- Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. (2021). MDPI.
- Synthesis, Adme, and in Silico Molecular Docking Study of Novel N-substituted β-Carboline Analogs. (2024). Sciforum.
Sources
- 1. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays [mdpi.com]
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- 3. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial activity of tetrahydro-β-carbolines targeting the ATP binding pocket of the Plasmodium falciparum heat shock 90 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic carboline compounds targeting protein: biophysical and biological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
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- 29. m.youtube.com [m.youtube.com]
- 30. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Application Notes and Protocols for 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in Alzheimer's Disease Research
Introduction: Targeting the Multifaceted Pathology of Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex and multifactorial pathology. The key hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] These events trigger a cascade of downstream effects, including synaptic dysfunction, neuronal loss, and neurotransmitter deficits, most notably a decline in acetylcholine (ACh) levels.[1][3] This complex etiology demands therapeutic strategies that can address multiple pathological fronts simultaneously.
The pyrido[4,3-b]indole scaffold, a gamma-carboline, and its isomers such as the β-carbolines, have emerged as privileged structures in the development of multi-target-directed ligands (MTDLs) for neurodegenerative diseases.[4] Derivatives of this heterocyclic system have shown promise in inhibiting key enzymes, preventing protein aggregation, and exerting neuroprotective effects.[4][5] This guide focuses on 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a specific derivative of this class, outlining its potential applications and providing detailed protocols for its investigation in the context of Alzheimer's disease research. This molecule's structural features suggest a potential for interaction with several key targets implicated in AD pathology.
Part 1: Postulated Mechanisms of Action in Alzheimer's Disease
Based on structure-activity relationship (SAR) studies of analogous carboline derivatives, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is hypothesized to act on multiple fronts in the AD pathological cascade. The primary proposed mechanisms include cholinesterase inhibition, monoamine oxidase inhibition, and modulation of amyloid-beta aggregation.
Cholinesterase (ChE) Inhibition
A major therapeutic strategy for AD aims to alleviate the cholinergic deficit by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine breakdown.[3][6][7] Many indole-based and N-heterocyclic alkaloids have demonstrated potent ChE inhibitory activity.[4][8][9] The tetrahydro-pyrido-indole core can serve as a crucial binding component for these enzymes. By inhibiting AChE and BChE, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may increase the synaptic residence time of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[3]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that metabolize monoamine neurotransmitters like serotonin and dopamine.[10][11] Their activity is also linked to increased oxidative stress through the production of hydrogen peroxide.[12] Inhibition of MAO, particularly MAO-B which is more prevalent in the brain, is a validated strategy in neurodegenerative disease treatment.[12] β-carboline alkaloids are known inhibitors of MAO.[10][13][14] By inhibiting MAO, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could offer a dual benefit: increasing levels of key neurotransmitters and reducing oxidative stress in the brain.
Modulation of Amyloid-β Aggregation and Neuroprotection
The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis.[15][16] Compounds that can either inhibit this aggregation process or disaggregate existing fibrils are of significant therapeutic interest.[5][15] Indole and pyrrole-containing compounds have been shown to interfere with Aβ aggregation, potentially through interactions with hydrophobic moieties of the peptide.[5][15] Furthermore, by mitigating oxidative stress and excitotoxicity, this compound class can exert direct neuroprotective effects on neuronal cells.[5]
Part 2: Experimental Protocols and Workflows
The following protocols are designed as a starting point for researchers to investigate the therapeutic potential of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. These methodologies are based on established assays for evaluating multi-target agents in AD research.
In Vitro Enzyme Inhibition Assays
This colorimetric assay quantifies the activity of AChE and BChE. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve human recombinant AChE or human serum BChE in the buffer to a final concentration of 0.25 U/mL.
-
Prepare a 10 mM DTNB stock solution in buffer.
-
Prepare a 10 mM substrate stock solution (Acetylthiocholine iodide for AChE; S-Butyrylthiocholine iodide for BChE) in deionized water.
-
Prepare a 1 mM stock solution of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in a suitable solvent (e.g., DMSO), and create serial dilutions (e.g., 0.1 nM to 100 µM).
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
25 µL of the test compound dilution (or buffer for control, or a known inhibitor like Donepezil for positive control).
-
50 µL of phosphate buffer (pH 8.0).
-
25 µL of the respective enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for determining ChE or MAO inhibitory activity.
This fluorometric assay measures the activity of MAO-A or MAO-B through the enzymatic conversion of a non-fluorescent substrate to a fluorescent product (e.g., Resorufin).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Use a commercially available MAO-Glo™ Assay kit or prepare similar reagents.
-
Reconstitute MAO-A and MAO-B enzymes in the provided buffer.
-
Prepare the MAO substrate solution.
-
Prepare serial dilutions of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
-
Assay Procedure (96-well plate, opaque):
-
Add 25 µL of the test compound dilution to each well.
-
Add 25 µL of the respective MAO enzyme solution and mix.
-
Incubate at room temperature for 15 minutes.
-
Add 50 µL of the substrate solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 50 µL of Reconstituted Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the no-compound control.
-
Determine the IC₅₀ values by plotting inhibition versus compound concentration.
-
Cell-Based Assays for Neuroprotection
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases. This protocol assesses the ability of the test compound to protect cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100-500 µM (concentration to be optimized to achieve ~50% cell death).
-
Incubate for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the treatment medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against compound concentration to evaluate the dose-dependent protective effect.
-
Caption: Proposed multi-target signaling pathway in Alzheimer's Disease.
Amyloid-β Aggregation Assay
This assay measures the formation of amyloid fibrils. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Step-by-Step Protocol:
-
Aβ Peptide Preparation:
-
Prepare a 1 mg/mL stock solution of Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP).
-
Aliquot and evaporate the HFIP to create a peptide film. Store at -80°C.
-
Immediately before use, reconstitute the Aβ₁₋₄₂ film in DMSO to 1 mM and then dilute to 100 µM in a cold reaction buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
-
Assay Procedure (96-well plate, black, non-binding surface):
-
To each well, add the Aβ₁₋₄₂ solution to a final concentration of 10 µM.
-
Add serial dilutions of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole or a control inhibitor (e.g., Curcumin).
-
Incubate the plate at 37°C with gentle, intermittent shaking for 24-48 hours.
-
-
Fluorescence Measurement:
-
Add ThT solution to each well to a final concentration of 5 µM.
-
Measure fluorescence using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition relative to the Aβ-only control.
-
Determine the IC₅₀ value for aggregation inhibition.
-
Part 3: Data Interpretation and Expected Outcomes
This section summarizes potential quantitative data that could be generated from the described protocols, providing a framework for interpreting results.
| Assay | Target | Parameter | Example Control | Expected Outcome for Active Compound |
| Ellman's Assay | AChE | IC₅₀ (nM) | Donepezil | Low nanomolar to micromolar IC₅₀ |
| Ellman's Assay | BChE | IC₅₀ (nM) | Donepezil | Low nanomolar to micromolar IC₅₀ |
| MAO-Glo™ Assay | MAO-A | IC₅₀ (µM) | Clorgyline | Sub-micromolar to micromolar IC₅₀ |
| MAO-Glo™ Assay | MAO-B | IC₅₀ (µM) | Selegiline | Potentially higher selectivity for MAO-A or B |
| MTT Assay | Neuroprotection | EC₅₀ (µM) | Quercetin | Dose-dependent increase in cell viability |
| ThT Assay | Aβ Aggregation | IC₅₀ (µM) | Curcumin | Dose-dependent reduction in ThT fluorescence |
Interpreting the Data: An ideal multi-target candidate would exhibit potent, low IC₅₀ values against both cholinesterases and a moderate to high inhibitory activity against MAO, preferably with selectivity for MAO-B. Concurrently, it should demonstrate a significant reduction in Aβ aggregation and show protective effects in cell-based models at non-toxic concentrations. The combined profile from these assays will provide a comprehensive understanding of the compound's potential as a therapeutic lead for Alzheimer's disease.
Conclusion
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a promising chemical scaffold for the development of multi-target agents against Alzheimer's disease. Its structural similarity to known cholinesterase and monoamine oxidase inhibitors, coupled with the potential of the indole core to interfere with amyloidogenesis, makes it a compelling candidate for further investigation. The protocols and workflows detailed in this guide provide a robust framework for elucidating its mechanism of action and validating its therapeutic potential in preclinical AD models.
References
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Ivachtchenko, A. V., Frolov, E. B., Mitkin, O. D., Kysil, V. M., Khvat, A. V., & Tkachenko, S. E. (2009). Synthesis and biological evaluation of novel 5,8-disubstituted-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b] indoles as 5-HT(6) and H(1) receptors antagonists. Archiv der Pharmazie, 342(12), 740–747. [Link]
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Kumar, A., & Singh, A. (2025). Six-membered N-heterocyclic alkaloids as ChE inhibitors in alzheimer's disease treatment. Medicinal Chemistry Research. [Link]
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Perna, A. M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
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Abdel-rahman, H. M., et al. (2021). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-B] Indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. [Link]
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Kuchar, M., et al. (2024). Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats. International Journal of Molecular Sciences, 25(2), 845. [Link]
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Zaheer, S., et al. (2025). Natural alkaloids with therapeutic potential against Alzheimer's disease through cholinesterase inhibition. European Journal of Medicinal Chemistry, 118371. [Link]
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Pascual, A., et al. (2019). Hexahydropyrrolo[2,3-b]indole Compounds as Potential Therapeutics for Alzheimer's Disease. ACS Chemical Neuroscience, 10(10), 4446–4458. [Link]
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El-Sayed, N. F., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Scientific Reports, 12(1), 15894. [Link]
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Sharma, A., et al. (2022). Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer's Disease Therapy. Molecules, 27(19), 6527. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry, 258, 115582. [Link]
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P212121 Store. (n.d.). 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b] indole hydrochloride 500mg. Retrieved from [Link]
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Sokolov, V. B., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2103-2107. [Link]
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Uddin, M. S., et al. (2020). Mechanisms of Alzheimer's Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors. Current Pharmaceutical Design, 26(28), 3355-3369. [Link]
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Nagai, Y., et al. (1979). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. Journal of Medicinal Chemistry, 22(6), 677-683. [Link]
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Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease. Cochrane Database of Systematic Reviews, (1), CD005593. [Link]
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Herraiz, T., & Guillén, H. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Foods, 12(6), 1279. [Link]
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Brierley, D. I., & Davidson, C. (2020). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 11, 36. [Link]
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Santos, M. A. S., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 11497. [Link]
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Gudasheva, T. A., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 15(11), 1335. [Link]
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Application Note: Characterization of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Novel CFTR Potentiator
Authored by: Gemini, Senior Application Scientist
Abstract
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes an epithelial ion channel.[1][2] Therapeutic strategies have focused on developing small molecules, known as CFTR modulators, that restore the function of the mutant protein.[1] These modulators are broadly classified as "correctors," which rescue the trafficking of misfolded CFTR to the cell surface, and "potentiators," which enhance the channel gating of CFTR protein already present at the plasma membrane.[1][3] This document provides a detailed guide for researchers on the use of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of a novel class of CFTR potentiators, in cystic fibrosis research.[4] We present validated protocols for assessing its mechanism of action and functional efficacy, with a focus on robust, reproducible electrophysiological and fluorescence-based assays.
Introduction to 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole belongs to a chemical series identified as potent CFTR potentiators.[4] Unlike correctors that address protein processing defects characteristic of the common F508del mutation, potentiators are crucial for mutations where the CFTR protein reaches the cell surface but exhibits defective channel opening (gating mutations, e.g., G551D) or for enhancing the function of corrector-rescued F508del-CFTR.[5][6]
Compound Profile:
| Property | Details |
| Compound Name | 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| CAS Number | 717843-05-5 (hydrochloride salt)[7] |
| Molecular Formula | C₁₂H₁₅ClN₂ (hydrochloride salt)[7] |
| Molecular Weight | 222.71 g/mol (hydrochloride salt)[7] |
| Primary Mechanism | CFTR Potentiator[4] |
| Key Application | In vitro and ex vivo enhancement of CFTR channel activity. |
| Solubility Insight | Analogues in the same chemical series have demonstrated low kinetic solubility (<40 µM), necessitating careful stock preparation.[4] |
Core Concept: Differentiating Potentiator and Corrector Mechanisms
Understanding the distinct mechanisms of CFTR modulators is fundamental to experimental design. Correctors act early in the protein's lifecycle, promoting its proper folding within the endoplasmic reticulum (ER) and allowing it to traffic to the plasma membrane.[1][8][9] Potentiators act on channels already localized at the cell surface, increasing their open probability and thus enhancing ion flux.[1] The following diagram illustrates these separate sites of action.
Caption: Differentiating CFTR Modulator Action Sites.
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solutions
Rationale: Given that related tetrahydropyridoindoles exhibit low aqueous solubility, proper preparation of a concentrated DMSO stock is critical for experimental consistency and to avoid compound precipitation in aqueous assay buffers.[4]
Materials:
-
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Microcentrifuge
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Accurately weigh the required amount of compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex vigorously for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Centrifuge the tube at >10,000 x g for 5 minutes to pellet any undissolved particulates.
-
Carefully transfer the clear supernatant to a new sterile, amber tube. This is the 10 mM stock solution.
-
Prepare single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Quality Control: Before use, thaw an aliquot and visually inspect for any signs of precipitation. The final DMSO concentration in the assay medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Functional Assessment via Ussing Chamber Electrophysiology
Rationale: The Ussing chamber is the gold-standard assay for measuring ion transport across polarized epithelial monolayers.[1] It provides a direct, quantitative measure of CFTR-dependent chloride secretion, making it ideal for characterizing potentiator efficacy.[10][11]
Cell Models:
-
Primary Human Nasal Epithelial (HNE) Cells: Cultured from individuals with CF at an air-liquid interface (ALI). This is a highly relevant preclinical model.[11][12]
-
CFBE41o- cell line: A human bronchial epithelial cell line stably expressing F508del-CFTR. For potentiator studies, F508del-CFTR trafficking must first be rescued by pre-incubating cells with a corrector (e.g., 3 µM Lumacaftor) or by low-temperature correction (27°C) for 24-48 hours.[8]
Procedure:
-
Cell Culture: Seed cells on permeable supports (e.g., Transwell®) and culture until a polarized, high-resistance monolayer is formed (Transepithelial Electrical Resistance > 400 Ω·cm²).
-
Chamber Setup: Mount the permeable support in an Ussing chamber system with warm (37°C), gassed (95% O₂/5% CO₂) Krebs-Bicarbonate Ringer (KBR) solution on both apical and basolateral sides.
-
Basal Measurement: Clamp the voltage to 0 mV and record the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. Wait for the Isc to stabilize.[13]
-
CFTR Activation: Add a cAMP agonist, typically Forskolin (10-20 µM), to the apical chamber to activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.
-
Potentiator Addition: Add 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in a dose-response manner (e.g., 0.01 µM to 10 µM) to the apical chamber. A further, sustained increase in Isc demonstrates potentiator activity.
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber.[14][15] The subsequent decrease in Isc confirms that the measured current is CFTR-dependent. This step is critical for validating the assay's specificity.
Sources
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Application Notes and Protocols for the In Vitro Drug-Like Profiling of Tetrahydro-γ-carboline Derivatives
Introduction: The tetrahydro-γ-carboline scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds.[1] Derivatives of this core structure have garnered significant interest in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and antischistosomal effects.[2][3] Early and comprehensive assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside key safety liabilities, is paramount to efficiently guide medicinal chemistry efforts and select candidates with a higher probability of success in later developmental stages.[4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro drug-like profile for novel tetrahydro-γ-carboline derivatives. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Assessment of Metabolic Stability in Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes embedded in the endoplasmic reticulum being major contributors to the clearance of most drugs.[5] Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a cost-effective and high-throughput model to assess Phase I metabolic stability.[5] By measuring the rate of disappearance of a parent compound over time, we can calculate its intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[6][7]
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in phosphate buffer containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Prepare stock solutions of test compounds and positive controls (e.g., Verapamil, Testosterone) at 10 mM in DMSO.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add pooled liver microsomes (e.g., human, rat) to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM. Include a positive control and a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For "-NADPH" controls, add buffer instead.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from each well to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard like Tolbutamide or Labetalol).
-
-
Sample Processing and Analysis:
-
Seal and vortex the quench plate.
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
-
Representative Data:
The following table presents metabolic stability data for a series of antischistosomal tetrahydro-γ-carboline sulfonamides.[3]
| Compound ID | Human Liver Microsomes CLint (µL/min/mg) | Mouse Liver Microsomes CLint (µL/min/mg) |
| THGC-1 | 35 | 114 |
| THGC-2 | 17 | 100 |
| THGC-3 | <7 | 14 |
| Verapamil (Control) | 15 | 88 |
Interpretation: A lower CLint value suggests higher metabolic stability. In this example, THGC-3 shows the highest stability in both human and mouse liver microsomes, making it more likely to have a longer in vivo half-life compared to THGC-1. Such data is crucial for ranking compounds and guiding Structure-Activity Relationship (SAR) studies to improve metabolic properties.[7]
Cytochrome P450 (CYP) Inhibition Profile
Scientific Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs). When a new chemical entity (NCE) inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma levels of that drug, potentially causing toxicity. Regulatory agencies mandate testing against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to assess DDI risk.[4] Determining the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is the standard approach.
Experimental Workflow:
Caption: Workflow for the CYP450 inhibition IC50 assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare pooled human liver microsomes (HLM), phosphate buffer (pH 7.4), and an NADPH regenerating system as described in the metabolic stability protocol.
-
Prepare stock solutions of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Prepare serial dilutions of test compounds and known positive control inhibitors (e.g., α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4) in a 96-well plate.
-
-
Incubation:
-
In a separate 96-well plate, combine HLM, phosphate buffer, and the NADPH system.
-
Add the serially diluted test compounds/controls and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the specific probe substrate (at a concentration near its Km).
-
-
Quenching and Analysis:
-
After a pre-determined incubation time (e.g., 10-15 minutes, within the linear range of metabolite formation), terminate the reaction with a cold acetonitrile/internal standard solution.
-
Process the samples (centrifugation, supernatant transfer) and analyze by LC-MS/MS to quantify the formation of the specific metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Representative Data:
| Compound | CYP Isoform | Inhibition Type | Ki (µM) |
| Harmane | CYP3A4 | Noncompetitive | 1.66 |
| Harmol | CYP3A4 | Noncompetitive | 5.13 |
| Harmine | CYP3A4 | Noncompetitive | 16.76 |
| Harmaline | CYP2D6 | Competitive | 20.69 |
| Ketoconazole (Control) | CYP3A4 | Competitive | <1 |
Interpretation: Compounds are classified based on their IC50 or Ki values. Generally, an IC50 < 1 µM is considered potent inhibition, 1-10 µM is moderate, and > 10 µM is weak. Harmane shows moderate-to-potent inhibition of CYP3A4, suggesting a potential for DDIs with drugs metabolized by this key enzyme.
Passive Permeability Assessment using PAMPA
Scientific Rationale: A drug's ability to permeate across biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for CNS targets, is a critical determinant of its efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion.[8] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment, providing an effective permeability (Pe) value.
Detailed Protocol:
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.
-
Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane).
-
-
Compound and Buffer Preparation:
-
Prepare the acceptor plate wells with buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare solutions of the test compounds and controls (high permeability: Propranolol; low permeability: Furosemide) in the same buffer.
-
-
Assay Execution:
-
Add the compound solutions to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (representing the initial concentration), using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Calculation:
-
Calculate the effective permeability (Pe) in cm/s using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.
-
Representative Data:
Specific PAMPA data for tetrahydro-γ-carbolines is sparse in the literature. However, permeability data is typically classified as shown below, with representative values for known drugs.[6]
| Compound | Permeability Classification | Typical Pe (x 10⁻⁶ cm/s) |
| Furosemide | Low | < 1.5 |
| THGC-X (Hypothetical) | Moderate | 1.5 - 10 |
| Carbamazepine | High | > 10 |
| Propranolol | High | > 10 |
Interpretation: Compounds with high Pe values are predicted to have good passive absorption. Low permeability may suggest that the compound will have poor oral bioavailability unless it is a substrate for an active uptake transporter. This assay is excellent for rank-ordering compounds within a chemical series to optimize for better passive diffusion.
In Vitro Cytotoxicity Screening
Scientific Rationale: Assessing cytotoxicity is a fundamental step in early safety profiling. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to measure cellular metabolic activity as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for MTT/XTT cytotoxicity assays.
Detailed Protocol:
-
Cell Seeding:
-
Seed a relevant cell line (e.g., HepG2 for liver toxicity, L6 for muscle, or a cancer cell line for oncology studies) into a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of the tetrahydro-γ-carboline derivatives.
-
Remove the old media from the cells and add fresh media containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for the desired exposure time (typically 48-72 hours).
-
-
MTT/XTT Assay:
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
For the MTT assay, a solubilizing agent (e.g., DMSO or an SDS solution) must be added to dissolve the formazan crystals. This step is not needed for the XTT assay.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
Representative Data:
The following table includes cytotoxicity data for tetrahydro-γ-carboline sulfonamides against the L6 rat skeletal myoblast cell line.[3]
| Compound ID | Cytotoxicity vs. L6 cells (IC50, µM) |
| THGC-1 | 52 |
| THGC-4 | >50 |
| THGC-5 | 26 |
| Praziquantel (Control) | >100 |
Interpretation: A higher IC50 value indicates lower cytotoxicity. The therapeutic index is often considered by comparing the cytotoxicity IC50 to the on-target potency IC50. A large window between these two values is desirable. In this case, THGC-5 is the most cytotoxic of the series, while THGC-4 shows a better safety profile.
hERG Channel Inhibition Assay
Scientific Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias. Therefore, assessing the inhibitory potential of NCEs on the hERG channel is a critical safety screen mandated by regulatory authorities. The gold standard method is patch-clamp electrophysiology, which directly measures the flow of ions through the channel in cells engineered to express hERG.
Detailed Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).
-
Culture and prepare a single-cell suspension for use in the automated patch-clamp system.
-
-
Automated Patch-Clamp Procedure:
-
The automated system will perform the following steps: cell capture, formation of a high-resistance "giga-seal", and establishment of the whole-cell configuration to allow electrical access to the cell's interior.
-
A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
-
-
Compound Application and Measurement:
-
After establishing a stable baseline current, the test compound is applied at increasing concentrations.
-
The hERG current is measured after application of each concentration. A known hERG blocker (e.g., E-4031 or Cisapride) is used as a positive control.
-
-
Data Analysis:
-
The peak tail current is measured at each concentration.
-
The percentage of current inhibition is calculated relative to the baseline.
-
An IC50 value is determined by plotting the percent inhibition against the compound concentration.
-
Representative Data:
The table below shows hERG inhibition data for a series of tetrahydro-β-carboline sstr3 antagonists, which are structurally related to the gamma-isomers.
| Compound ID | hERG Functional Assay (PatchXpress) IC50 (µM) |
| MK-4256 | 3.4 |
| Compound 4A | 12 |
| Compound 3A | >30 (26% inhibition at 30 µM) |
| E-4031 (Control) | <0.1 |
Interpretation: A hERG IC50 value > 30 µM is generally considered low risk, while a value < 1 µM raises significant concern. A therapeutic window of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration is often desired. Compound 3A shows a much-improved safety profile over MK-4256, demonstrating the value of this assay in guiding lead optimization to mitigate cardiotoxicity risk.
Plasma Protein Binding (PPB)
Scientific Rationale: In the bloodstream, drugs can exist in a free (unbound) form or bound to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug hypothesis," only the unbound fraction is available to interact with its target, exert a pharmacological effect, and be cleared from the body. Therefore, determining the fraction unbound (fu) is essential for interpreting in vitro potency data and predicting in vivo pharmacokinetics. Equilibrium dialysis is the gold standard method.
Detailed Protocol:
-
Apparatus Setup:
-
Use a rapid equilibrium dialysis (RED) device, which consists of inserts with a semipermeable membrane (typically 8 kDa MWCO) separating a sample chamber from a buffer chamber.
-
-
Assay Procedure:
-
Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1-5 µM) to the sample chamber of the RED insert.
-
Add dialysis buffer (PBS, pH 7.4) to the buffer chamber.
-
Place the inserts into the base plate, seal, and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sampling and Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples. For example, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in the same ratio.
-
Precipitate proteins with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatants by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the Percent Bound = (1 - fu) * 100.
-
Representative Data:
| Compound Class | Species | Typical % Bound | Interpretation |
| Tetrahydro-γ-carbolines | Human | >95% | High binding; free concentration is low. |
| Rat | >95% | High binding; potential for species differences. | |
| Warfarin (Control) | Human | >99% | Very high binding; known to be highly bound. |
| Atenolol (Control) | Human | <10% | Low binding; high free concentration. |
Interpretation: High plasma protein binding (>99%) can limit the amount of free drug available, potentially affecting efficacy and clearance. Very low binding might lead to rapid clearance. This data is critical for building pharmacokinetic/pharmacodynamic (PK/PD) models and for calculating unbound IC50 values from in vitro assays for more accurate in vitro-in vivo correlation.
References
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Protein Binding - In Vitro Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
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PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]
- Vemu, A. et al. (2016). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. International Journal of Pharmaceutical Sciences and Research.
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent developments on synthesis and biological activities of γ-carboline. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]
-
Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent developments on synthesis and biological activities of γ-carboline. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments on synthesis and biological activities of γ-carboline. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (2025). Recent advances on the synthesis and application of tetrahydro-γ-carbolines | Request PDF. Retrieved from [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]
-
PubMed. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Retrieved from [Link]
-
PubMed Central. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
PubMed. (1969). [Pharmacological properties and chemical structure of tetrahydro-gamma-carbolines]. Retrieved from [Link]
-
International Journal of Research and Review. (n.d.). Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. Retrieved from [Link]
-
PubMed. (2021). Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase. Retrieved from [Link]
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- 8. Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Welcome to the technical support center for the synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as 6-methyl-γ-carboline). This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final compound. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.
The primary synthetic route to this scaffold is the Pictet-Spengler reaction, a robust method for constructing tetrahydro-β-carboline cores.[1][2] This reaction involves the acid-catalyzed condensation of a tryptamine derivative with an aldehyde, followed by intramolecular cyclization. This guide will focus on optimizing this key transformation.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Q1: My Pictet-Spengler reaction is resulting in low or no product yield. What are the potential causes and how can I improve the outcome?
A1: Low conversion is one of the most common issues and can stem from several factors, ranging from starting material integrity to sub-optimal reaction conditions. Here is a systematic approach to troubleshooting:
1. Integrity of Starting Materials:
-
Tryptamine Derivative Purity: Ensure your tryptamine starting material is pure and free from contaminants that could interfere with the reaction.
-
Aldehyde Quality: Aldehydes, particularly simple ones like acetaldehyde (the precursor for the 6-methyl group in this context, often used as a synthetic equivalent), are prone to oxidation to carboxylic acids or polymerization.[3] Use a freshly opened bottle or distill the aldehyde immediately before use.
2. Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid are critical. The acid protonates the intermediate imine to form a more electrophilic iminium ion, which is the driving force for the cyclization.[4][5]
-
Too Little Acid: Insufficient acid will lead to slow or incomplete iminium ion formation and, therefore, a stalled reaction.[4]
-
Too Much Acid: An excess of a strong Brønsted acid can protonate the tryptamine nitrogen, reducing its nucleophilicity and hindering the initial condensation with the aldehyde.[4]
-
-
Solvent Choice: The solvent must solubilize the reactants and intermediates. Aprotic solvents like dichloromethane (DCM) or benzene are common.[6] Protic solvents can sometimes be used, but may require adjusting the acid catalysis.[7]
-
Temperature: While many Pictet-Spengler reactions proceed at room temperature, some may require heating to overcome the activation energy for cyclization.[6] Conversely, for highly reactive substrates, cooling might be necessary to control side reactions.[8]
3. Stoichiometry:
-
A slight excess (1.1 to 1.5 molar equivalents) of the aldehyde is often used to ensure the complete consumption of the more valuable tryptamine derivative.[3][9] However, a large excess can lead to side reactions and complicate purification.
Below is a troubleshooting workflow to guide your optimization process.
Caption: A logical workflow for troubleshooting low yields.
Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?
A2: Side product formation is often related to the reactivity of the intermediates and the harshness of the conditions.
-
Over-oxidation: The tetrahydro-β-carboline product can be sensitive to oxidation, especially at elevated temperatures or with prolonged exposure to air.[10] Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.
-
N-Acylation (if applicable): In variants like the N-acyliminium ion Pictet-Spengler, incomplete cyclization can leave N-acylated intermediates.[5][10]
-
Alternative Cyclization Pathways: Depending on the substrate, cyclization could potentially occur at other positions on the indole ring, though C2-attack is electronically favored. More often, side products arise from reactions involving functional groups on the starting materials. Ensure any sensitive functional groups are appropriately protected.[10]
To improve selectivity, consider using milder reaction conditions. For example, milder acids like trifluoroacetic acid (TFA) are often preferred over strong mineral acids like HCl.[8] In some cases, Lewis acids can offer improved selectivity.[11]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Pictet-Spengler reaction?
The reaction proceeds in two main stages:
-
Imine Formation: The nucleophilic nitrogen of the tryptamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine).
-
Iminium Ion Formation & Cyclization: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich indole ring (specifically the C2 position) then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the cyclized product after rearomatization.[7][9]
Caption: The two-stage mechanism of the Pictet-Spengler reaction.
Which acid catalyst should I start with for optimization?
For the synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a good starting point is trifluoroacetic acid (TFA) due to its effectiveness and the relative ease of removal during workup. The optimal catalyst and loading, however, are highly substrate-dependent. A screening of different acids is recommended for full optimization.
Table 1: Common Acid Catalysts for Pictet-Spengler Reactions
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Brønsted Acids | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | 10 - 100 mol% or as solvent | TFA is often a good starting point. HCl can be effective but harsher.[8][11] |
| Lewis Acids | Boron Trifluoride Etherate (BF₃·OEt₂), Copper(II) Triflate (Cu(OTf)₂) | 10 - 50 mol% | Can be milder and offer different selectivity for substrates with sensitive groups.[11] |
| Specialty Media | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Used as solvent | Can act as both the solvent and catalyst, promoting the reaction effectively.[7] |
Experimental Protocol: Synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This protocol is a generalized starting point and may require optimization for your specific setup and scale.
Materials:
-
Tryptamine (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA) (0.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve tryptamine (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of tryptamine).[6]
-
Aldehyde Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetaldehyde (1.2 eq) dropwise.
-
Catalyst Addition: Add trifluoroacetic acid (0.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the tryptamine starting material is consumed.[6]
-
Workup:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure product.
-
References
- BenchChem Technical Support. (2025). troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem.
- BenchChem Technical Support. (2025). troubleshooting Oxa-Pictet–Spengler reaction side reactions. BenchChem.
- BenchChem Technical Support. (2025). optimizing reaction conditions for 6-chloro-9H-pyrido[2,3-b]indole synthesis. BenchChem.
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. BenchChem.
- BenchChem Technical Support. (2025). Troubleshooting Aromoline synthesis side reactions. BenchChem.
-
Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
-
Corbo, C., et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
- Jiang, H., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Royal Society of Chemistry.
-
Wikipedia. Pictet–Spengler reaction. Wikipedia. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Industrial Scale Production of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Introduction: 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a γ-carboline, is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a broad spectrum of pharmacological activities, making them valuable intermediates in drug discovery and development.[1] The synthesis of this tetracyclic system on an industrial scale, however, presents unique challenges that require a deep understanding of the underlying chemistry and process parameters.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up and production of this valuable compound, primarily focusing on the most common synthetic route: the Pictet-Spengler reaction.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low Reaction Yield or Stalled Reaction
Question: My Pictet-Spengler reaction for the synthesis of the γ-carboline core is giving low yields or appears to stall before completion. What are the likely causes and how can I improve the conversion?
Answer: This is a common issue when transitioning from lab scale to pilot or industrial scale. The root cause often lies in the delicate balance required for the two key steps of the reaction: imine formation and the subsequent intramolecular cyclization.[2]
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The driving force for the cyclization is the electrophilicity of the iminium ion intermediate.[3] If this intermediate does not form efficiently, the reaction will not proceed.
-
Catalyst Choice & Concentration: The reaction typically requires an acid catalyst.[4] On an industrial scale, strong mineral acids like HCl can be corrosive and lead to side products. Consider using organic acids like trifluoroacetic acid (TFA) or even greener options like citric acid in an aqueous medium, which has proven effective.[5][6] The catalyst loading is critical; an excessive amount can protonate the starting amine, rendering it non-nucleophilic, while too little will not sufficiently promote iminium formation.[2]
-
Water Removal: The initial condensation of the amine and aldehyde (or its equivalent) releases water. On a large scale, this can dilute the reaction and shift the equilibrium away from the imine intermediate. If your solvent system allows, consider using a Dean-Stark apparatus or running the reaction in a solvent like hexafluoroisopropanol (HFIP), which can promote the reaction even without a catalyst.[2]
-
-
Insufficient Electrophilicity of the Iminium Ion: The indole nucleus is electron-rich, but the cyclization is still a demanding electrophilic aromatic substitution.
-
Temperature Control: While heating is often required, excessive temperatures can lead to decomposition of starting materials or the desired product. A careful temperature optimization study is crucial. Start with moderate temperatures (e.g., 60-80 °C) and monitor reaction progress.[7]
-
N-Acyliminium Ion Variant: For less reactive systems, consider an N-acyliminium ion approach. Acylating the intermediate imine dramatically increases its electrophilicity, allowing the cyclization to proceed under milder conditions with higher yields.[3]
-
-
Side Reactions & Degradation:
-
Oxidation: The tetrahydro-β-carboline product can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of the aromatic β-carboline. Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential at scale.
-
Starting Material Purity: Ensure the purity of the starting materials, 4-methyl-tryptamine and the C2-synthon (e.g., formaldehyde or its equivalent). Impurities can introduce competing side reactions.
-
Workflow: Diagnosing Low Reaction Yield
Caption: Troubleshooting flowchart for low yield issues.
Issue 2: Product Isolation and Purification Challenges
Question: The reaction appears to work, but I'm struggling with isolating a pure, crystalline product. The crude material is often an oil or an amorphous solid that is difficult to handle.
Answer: Isolation is a critical unit operation that determines the final purity, yield, and handling characteristics of your active pharmaceutical ingredient (API) intermediate. The physical form of the product is highly dependent on the workup and crystallization conditions.
Potential Causes & Solutions:
-
"Oiling Out" During Crystallization: This occurs when the product is insoluble in the solvent at a certain temperature but its melting point is below that temperature, causing it to separate as a liquid instead of a solid.
-
Solvent Screening: A systematic solvent screen is essential. The ideal solvent (or solvent system) will dissolve the product at elevated temperatures but provide low solubility at ambient or sub-ambient temperatures. Common choices include alcohols (isopropanol, ethanol), esters (ethyl acetate), and non-polar solvents (heptane, toluene), often used as an anti-solvent.
-
Cooling Profile: Avoid "crash cooling." A slow, controlled cooling rate is paramount for promoting orderly crystal growth. A programmed cooling profile in the reactor is highly recommended.
-
-
Formation of Amorphous Solid: This can be due to rapid precipitation or the presence of impurities that inhibit crystal lattice formation.
-
Seeding: Introduce a small amount of pure, crystalline material (seed crystals) at the point of supersaturation. This provides a template for crystal growth and can be critical for obtaining a consistent crystalline form.
-
Anti-Solvent Addition: Instead of cooling, consider a controlled anti-solvent addition at a constant temperature. The rate of addition must be slow enough to maintain a state of moderate supersaturation, favoring crystal growth over nucleation.
-
-
Residual Impurities: Even small amounts of impurities can interfere with crystallization.
-
Workup Procedure: An acidic wash can remove unreacted amine starting material, while a basic wash can remove acidic byproducts. A carbon treatment step can be employed to remove colored impurities before crystallization.
-
Recrystallization: If the crude product is highly impure, a second recrystallization from a different solvent system may be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Pictet-Spengler reaction?
The reaction proceeds in two main stages. First, the primary amine of the tryptamine derivative attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration, to form a Schiff base. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion.[8] The second stage is an intramolecular electrophilic aromatic substitution, where the electron-rich C2 position of the indole ring attacks the iminium carbon, leading to the formation of a new six-membered ring and the tetrahydro-γ-carboline core.[3][4]
Mechanism: The Pictet-Spengler Reaction
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Q2: How can reaction progress be monitored effectively on a large scale?
Direct sampling from a large, potentially pressurized, and hot reactor can be challenging.
-
At-line HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard. Develop a rapid HPLC method (<10 minutes) that can resolve starting materials, intermediates, and the final product. Samples can be taken periodically, quenched, and analyzed "at-line" to track conversion.
-
Process Analytical Technology (PAT): For advanced process control, consider implementing in-situ monitoring tools. An attenuated total reflectance Fourier-transform infrared (ATR-FTIR) probe inserted into the reactor can track the disappearance of the aldehyde's carbonyl peak and the appearance of product-specific peaks in real-time without the need for sampling.
Q3: What are the primary safety concerns for this process at an industrial scale?
-
Solvent Handling: Many solvents used (e.g., methanol, toluene, dichloromethane) are flammable and/or toxic. Ensure the use of closed-system transfers, proper grounding and bonding to prevent static discharge, and adequate ventilation.[9]
-
Corrosive Reagents: Strong acids like TFA or HCl are corrosive. Use appropriate personal protective equipment (PPE) and ensure reactor materials (e.g., glass-lined steel) are compatible.
-
Exothermic Reactions: The initial condensation and neutralization steps can be exothermic. Ensure the reactor's cooling system is sufficient to handle the heat load. Reagents should be added at a controlled rate to manage the temperature.
-
Product Handling: While data on the target molecule is specific, many indole alkaloids and their derivatives have biological activity.[10][11][12] Handle the final product as a potentially potent compound, using containment solutions like glove boxes or ventilated enclosures for sampling and packaging.
Q4: What are the recommended storage and handling conditions for the final product?
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole should be stored in a cool, dry, and dark place under an inert atmosphere (nitrogen or argon) to prevent oxidation and degradation. It is typically supplied as a solid, often as a hydrochloride salt, which can improve stability and handling characteristics.[13] Use appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the material.
Part 3: Protocols & Data
Table 1: Critical Process Parameters for Pictet-Spengler Reaction
| Parameter | Typical Range (Industrial) | Rationale & Impact on Reaction |
| Temperature | 50 - 100 °C | Controls the rate of both the desired reaction and potential side reactions. Must be carefully optimized to maximize conversion while minimizing impurity formation. |
| Catalyst | TFA, Acetic Acid, Citric Acid | Essential for the formation of the key iminium ion intermediate. The choice impacts reaction rate, corrosivity, and environmental footprint.[2][6] |
| Solvent | Toluene, Methanol, Water, DCE | Affects solubility of reactants and product. Can influence reaction equilibrium (e.g., water removal).[5][7] |
| Stoichiometry | 1.0 - 1.2 eq. Aldehyde | A slight excess of the aldehyde can help drive the reaction to completion, but a large excess can lead to side products and purification challenges. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the electron-rich indole ring and the final product, which is a common impurity pathway at elevated temperatures. |
Experimental Protocol: Optimized Pictet-Spengler Synthesis
This is a representative protocol and must be adapted and optimized for specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 4-methyl-tryptamine (1.0 eq) and a suitable solvent such as methanol (5-10 volumes).
-
Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Reagent Addition: Begin agitation and add the acid catalyst (e.g., Trifluoroacetic Acid, 1.1 eq) at a controlled rate, monitoring the internal temperature to manage any exotherm.
-
Carbonyl Addition: Slowly add aqueous formaldehyde (37 wt. %, 1.05 eq) via a dosing pump over 1-2 hours. Maintain the temperature below 30 °C during the addition.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and hold for 4-8 hours.
-
Monitoring: Monitor the reaction progress by at-line HPLC until the consumption of the starting tryptamine is >99%.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under vacuum to remove the bulk of the solvent.
-
Add a suitable anti-solvent like ethyl acetate to precipitate the product.
-
Cool the resulting slurry to 0-5 °C and hold for 2-4 hours to maximize precipitation.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with cold anti-solvent to remove residual impurities.
-
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
References
- Grokipedia. Pictet–Spengler reaction.
- Wikipedia. Pictet–Spengler reaction.
- NROChemistry. Pictet-Spengler Reaction.
- Name-Reaction.com. Pictet-Spengler reaction.
- ACS Publications. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents.
- ResearchGate. The mechanism of the Pictet–Spengler reaction.
- National Institutes of Health. Marine Indole Alkaloids—Isolation, Structure and Bioactivities.
- ResearchGate. Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines.
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3.
- Journal of Medicinal and Pharmaceutical Chemistry Research. A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid.
- MDPI. Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021.
- National Institutes of Health. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi.
- MDPI. Marine Indole Alkaloids—Isolation, Structure and Bioactivities.
- Guidechem. 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride.
- ResearchGate. ChemInform Abstract: The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles.
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- 5. researchgate.net [researchgate.net]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Continuous Flow Chemistry for Heterocyclic Compound Synthesis
Welcome to the technical support center for continuous flow synthesis of heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common challenges encountered in the lab. My aim is to move beyond simple procedural lists and offer insights grounded in chemical principles and extensive field experience.
Introduction: Why Flow Chemistry for Heterocycle Synthesis?
Continuous flow chemistry has become a transformative technology in modern organic synthesis.[1] Its application to the synthesis of heterocycles—scaffolds central to pharmaceuticals and natural products—offers significant advantages over traditional batch methods.[2] These benefits include enhanced heat and mass transfer, improved safety profiles, and greater reaction control, often leading to higher yields and purities.[1][2][3][4] However, the transition from batch to flow is not without its challenges. This guide is structured to address these hurdles directly, providing you with the expertise to troubleshoot and optimize your flow chemistry workflows.
Troubleshooting Guide
This section is organized by common problems encountered during continuous flow synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically sound solutions.
Reactor Clogging and Blockages
Reactor clogging is one of the most frequent and disruptive issues in flow chemistry, particularly when dealing with reactions that produce solid byproducts or products with limited solubility.[5][6]
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| Precipitation of Byproducts or Products | Many heterocyclic syntheses generate insoluble inorganic salts (e.g., in metal-catalyzed cross-couplings) or the product itself may have poor solubility in the reaction solvent at the given concentration.[5][6] | Solvent Selection: Choose a solvent system where all components remain in solution. If the product precipitates upon cooling, maintain the temperature of the outlet stream until collection.[7] Concentration Adjustment: Reducing the concentration of reagents can prevent precipitation, though this may require longer residence times.[7] Ultrasound Agitation: Immersing the reactor in an ultrasonic bath can break up solid precipitates and prevent them from agglomerating and causing blockages.[5][6] |
| Poor Reagent Solubility | One or more of the starting materials may not be fully dissolved in the chosen solvent, leading to solid particles entering the flow path. | Pre-reaction Filtration: Ensure all reagent solutions are fully dissolved and filtered before being introduced into the pumps. Solubility Screening: Conduct thorough solubility tests for all reagents in the reaction solvent before initiating the flow experiment.[7] |
| Bridging of Solid Particles | Solid particles can accumulate and form a "bridge" across the reactor's inner diameter, leading to a rapid blockage.[7] This is more common in smaller diameter tubing. | Reactor Geometry: Consider using wider bore tubing if solids are anticipated.[7] Pulsatile Flow: Some pump types can create a pulsatile flow that may help to dislodge accumulating particles. |
Experimental Protocol: Mitigating Clogging in a Palladium-Catalyzed C-N Cross-Coupling
-
Solvent Optimization: Screen a range of solvents to find one that effectively dissolves both the starting materials and the inorganic salt byproduct at the reaction temperature. 2-Methyltetrahydrofuran (2-MeTHF) can be a good starting point.[7]
-
Reagent Preparation: Prepare stock solutions of the aryl halide, amine, and base. Ensure complete dissolution, using gentle heating if necessary, and then cool to room temperature. Filter each solution through a 0.45 µm PTFE syringe filter before use.
-
System Priming: Prime all pump lines with the reaction solvent to ensure no air is trapped in the system.
-
Reactor Setup: Place the reactor coil in an ultrasonic bath heated to the desired reaction temperature.
-
Reaction Initiation: Begin pumping the reagent solutions at the calculated flow rates to achieve the desired stoichiometry and residence time.
-
Post-reaction Quenching: Introduce a quenching solution (e.g., water/ethyl acetate) via a T-mixer immediately after the reactor outlet to dissolve any salt byproducts that may precipitate upon cooling.[6]
Inconsistent Product Yield and Selectivity
Variability in yield and selectivity often points to issues with mixing, temperature control, or stoichiometry.[8]
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| Inefficient Mixing | In laminar flow regimes, mixing is diffusion-dependent.[9] If the reaction is faster than mixing, localized concentration gradients can lead to side product formation.[10] | Micromixers: Utilize static mixers or microstructured reactors to enhance mixing efficiency, especially for fast reactions.[11] Flow Rate Adjustment: Increasing the flow rate can induce more chaotic advection, improving mixing, but will also decrease the residence time. |
| Temperature Gradients and Hotspots | Highly exothermic reactions can create localized "hotspots" within the reactor, leading to thermal degradation or undesired side reactions.[4][12] | Reactor Material and Design: Use reactors with high thermal conductivity (e.g., silicon carbide, stainless steel) and a high surface-area-to-volume ratio to ensure efficient heat dissipation.[4] Temperature Monitoring: Employ multiple temperature probes along the reactor to monitor for hotspots. |
| Inaccurate Stoichiometry | In flow chemistry, stoichiometry is determined by the relative flow rates and concentrations of the reagent streams.[9][13][14] Inaccurate pump performance or incorrect solution concentrations will lead to off-stoichiometry conditions. | Pump Calibration: Regularly calibrate all pumps to ensure accurate and reproducible flow rates. Concentration Verification: Accurately prepare and, if possible, analytically verify the concentration of all reagent solutions. |
Workflow for Optimizing a Fast, Exothermic Heterocycle Formation
Sources
- 1. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 3. comchart.com [comchart.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Unclogging the problems of flow chemistry | News | Chemistry World [chemistryworld.com]
- 7. hybrid-chem.com [hybrid-chem.com]
- 8. chimia.ch [chimia.ch]
- 9. Flow Chemistry [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. aragen.com [aragen.com]
- 14. Flow_chemistry [chemeurope.com]
Troubleshooting Fischer indole synthesis reaction conditions
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this foundational reaction. As a versatile and widely used method for constructing the indole nucleus, understanding its nuances is critical for success.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis?
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] Discovered in 1883 by Emil Fischer, it remains one of the most indispensable methods for synthesizing substituted indoles, which are key structures in many pharmaceuticals, agrochemicals, and natural products.[5][6] The reaction is typically carried out by heating the reactants in the presence of a Brønsted or Lewis acid catalyst.[3][7]
Q2: What is the mechanism of the Fischer indole synthesis?
The reaction proceeds through a well-defined, acid-catalyzed multi-step mechanism. Understanding these steps is crucial for effective troubleshooting.
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.[5][8]
-
Tautomerization: The hydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') isomer.[3][8] This step is critical and requires an α-carbon with at least two hydrogen atoms on the carbonyl compound.[5]
-
[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is analogous to a Cope rearrangement. This key step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[3][5][9]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the newly formed amino group onto one of the imine carbons to form a cyclic aminal.[3]
-
Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[3]
Below is a diagram illustrating the mechanistic pathway.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Troubleshooting Guide
Q3: Why is my Fischer indole synthesis failing or resulting in a very low yield?
This is a common issue that can be attributed to several factors. A systematic approach is key to identifying the root cause.[10]
Potential Cause 1: Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical and often need to be optimized for each specific substrate.[10][11] A catalyst that is too weak may not facilitate the key rearrangement step, while one that is too strong can cause degradation of the starting materials or the final indole product.[11]
-
Solution:
-
Screen Catalysts: If using a Brønsted acid like HCl or H₂SO₄ fails, consider a Lewis acid such as ZnCl₂, BF₃, or AlCl₃.[3][12] Polyphosphoric acid (PPA) is also a very effective catalyst and solvent system, especially at elevated temperatures.[5][13]
-
Optimize Concentration: Systematically vary the catalyst loading. For some reactions, catalytic amounts are sufficient, while others may require stoichiometric amounts or even use of the acid as the solvent (e.g., acetic acid).
-
Potential Cause 2: Substrate Effects & Side Reactions The electronic properties of your starting materials can dramatically influence the reaction's success.
-
Electron-Donating Groups (EDGs): EDGs on the carbonyl-derived portion of the hydrazone can over-stabilize a key intermediate, leading to a competing side reaction: N-N bond cleavage.[10][14] This cleavage results in byproducts like aniline derivatives instead of the desired indole.[10][14] This is a known reason for the failure of syntheses targeting 3-aminoindoles.[14][15]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the necessary bond rotations and cyclization steps.[10]
-
Problematic Carbonyls: Hydrazones derived from acetaldehyde often fail to produce the parent, unsubstituted indole under standard conditions.[6][10]
-
Solution:
-
Modify Substrate: If N-N bond cleavage is suspected due to strong EDGs, consider using a protecting group to moderate the electron-donating effect.
-
Alternative Route for Parent Indole: To synthesize the parent indole, a common and effective strategy is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be decarboxylated to yield indole.[10]
-
Buchwald Modification: For challenging substrates, consider the Buchwald modification, which uses a palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate, expanding the scope of the reaction.[3]
-
Potential Cause 3: Purity of Starting Materials Impurities in the arylhydrazine or carbonyl compound can lead to a host of unwanted side reactions, consuming your starting materials and complicating purification.[10] Arylhydrazines are particularly susceptible to oxidation.
-
Solution:
-
Verify Purity: Always check the purity of starting materials by NMR or other analytical techniques before use.
-
Purify Reagents: If necessary, purify the arylhydrazine (e.g., by recrystallization) and distill the aldehyde or ketone immediately before setting up the reaction.
-
Q4: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Regioselectivity is a concern when using unsymmetrical ketones where enolization can occur on either side of the carbonyl group.[16]
Potential Cause: Lack of Directing Influence The direction of the key[6][6]-sigmatropic rearrangement is determined by the formation of the enamine tautomer. For an unsymmetrical ketone (RCH₂COCH₂R'), two different enamines can form, leading to two different indole products.[5]
-
Solution:
-
Acid Strength: The choice of acid can influence the regiochemical outcome. Weaker acids may lead to different product ratios compared to strong acids. Experimenting with different catalysts (e.g., comparing PPA to acetic acid) is recommended.[16]
-
Substrate Control: The most reliable method is to use a starting ketone where only one side can effectively enolize. This can be due to the presence of a blocking group, an aromatic ring, or a quaternary carbon on one side of the carbonyl.[16]
-
Buchwald-Hartwig Amination: A modern approach involves synthesizing the arylhydrazone directly via a palladium-catalyzed C-N cross-coupling. This can provide greater control and may favor a specific regioisomer.[13]
-
Data & Protocols
Table 1: Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions & Notes | References |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Often used in polar solvents like ethanol or acetic acid. Concentration needs careful optimization to avoid degradation. | [3],[6],[12] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Very common and effective. ZnCl₂ is frequently used, sometimes in molten form or with minimal solvent at high temperatures. | [5],[3],[12] |
| Polyprotic Acid | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent. High viscosity requires good stirring. Excellent for driving reactions that require high temperatures. | [5],[3],[13] |
| Heterogeneous | Amberlite IR 120H | Solid-supported acid catalyst. Simplifies workup as the catalyst can be filtered off. Can be used in continuous flow systems. | [17] |
General Experimental Protocol: Synthesis of 2-Phenylindole
This two-stage protocol is a representative example. Caution: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment in a fume hood.
Stage 1: Preparation of Acetophenone Phenylhydrazone [8]
-
In a round-bottom flask, warm a mixture of acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) on a steam bath for 1 hour.
-
Dissolve the hot mixture in hot 95% ethanol.
-
Induce crystallization by scratching the flask or seeding, then cool the mixture in an ice bath.
-
Collect the crystalline product by filtration and wash with a small amount of cold ethanol.
-
Dry the solid hydrazone. A second crop can be obtained by concentrating the filtrate.
Stage 2: Acid-Catalyzed Cyclization [8]
-
In a large beaker, intimately mix the dried acetophenone phenylhydrazone (1.0 eq) with powdered anhydrous zinc chloride (approx. 5 eq by weight).
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will liquefy in 3-4 minutes.
-
Once fumes evolve, remove the beaker from the heat and continue stirring for 5 minutes.
-
Carefully pour the hot reaction mixture into a beaker of water (approx. 400 mL).
-
Add glacial acetic acid and concentrated HCl to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration and wash thoroughly with water.
-
Recrystallize the crude product from hot 95% ethanol to yield pure 2-phenylindole (typical yield 72-80%).[8]
Troubleshooting Workflow
If your reaction fails, follow this logical progression to diagnose the issue.
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. testbook.com [testbook.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Carboline Synthesis
Welcome to the technical support center for the Pictet-Spengler synthesis of β-carbolines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of this cornerstone reaction. Here, we will delve into the mechanistic nuances of the reaction and provide practical, field-proven troubleshooting advice to overcome common experimental hurdles.
Introduction: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydro-β-carbolines, a structural motif present in numerous biologically active natural products and pharmaceutical agents.[1][2] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the characteristic tricyclic β-carboline core.[3][4][5]
The driving force behind this transformation is the formation of a highly electrophilic iminium ion, which then undergoes cyclization via electrophilic aromatic substitution on the electron-rich indole ring.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the Pictet-Spengler synthesis of carbolines.
Q1: My Pictet-Spengler reaction is giving a low yield. What are the most likely causes?
Low yields in the Pictet-Spengler reaction can often be traced back to a few key factors:
-
Inappropriate Acid Catalyst or Concentration: The choice and amount of acid are critical. Insufficient acid may not effectively catalyze the formation of the crucial iminium ion intermediate, leading to a sluggish or incomplete reaction.[6] Conversely, an excessive amount of a strong Brønsted acid can protonate the starting tryptamine, which deactivates its nucleophilicity and hinders the initial condensation step.[1]
-
Poorly Reactive Starting Materials: The electronic nature of both the tryptamine and the carbonyl compound significantly influences reactivity. Tryptamines with electron-withdrawing groups on the indole ring will be less nucleophilic and may require harsher reaction conditions.[6] Similarly, sterically hindered or electron-deficient aldehydes can be less reactive.
-
Suboptimal Reaction Temperature: While many Pictet-Spengler reactions proceed at room temperature, some may require heating to overcome activation energy barriers. However, excessive heat can lead to the degradation of starting materials or the desired product, as well as the formation of side products.[6]
-
Presence of Water: While some Pictet-Spengler protocols are performed in aqueous media, the presence of water can sometimes be detrimental, especially during the imine formation step where water is a byproduct. In non-aqueous reactions, ensuring anhydrous conditions can be beneficial.[6][7]
Q2: I'm observing the formation of multiple products. What are the common side reactions?
Several side reactions can compete with the desired Pictet-Spengler cyclization, leading to a complex product mixture:
-
Oxidation: The tetrahydro-β-carboline product can be susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of the corresponding aromatic β-carboline.[7]
-
Aldehyde Self-Condensation: Under acidic conditions, aldehydes can undergo self-condensation reactions, such as an aldol condensation, which consumes the starting material and reduces the yield of the desired product.[7]
-
Formation of Stable Intermediates: The reaction proceeds through a Schiff base (imine) intermediate. If this intermediate is particularly stable and does not readily cyclize under the reaction conditions, it can accumulate and result in a low yield of the final carboline.[7]
-
Epimerization: When a chiral center is formed at the C-1 position, it can be prone to epimerization, especially at higher temperatures where the reaction may become reversible.[3] This can lead to a mixture of cis and trans diastereomers.
Q3: How do I choose the right catalyst for my reaction?
The choice of catalyst is a critical parameter for optimizing the Pictet-Spengler reaction. Both Brønsted and Lewis acids are commonly employed.
-
Brønsted Acids: These are the traditional catalysts for this reaction. Common examples include trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and formic acid.[1][8] The acidity of the Brønsted acid should be carefully considered. While strong acids can be effective, they can also lead to the side reactions mentioned above. Milder acids like citric acid or tartaric acid have been successfully used, often in greener solvent systems like water.[8][9]
-
Lewis Acids: In recent years, Lewis acids such as Yb(OTf)₃, Sc(OTf)₃, and AuCl₃/AgOTf have been shown to be highly effective catalysts, sometimes in combination with microwave irradiation.[1] Lewis acids can activate the carbonyl group towards nucleophilic attack by the amine.
-
Solvent as a Catalyst: Certain solvents, like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can act as both the solvent and a catalyst, promoting the reaction and often leading to high yields with simplified workup procedures.[1]
A good starting point is to screen a few different types of acids at varying concentrations to identify the optimal conditions for your specific substrates.
Q4: What is the role of the solvent in the Pictet-Spengler reaction?
The solvent plays a multifaceted role in the Pictet-Spengler reaction, influencing reactant solubility, reaction rate, and even stereoselectivity.[7]
-
Protic vs. Aprotic Solvents: Traditionally, the reaction was carried out in protic solvents with heating. However, superior yields have often been reported in aprotic media.[3]
-
Influence on Stereoselectivity: The choice of solvent can have a profound impact on the diastereoselectivity of the reaction when a new chiral center is formed. For example, in some cases, performing the reaction in acetonitrile or nitromethane has been shown to favor the formation of the cis-diastereomer due to the lower solubility of the corresponding hydrochloride salt, which shifts the equilibrium.[10]
-
Green Solvents: There is a growing interest in using environmentally benign solvents. Water has been successfully employed as a solvent, often in conjunction with a mild acid catalyst like citric acid or tartaric acid.[8][9]
Troubleshooting Guide: A Systematic Approach
When faced with a low-yielding Pictet-Spengler reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve common issues.
Caption: A systematic workflow for troubleshooting low yields in the Pictet-Spengler reaction.
Step 1: Verify Starting Material Purity and Reactivity
Before optimizing reaction conditions, it is crucial to ensure the purity of your starting materials. Impurities in either the tryptamine or the carbonyl compound can inhibit the reaction or lead to the formation of undesired byproducts. Use techniques like NMR and LC-MS to confirm the identity and purity of your reagents.
Also, consider the inherent reactivity of your substrates. If your tryptamine contains electron-withdrawing groups, you may need to employ more forcing conditions (e.g., a stronger acid, higher temperature) to drive the reaction to completion.[6]
Step 2: Optimize Catalyst Conditions
As discussed in the FAQs, the catalyst is a key player in the Pictet-Spengler reaction. If you are experiencing low yields, systematically screen a range of catalysts and concentrations.
Experimental Protocol: Catalyst Screening
-
Set up a parallel reaction array with your tryptamine derivative (1.0 equiv) and aldehyde/ketone (1.1 equiv) in a suitable solvent.
-
To each reaction vessel, add a different catalyst (e.g., TFA, p-TsOH, Yb(OTf)₃) at a specific loading (e.g., 10 mol%, 50 mol%, 100 mol%).
-
Stir the reactions at a constant temperature and monitor their progress by TLC or LC-MS at regular intervals.
-
Quench the reactions at a set time point and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst condition.
Step 3: Optimize Solvent and Temperature
The reaction environment can significantly impact the outcome.
Solvent Selection: Screen a variety of solvents with different polarities and properties (e.g., dichloromethane, toluene, acetonitrile, HFIP, water). The optimal solvent will often be one that fully solubilizes the starting materials and facilitates the desired reaction pathway.
Temperature Optimization: The Pictet-Spengler reaction can be sensitive to temperature. While some reactions proceed smoothly at room temperature, others may require cooling to suppress side reactions or heating to overcome a high activation barrier. Perform a temperature screen (e.g., 0 °C, room temperature, 50 °C, reflux) to identify the optimal temperature for your specific system. For reactions that form a new stereocenter, lower temperatures often favor kinetic control and may lead to higher diastereoselectivity.[3]
Step 4: Analyze Byproducts
If you are still observing low yields after optimizing the catalyst, solvent, and temperature, it is likely that side reactions are consuming your starting materials. Isolate and characterize the major byproducts using techniques like column chromatography, NMR, and mass spectrometry. Identifying the structure of the byproducts can provide valuable insights into the competing reaction pathways and help you devise strategies to suppress them. For example, if you identify an oxidized product, you may need to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the potential effects of key reaction parameters on the yield of the Pictet-Spengler reaction. This should be used as a general guide for optimization.
| Parameter | Condition 1 | Expected Outcome | Condition 2 | Expected Outcome | Rationale |
| Catalyst | 10 mol% TFA | Low to moderate yield | 100 mol% TFA | Potentially higher yield | Ensures sufficient protonation for iminium ion formation. |
| Catalyst | Strong Acid (e.g., HCl) | Potential for side reactions | Mild Acid (e.g., Citric Acid) | Potentially cleaner reaction | Minimizes degradation of sensitive substrates. |
| Temperature | 0 °C | Slower reaction rate, higher selectivity | Reflux | Faster reaction rate, potential for side reactions | Balances reaction kinetics and product stability. |
| Solvent | Protic (e.g., Ethanol) | Can solvate ionic intermediates | Aprotic (e.g., Toluene) | Often higher yields | Avoids interference with imine formation. |
Conclusion
The Pictet-Spengler reaction is a versatile and powerful tool for the synthesis of carbolines. By understanding the reaction mechanism and systematically troubleshooting key experimental parameters, researchers can overcome common challenges and significantly improve reaction yields. This guide provides a framework for a logical and efficient approach to optimizing this important transformation.
References
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). [Source not available].
-
Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]
-
The mechanism of the Pictet–Spengler reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. Retrieved from [Link]
- Thiourea-Catalyzed Enantioselective Iso-Pictet– Spengler Reactions. (n.d.). [Source not available].
-
Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. (n.d.). NIH. Retrieved from [Link]
-
Pictet-Spengler Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Effects of solvent on the reaction time and yield a. (n.d.). ResearchGate. Retrieved from [Link]
-
A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. (n.d.). Eurasian Chemical Communications. Retrieved from [Link]
-
Pictet‐Spengler synthesis of β‐carboline 21. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). PMC - NIH. Retrieved from [Link]
- The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. (n.d.). [Source not available].
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved from [Link]
-
Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
- A facile and efficient method for the synthesis of crystalline tetrahydro- β-carbolines via the Pictet-Spengler reaction in w
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemcom.com [echemcom.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in solution
Welcome to the technical support center for 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of Tetrahydro-γ-carbolines
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline family, is a versatile scaffold in medicinal chemistry. However, its unique structure, featuring a fused indole and piperidine ring system, presents specific stability concerns in solution. The electron-rich indole nucleus and the tertiary amine within the tetrahydro-pyridine ring are susceptible to various degradation pathways, primarily oxidation. Understanding and mitigating these stability issues is paramount for obtaining reliable and reproducible experimental results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work with 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in solution.
Issue 1: Rapid Discoloration of the Solution (Yellowing or Browning)
Question: My solution of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which was initially colorless, has turned yellow or brown. What is the likely cause and how can I prevent this?
Answer:
Probable Cause: The discoloration is a strong indicator of oxidative degradation. The tetrahydro-γ-carboline core is susceptible to oxidation, which can lead to the formation of colored, aromatic β-carboline species or other oxidized products.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Troubleshooting and Prevention:
-
Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw method for more sensitive applications.
-
Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize contact with atmospheric oxygen.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container with aluminum foil. Photodegradation can generate reactive oxygen species that accelerate oxidation.[2]
-
Antioxidant Addition: For long-term storage or demanding applications, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution. Compatibility with your downstream experiments should be verified.
-
Solvent Choice: While specific data for this compound is limited, using aprotic solvents may slow down certain oxidative pathways compared to protic solvents.
Issue 2: Appearance of New Peaks in HPLC Analysis Over Time
Question: I am analyzing my sample of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole by HPLC and I observe the emergence of new, more polar or less polar peaks over time. What could these be and how can I identify them?
Answer:
Probable Cause: The appearance of new peaks strongly suggests the degradation of the parent compound. Based on the chemistry of related tetrahydro-β-carbolines, these new peaks could correspond to:
-
Oxidized Products: Aromatized β-carbolines, N-oxides, or ring-opened products are common oxidative degradants.[3][4][5] These are often more polar than the parent compound.
-
Photodegradation Products: Exposure to UV or even ambient light can lead to the formation of various photoproducts.[2]
-
Hydrolysis Products (if applicable): If the molecule has labile functional groups and is in an aqueous solution at extreme pH, hydrolysis could occur, though the core structure is generally stable to hydrolysis.
Identification and Mitigation Strategy:
Step-by-Step Protocol for Degradant Identification:
-
Forced Degradation Study: To systematically identify potential degradants, a forced degradation study is recommended.[3][4][5] This involves intentionally exposing the compound to harsh conditions to generate the degradation products in a controlled manner.
Degradation Condition Typical Reagents and Conditions Potential Degradation Pathway Acidic Hydrolysis 0.1 M HCl, 60°C, 24h Generally stable, but monitor for any changes. Basic Hydrolysis 0.1 M NaOH, 60°C, 24h Generally stable, but monitor for any changes. Oxidation 3% H₂O₂, Room Temp, 24h Formation of N-oxides, aromatic β-carbolines. Photolytic Degradation UV light (e.g., 254 nm) or exposure to sunlight Complex mixture of photoproducts. Thermal Degradation 80°C, 48h (in solid state and in solution) Monitor for any decomposition. -
LC-MS/MS Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradants, and the fragmentation pattern (MS/MS) can help in their structural elucidation.
-
Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all significant degradation product peaks.
Workflow for Forced Degradation and Analysis
Caption: Workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
A1: For the solid compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. Storage at low temperatures (-20°C or -80°C) is ideal to minimize any potential long-term degradation.
Q2: In which solvents is 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole most stable?
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The tetrahydro-γ-carboline structure contains a basic tertiary amine. In acidic solutions, this amine will be protonated, which can protect it from certain oxidative pathways. Conversely, at higher pH, the free base is more susceptible to oxidation. Therefore, degradation rates are expected to be pH-dependent. A pH stability study is recommended to determine the optimal pH range for your specific application.
Q4: Can I expect interference from excipients in my formulation during stability studies?
A4: Yes, excipients can interact with the active pharmaceutical ingredient (API) and affect its stability. It is crucial to perform forced degradation studies on the final formulation to identify any potential interactions and ensure that your analytical method can distinguish between degradants of the API and those of the excipients.
Q5: What is the primary degradation pathway to be aware of?
A5: The most probable and significant degradation pathway is oxidation. The tetrahydro-pyridine ring can be oxidized to the aromatic pyridine ring, forming the corresponding β-carboline. The indole nitrogen can also be oxidized.
Oxidative Degradation Pathway
Caption: Primary oxidative degradation pathways.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in: International Conference on Harmonisation, Geneva, 2003. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmonisation, Geneva, 1996. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Herraiz, T., & Galisteo, J. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases.
- Pieper, J., & Sies, H. (1998). Mechanisms of DNA damage by photoexcited 9-methyl-β-carbolines. Photochemistry and Photobiology, 68(4), 524-530.
- Gers-Barlag, H., et al. (2000). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 48(11), 5565-5571.
- Vione, D., et al. (2004). Photodegradation of β-carboline alkaloids. Environmental Science & Technology, 38(16), 4349-4356.
Sources
Technical Support Center: Navigating Bioavailability Challenges of Tetrahydro-γ-carboline 39
Welcome to the technical support center for tetrahydro-γ-carboline 39. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Our goal is to provide a logical framework for troubleshooting, backed by scientifically sound protocols and field-proven insights, to help you systematically diagnose and overcome the hurdles limiting your compound's therapeutic potential.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions that frame the problem of poor oral bioavailability.
Q1: What is oral bioavailability and why is it a critical parameter?
A1: Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the blood.[1] Low bioavailability can lead to high dose requirements, significant variability in patient response, and potential therapeutic failure.[1][2] In drug development, approximately 40% of candidate compounds are discontinued due to this single issue.[1]
Q2: I'm told tetrahydro-γ-carboline 39 is likely a "BCS Class II or IV" compound. What does that mean?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, the two key factors governing absorption.[3]
-
Solubility: The ability of the drug to dissolve in the gastrointestinal fluids.
-
Permeability: The ability of the dissolved drug to pass through the intestinal wall into the bloodstream.
This classification helps predict the likely cause of poor bioavailability and guides formulation strategy.[4]
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle | Common Strategy |
| Class I | High | High | None | Conventional Formulations |
| Class II | Low | High | Dissolution Rate | Enhance Solubility/Dissolution |
| Class III | High | Low | Permeability | Enhance Permeability |
| Class IV | Low | Low | Both | Complex Strategies (e.g., Nanoformulations, Prodrugs) |
Tetrahydro-γ-carboline 39, like many heterocyclic small molecules, is likely to exhibit low solubility due to its rigid structure. Its permeability can vary. Identifying its BCS class is the first crucial step in troubleshooting.
Q3: What are the main physiological barriers that reduce oral bioavailability?
A3: The journey from oral administration to systemic circulation is fraught with obstacles. The primary barriers can be visualized as a sequence of challenges that the drug must overcome.
Caption: Major barriers impacting oral drug bioavailability.
The key barriers are:
-
Poor Dissolution/Solubility: The drug cannot be absorbed if it doesn't first dissolve.[2]
-
Low Permeability: The dissolved drug cannot efficiently cross the intestinal wall.[5]
-
First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it can be extensively metabolized before ever reaching the rest of the body.[6] Metabolism can also occur in the intestinal wall itself.
Part 2: Troubleshooting Guide - Experimental Issues & Solutions
This section is structured to address specific experimental outcomes you may encounter with tetrahydro-γ-carboline 39.
Scenario 1: Poor Aqueous Solubility
Q: My kinetic solubility assay for tetrahydro-γ-carboline 39 shows it is 'practically insoluble' (<10 µg/mL). How do I confirm this and what are my primary formulation strategies?
A: This is a classic BCS Class II or IV problem where absorption is limited by the dissolution rate.[7] Your first step is to confirm this with a thermodynamic solubility test to rule out kinetic artifacts. Once confirmed, the goal is to create a formulation that enhances the dissolution rate or presents the drug to the gut wall in a pre-dissolved state.
Causality: Crystalline drugs require energy to break their crystal lattice before they can dissolve. An ASD is a high-energy, amorphous form of the drug molecularly dispersed within a polymer matrix.[8][9] This bypasses the crystal lattice energy barrier, often leading to a state of "supersaturation" in the gut, which dramatically increases the concentration gradient for absorption. The polymer's role is to stabilize this amorphous state and prevent recrystallization.[10]
Caption: Experimental workflow for developing an ASD formulation.
Protocol 1: Small-Scale Screening of ASD Formulations via Solvent Evaporation
-
Materials: Tetrahydro-γ-carboline 39, candidate polymers (e.g., PVP K30, HPMCAS-LF, Soluplus®), suitable organic solvent (e.g., methanol, acetone), 96-well plates, phosphate-buffered saline (PBS) pH 6.8.
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of the drug in the chosen solvent.
-
Prepare 10 mg/mL solutions of each polymer in the same solvent.
-
-
ASD Preparation:
-
In wells of a 96-well plate, combine the drug and polymer solutions to achieve various drug loadings (e.g., 10%, 20%, 30% w/w).
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C overnight. The resulting film is your ASD.
-
-
Dissolution Assessment:
-
To each well containing the ASD film, add 200 µL of pre-warmed PBS (pH 6.8).
-
Seal the plate and shake at 37°C.
-
At various time points (e.g., 10, 30, 60, 120, 240 mins), take a small aliquot.
-
Immediately filter through a 0.22 µm filter to remove any undissolved particles or precipitate.
-
Analyze the concentration of the dissolved drug via HPLC-UV.
-
-
Analysis: Plot concentration vs. time. A successful ASD formulation will show a rapid increase in concentration (supersaturation) followed by a sustained plateau, indicating that the polymer is inhibiting precipitation. Compare against the dissolution of the crystalline drug.
Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, like GI fluids.[11] The drug is pre-dissolved in this lipidic pre-concentrate.[12] Upon emulsification, the drug remains solubilized within the tiny oil droplets (20-200 nm), providing a large surface area for absorption.[13] This approach avoids the dissolution step entirely and can also leverage lymphatic transport, partially bypassing first-pass metabolism.
Protocol 2: Screening Excipients for a SEDDS Formulation
-
Materials: Tetrahydro-γ-carboline 39; Oils (e.g., Labrafac™ CC, Capryol™ 90); Surfactants (e.g., Kolliphor® EL, Tween® 80); Co-surfactants (e.g., Transcutol® HP, Plurol® Oleique).
-
Equilibrium Solubility Studies:
-
Determine the saturation solubility of your compound in a panel of oils, surfactants, and co-surfactants.
-
Add an excess amount of the drug to 1-2 mL of each excipient in a glass vial.
-
Agitate at 40°C for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration by HPLC-UV.
-
-
Selection & Phase Diagram Construction:
-
Select the oil, surfactant, and co-surfactant that show the highest solubility for your drug.
-
Construct a pseudo-ternary phase diagram. Prepare mixtures with varying ratios of the three components (e.g., from 90:10:0 to 10:90:0 and all ratios in between).
-
For each mixture, take a small volume (e.g., 100 µL) and add it to a larger volume of water (e.g., 250 mL) with gentle stirring.
-
Visually observe the emulsification process. Grade the formulations based on speed of emulsification and the clarity/translucency of the resulting emulsion. Good formulations emulsify quickly (<1 minute) into a clear or bluish-white microemulsion.
-
-
Lead Formulation Selection: Choose ratios from the phase diagram that form stable and rapid emulsions. Load these with the drug (up to 80% of the determined solubility) and proceed to in vitro dissolution and Caco-2 permeability studies.
Scenario 2: Low Intestinal Permeability
Q: My compound has adequate solubility in a formulated vehicle, but the Caco-2 assay shows a low apparent permeability (Papp A→B) of <1 x 10⁻⁶ cm/s and a high efflux ratio (>2). What does this mean and how can I address it?
A: This result suggests two problems: 1) the molecule has poor passive permeability across the intestinal cell layer, and 2) it is likely a substrate for an efflux transporter (like P-glycoprotein), which actively pumps the drug back into the GI lumen.[14][15]
| Parameter | Typical Value | Interpretation for Tetrahydro-γ-carboline 39 |
| Papp (A→B) | High: >10 x 10⁻⁶ cm/s | Low (<1 x 10⁻⁶ cm/s): Poor passive absorption. |
| Papp (B→A) | - | High: Indicates active transport out of the cell. |
| Efflux Ratio (ER) | ER = Papp(B→A) / Papp(A→B) | High (>2): Suggests active efflux is occurring. |
Causality: A prodrug is a chemically modified, inactive version of a drug that converts to the active parent drug in vivo.[16] This strategy can be used to temporarily mask the chemical features of tetrahydro-γ-carboline 39 that are responsible for its poor permeability.[17] For example, adding a lipophilic promoiety can enhance membrane translocation.[18] This modification is later cleaved by enzymes in the blood or tissues to release the active compound.[19]
Experimental Workflow:
-
Identify Structural Liabilities: Analyze the structure of tetrahydro-γ-carboline 39. Are there highly polar functional groups (e.g., -OH, -NH2, -COOH) that could be masked?
-
Design & Synthesize Prodrugs: Create simple, bioreversible derivatives. A common strategy is to form an ester from a hydroxyl or carboxylic acid group, or a carbamate from an amine.[16]
-
Evaluate In Vitro:
-
Permeability: Re-run the Caco-2 assay on the prodrug. A successful prodrug will have a significantly higher Papp (A→B) value than the parent drug.
-
Chemical & Metabolic Stability: Test the prodrug's stability in simulated gastric and intestinal fluids. Then, test its conversion back to the parent drug in plasma and liver microsomes to ensure the active drug is released.
-
-
In Vivo Evaluation: Nominate the most promising prodrug for a rodent PK study to confirm improved oral exposure.
Scenario 3: Extensive First-Pass Metabolism
Q: My in vivo PK study in rats showed an oral bioavailability of <5%, even with a solubility-enhancing formulation. The IV PK profile was normal. What's the likely issue?
A: This large discrepancy between oral and IV routes strongly points to extensive first-pass metabolism in either the gut wall or the liver.[6][20] The drug is being absorbed but is metabolized before it can reach systemic circulation.[21][22]
Troubleshooting Steps:
-
In Vitro Metabolism Assays:
-
Liver Microsomes/S9: Incubate tetrahydro-γ-carboline 39 with liver microsomes or S9 fractions (which contain both microsomal and cytosolic enzymes) and an NADPH regenerating system. A high clearance rate suggests significant hepatic metabolism.
-
Intestinal S9: Perform the same experiment with intestinal S9 fractions to determine the contribution of gut wall metabolism.
-
-
Metabolite Identification: Use LC-MS/MS to identify the "soft spots" on the molecule where metabolism is occurring (e.g., oxidation, glucuronidation).
Mitigation Strategies:
-
Medicinal Chemistry (Prodrug/Structural Analogs): If a specific metabolic soft spot is identified, a medicinal chemist can attempt to block that site. A prodrug can also be designed to mask the site of metabolism.[23]
-
Leverage Lymphatic Transport with SEDDS: For highly lipophilic drugs (LogP > 5), formulation in a SEDDS using long-chain triglycerides can promote absorption into the lymphatic system.[24] The lymphatic system drains into the thoracic duct, which empties into the subclavian vein, thus bypassing the portal circulation and avoiding first-pass metabolism in the liver. This is a formulation-based solution that does not require chemical modification of the drug itself.
Part 3: In Vivo Pharmacokinetic Study Design
Q: I have developed two promising formulations (an ASD and a SEDDS). How should I design the definitive in vivo study to select the best one?
A: A well-designed pharmacokinetic (PK) study is essential to make a data-driven decision.[25] A crossover design is often preferred if feasible, but a parallel design is also robust.[26][27]
Protocol 3: Comparative Oral PK Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=4-6 per group) are a standard model.
-
Study Groups:
-
Group 1: Control (Drug suspended in 0.5% methylcellulose).
-
Group 2: Formulation A (ASD formulation, reconstituted in water).
-
Group 3: Formulation B (SEDDS formulation, as a liquid pre-concentrate).
-
Group 4 (Optional but recommended): IV administration of the drug in a solubilizing vehicle to determine absolute bioavailability.
-
-
Study Design:
-
Fast animals overnight with free access to water.[26]
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. For the IV group, administer a lower dose (e.g., 1-2 mg/kg) via tail vein injection.
-
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma samples for the concentration of tetrahydro-γ-carboline 39 using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration vs. time for each group.
-
Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve).
-
Relative Bioavailability (Frel) = (AUCoral, formulation / AUCoral, control) x (Dosecontrol / Doseformulation)
-
Absolute Bioavailability (Fabs) = (AUCoral / AUCiv) x (Doseiv / Doseoral)
-
The formulation that provides the highest and most consistent AUC and Cmax is your lead candidate for further development.
-
References
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Challenges and opportunities in oral delivery of poorly water-soluble drugs - ResearchGate. (Source: vertexaisearch.cloud.google.com)
- First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). (Source: vertexaisearch.cloud.google.com)
- Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed. (Source: vertexaisearch.cloud.google.com)
- The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation - The University of Texas at Austin. (Source: vertexaisearch.cloud.google.com)
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
- Strategies to improve oral drug bioavailability - PubMed. (Source: vertexaisearch.cloud.google.com)
- Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ioniz
- Strategies to improve oral drug bioavailability | Scilit. (Source: scilit.net)
- Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed. (Source: vertexaisearch.cloud.google.com)
- Role of excipients in amorphous solid dispersions. (Source: vertexaisearch.cloud.google.com)
- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (Source: mdpi.com)
- (PDF) Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - ResearchGate.
- Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions | Bioconjugate Chemistry - ACS Public
- (PDF) First-Pass Metabolism and Its Effect on Bioavailability - ResearchGate.
- Strategies to improve oral bioavailability - ResearchGate.
- Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog. (Source: vertexaisearch.cloud.google.com)
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (Source: vertexaisearch.cloud.google.com)
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (Source: hilarispublisher.com)
- First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists - Cambridge University Press & Assessment. (Source: cambridge.org)
- First Pass Metabolism - YouTube. (Source: youtube.com)
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs - International Journal of Pharmaceutical Sciences Review and Research. (Source: globalresearchonline.net)
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- Excipients for Amorphous Solid Dispersions | Request PDF - ResearchGate.
- Self-Emulsifying Drug Delivery System (SEDDS) - SciSpace. (Source: typeset.io)
- First pass effect - Wikipedia. (Source: en.wikipedia.org)
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. (Source: drreddysapi.com)
- Poorly water-soluble drugs for oral delivery: A challenge for pharmaceutical development. Part I: Physicochemical and biopharmaceutical background - Semantic Scholar. (Source: semanticscholar.org)
- Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends - MDPI. (Source: mdpi.com)
- Self-Emulsifying Drug Delivery System (SEDDS) - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (Source: globalresearchonline.net)
- Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development - Pharma Excipients. (Source: pharmaexcipients.com)
- Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. (Source: vertexaisearch.cloud.google.com)
- Self-emulsifying drug delivery systems (SEDDS) - World Journal of Pharmaceutical and Life Sciences. (Source: wjpls.org)
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- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
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Technical Support Center: Refinement of Protocols for Cell-Based Assays with Indole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds in cell-based assays. This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental workflows. Drawing from established scientific principles and field-proven insights, this resource will help you troubleshoot issues, refine your protocols, and ensure the generation of robust and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of indole compounds in cell-based assays.
Question 1: My indole compound is precipitating out of solution when I add it to my cell culture medium. What's happening and how can I fix it?
Answer: This is a frequent challenge rooted in the physicochemical properties of many indole derivatives. Often, these compounds are highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media.[1][2] While they may readily dissolve in a 100% DMSO stock, the sudden increase in polarity upon dilution into your aqueous assay buffer can cause them to "crash out" or precipitate.[3]
Here are several strategies to address this:
-
Optimize Your Solubilization Strategy:
-
Primary Solvent: High-purity DMSO is the most common starting point for dissolving hydrophobic compounds.[1] Ensure your DMSO is anhydrous, as water content can affect compound stability.[4][5]
-
Stock Concentration: Counterintuitively, an extremely high stock concentration in DMSO can exacerbate precipitation upon dilution. Consider preparing a lower concentration stock.
-
Alternative Solvents: For certain applications, ethanol, or co-solvents like polyethylene glycol (PEG 400) can be used, but always verify their compatibility with your specific cell line and assay at the final concentration.[2]
-
-
Refine Your Dilution Protocol:
-
Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture that is non-toxic to your cells, typically ≤0.5%.[3] Always include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution directly in the assay buffer or media. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Vigorous Mixing: Ensure thorough mixing by vortexing when preparing working solutions.[1]
-
-
Consider Formulation Aids:
-
Surfactants: Non-ionic surfactants such as Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.[2]
-
Question 2: How can I determine if my indole compound is inherently cytotoxic to my cells?
Answer: It is crucial to establish a non-cytotoxic working concentration range for your indole compound in your specific cell line before proceeding with functional assays.[1][6] Compounds can exhibit cytotoxicity through various mechanisms, including disruption of cell membranes, which can be a concern for derivatives with long alkyl chains.[1]
A standard approach is to perform a dose-response cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
Summary of Cytotoxicity Data for Select Indole Compounds:
| Compound Class | Cell Line(s) | IC50/LC50 Range (µM) | Observation | Reference |
| Indole Mannich Base Derivatives | HepG2, MCF-7, HeLa | 0.5 - 0.9 | High activity against cancer cell lines, low cytotoxicity in normal cell lines (HEK-293, LO2, MRC5). | [7] |
| Thiazolidinone-grafted Indolo–pyrazoles | HCT-15, A549 | 0.92 - 1.24 | Potent cytotoxicity against cancer cell lines. | [8] |
| Thiophene-Based Indole Derivatives | LnCap, HepG2, Caco-2 | 38.7 - 248.15 | Selective cytotoxic activity towards cancer cells. | [10] |
| Synthetic Indole Derivatives (NC009) | HMC3 | >100 | Low cytotoxicity observed. | [9] |
Question 3: I'm observing inconsistent results between experiments. Could my compound be unstable?
Answer: Yes, compound instability is a significant source of experimental variability. Instability can manifest as a loss of activity over time and can be influenced by several factors:[1][11]
-
Solution Stability: Some indole compounds can be unstable in aqueous solutions.[12] It is best practice to prepare fresh dilutions from a frozen stock immediately before each experiment.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation.[11] It is advisable to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[5]
-
Storage Conditions: Store solid compounds and stock solutions at -20°C or -80°C, protected from light and moisture.[1][11]
-
Non-Specific Binding: Hydrophobic compounds, particularly those with long alkyl chains, can adsorb to plastic surfaces of labware (e.g., tubes, pipette tips, assay plates), reducing the effective concentration in your assay.[1]
Question 4: Can my indole compound directly interfere with the readout of my assay?
Answer: Absolutely. This is a critical consideration, as assay interference can lead to false-positive or false-negative results. The indole scaffold itself and various derivatives can possess properties that interfere with common detection methods.[1][13]
-
Fluorescence Interference: Many indole derivatives are intrinsically fluorescent.[1][14][15] This autofluorescence can overlap with the excitation or emission spectra of your assay's fluorophores, leading to artificially high signals.[16]
-
Luminescence Interference: A significant number of small molecules, including some indole-containing compounds, are known to inhibit luciferase enzymes.[17][18][19] This is a major concern for reporter gene assays that rely on firefly or Renilla luciferase, as it can be misinterpreted as a biological effect.[20][21]
-
Absorbance Interference: If your indole compound is colored, it can absorb light at the wavelength used for your colorimetric assay, leading to inaccurate readings.[16]
It is essential to run control experiments with the compound alone (in the absence of cells or other assay reagents) to measure any background signal.[1]
Section 2: Troubleshooting Guides
This section provides systematic workflows to diagnose and resolve specific issues you may encounter.
Guide 1: Troubleshooting Poor Solubility and Precipitation
If you observe compound precipitation, follow this workflow to identify and resolve the issue.
Caption: Workflow for identifying assay interference.
Section 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to determine the practical solubility limit of your indole compound in your final assay medium. [2] Materials:
-
Indole compound stock solution in 100% DMSO.
-
Assay buffer or cell culture medium.
-
96-well clear-bottom plate.
-
Plate reader capable of measuring absorbance at multiple wavelengths (e.g., 400-800 nm).
Procedure:
-
Prepare a serial dilution: In a 96-well plate, perform a 2-fold serial dilution of your compound in the assay buffer, starting from your highest intended concentration. Include a buffer-only control.
-
Incubate: Incubate the plate at the temperature of your cell-based assay (typically 37°C) for 1-2 hours.
-
Visual Inspection: Carefully inspect each well for any signs of visible precipitation or cloudiness. [1]4. Spectrophotometric Analysis: Measure the absorbance of the plate across a range of wavelengths. The scattering of light by insoluble particles will cause an increase in absorbance.
-
Data Analysis: Plot the absorbance reading against the compound concentration. The concentration at which the absorbance begins to significantly increase above the baseline of the soluble concentrations is the estimated kinetic solubility limit.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for conducting an MTT assay to determine the cytotoxicity of your indole compound. [6][9] Materials:
-
Your chosen cell line.
-
Complete cell culture medium.
-
Indole compound stock solution in DMSO.
-
96-well clear, flat-bottom tissue culture plates.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., 1:1 DMSO-ethanol or 10% Triton X-100 in acidic isopropanol). [6][9]* Multi-channel pipette.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere and reach 60-70% confluency (typically 24 hours). [6][22]2. Compound Treatment: Prepare serial dilutions of your indole compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the highest final DMSO concentration) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your main assay (e.g., 24, 48, or 72 hours). [6]4. MTT Addition: At the end of the treatment period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. [6][9]5. Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [6]6. Absorbance Reading: Read the absorbance at 570 nm on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 3: Counter-Screen for Firefly Luciferase Inhibition
This protocol is essential if you are using a firefly luciferase-based reporter assay to rule out false positives. [13][17] Materials:
-
Recombinant firefly luciferase enzyme.
-
Luciferase assay buffer.
-
D-luciferin substrate.
-
ATP.
-
Indole compound stock solution in DMSO.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare Reagents: Prepare a luciferase reaction solution containing the enzyme, D-luciferin, and ATP in the assay buffer at their optimal concentrations.
-
Compound Addition: In the assay plate, add a small volume of your indole compound at various concentrations. Include a vehicle control (DMSO) and a known luciferase inhibitor as a positive control.
-
Initiate Reaction: Add the luciferase reaction solution to all wells to start the reaction.
-
Measure Luminescence: Immediately measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the luciferase signal for each compound concentration relative to the vehicle control. Potent inhibition in this cell-free assay indicates that the compound is a direct inhibitor of the luciferase enzyme and that results from your cell-based reporter assay should be interpreted with caution. [18][19]
Section 4: Advanced Considerations
Compound Aggregation
At higher concentrations, some compounds can form aggregates in aqueous solutions. [23]These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to artifacts that can be mistaken for specific biological activity. [24]If you suspect aggregation, consider using techniques like dynamic light scattering (DLS) or including a non-ionic detergent like Triton X-100 (e.g., at 0.01%) in your assay buffer to disrupt aggregates. [24][25]
Off-Target Effects
Indole compounds can interact with a wide range of biological targets. [26][27][28]For example, they are known to modulate signaling pathways such as PI3K/Akt/mTOR. [29]It is important to consider the known pharmacology of your indole scaffold and perform appropriate counter-screens to ensure that the observed effect is due to the intended target. [13]
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Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. Available from: [Link]
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Goodman, C., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro. Available from: [Link]
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Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Lin, S.-Y., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease. Antioxidants. Available from: [Link]
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Kuenemann, M. A., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. Scientific Reports. Available from: [Link]
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Li, W., et al. (2018). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available from: [Link]
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Matilde, E., et al. (2011). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available from: [Link]
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Isacoff, E. Y., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology. Available from: [Link]
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Al-Sanea, M. M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. Available from: [Link]
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Ali, S., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current Cancer Drug Targets. Available from: [Link]
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Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules. Available from: [Link]
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National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. NIH Grantome. Available from: [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available from: [Link]
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Auld, D. S., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available from: [Link]
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Johnston, A. J., et al. (2016). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics. Available from: [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. Available from: [Link]
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ResearchGate. (n.d.). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate. Available from: [Link]
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Foghorn Therapeutics. (n.d.). Characterizing Compound Behavior at Foghorn Therapeutics. Foghorn Therapeutics. Available from: [Link]
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Ferraz, R., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Pharmaceuticals. Available from: [Link]
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S-CUBE. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. S-CUBE. Available from: [Link]
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Girgis, A. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available from: [Link]
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Coan, K. E. & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available from: [Link]
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Parveen, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available from: [Link]
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a 1,2,3,4-tetrahydro-γ-carboline, represents a "privileged structure" in medicinal chemistry.[1] This tricyclic heterocyclic system is a common motif in a variety of biologically active compounds, including natural alkaloids and synthetic molecules.[2][3] Its rigid framework and the presence of nitrogen atoms at key positions allow for diverse interactions with various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this versatile scaffold across different therapeutic areas, supported by experimental data and detailed protocols.
A Novel Class of CFTR Potentiators for Cystic Fibrosis
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a chloride ion channel. One therapeutic strategy involves the use of "potentiators" to enhance the channel's gating function.[1][4] High-throughput screening campaigns have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators.[1][4]
An extensive SAR study of this scaffold has led to the discovery of potent, nanomolar-level CFTR potentiators.[1][4] The key findings are summarized below.
Core SAR Findings
Systematic chemical modifications of the tetrahydro-γ-carboline scaffold have revealed critical structural requirements for potent CFTR potentiation. The general structure and key modification points are illustrated below.
Caption: Key modification sites on the tetrahydro-γ-carboline scaffold for CFTR potentiation.
Comparative Analysis of CFTR Potentiator Activity
The following table summarizes the in vitro activity of representative compounds from a study published in the Journal of Medicinal Chemistry.[4] The efficacy (Emax) and potency (EC50) were determined using a high-sensitivity yellow fluorescent protein (HS-YFP) assay in Fischer rat thyroid (FRT) cells expressing the F508del-CFTR mutation.
| Compound | R (Acyl group at N-2) | Substitution on Phenyl Ring | Emax (normalized) | EC50 (μM) |
| Hit-3 | 5'-trifluoromethyl-pyrazol-3'-yl | 8-Methoxy | 1.00 | < 1 |
| 32 | 5'-trifluoromethyl-pyrazol-3'-yl | 8-Methoxy, 6-Fluoro | 1.25 | 0.025 |
| 33 | 5'-trifluoromethyl-pyrazol-3'-yl | 8-Methoxy, 7-Fluoro | 1.30 | 0.019 |
| (R)-39 | 5'-trifluoromethyl-pyrazol-3'-yl | 8-Methoxy, 7-Fluoro | - | 0.017 |
| (S)-40 | 5'-trifluoromethyl-pyrazol-3'-yl | 8-Methoxy, 7-Fluoro | - | 1.1 |
Key Insights from the Data:
-
Acyl Group: The 5'-trifluoromethyl-pyrazol-3'-yl group at the N-2 position was identified as an ideal acylating group for potent activity.[4]
-
Phenyl Ring Substitution: The introduction of a fluorine atom at either the 6- or 7-position of the 8-methoxy substituted phenyl ring significantly enhanced potency.[4]
-
Stereochemistry: A greater than 100-fold difference in potency was observed between the enantiomers of compound 33 . The (R)-enantiomer (39 ) was found to be the eutomer, retaining low double-digit nanomolar potency, while the (S)-enantiomer (40 ) showed a marked loss in potency.[4]
Experimental Protocol: High-Sensitivity YFP-Based Assay for CFTR Activity
This protocol outlines the key steps for assessing CFTR channel function using a fluorescence-based assay.
-
Cell Culture: Fischer rat thyroid (FRT) cells stably expressing human F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are seeded in 96-well plates and cultured to confluence.
-
Compound Incubation: The cells are washed with a PBS solution. The test compounds, dissolved in DMSO and diluted in PBS, are then added to the wells at various concentrations. The cells are incubated with the compounds for a specified period (e.g., 10 minutes) at room temperature.
-
CFTR Activation: Following compound incubation, a stimulation solution containing a CFTR agonist (e.g., forskolin and genistein) is added to activate the CFTR channels.
-
Fluorescence Measurement: The plate is immediately transferred to a fluorescence plate reader. The YFP fluorescence is continuously monitored over time as iodide ions in the stimulation solution enter the cells through the activated CFTR channels, quenching the YFP fluorescence.
-
Data Analysis: The rate of fluorescence decay is proportional to the CFTR channel activity. The maximal efficacy (Emax) and the concentration that produces half-maximal efficacy (EC50) are calculated from dose-response curves.
Caption: Workflow for the high-sensitivity YFP-based CFTR activity assay.
Modulators of Serotonin Receptors
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is also a well-established pharmacophore for targeting serotonin (5-HT) receptors, which are implicated in various central nervous system disorders.[5][6] Derivatives of this scaffold have been developed as potent antagonists for several 5-HT receptor subtypes.
SAR of 5-HT Receptor Antagonists
Modifications at various positions of the tetrahydro-γ-carboline ring system have been shown to influence the affinity and selectivity for different 5-HT receptors.
-
Substitution at N-2: The introduction of bulky substituents at the N-2 position has been shown to decrease activity compared to smaller alkyl groups like methyl.[3]
-
Substitution at N-5: The addition of styryl and phenethyl groups at the N-5 position has yielded potent antagonists for 5-HT7, 5-HT6, and 5-HT2C receptors.[7]
-
Substitution on the Indole Ring: Sulfonyl substitutions at the 8-position of the indole ring have led to the discovery of potent 5-HT6 receptor antagonists.[8]
Comparative Analysis of 5-HT Receptor Antagonist Activity
The following table presents the binding affinities (Ki) of representative compounds for various serotonin receptors.
| Compound | Key Structural Features | Target Receptor | Ki (nM) |
| Dimebolin analog | 2,8-dimethyl-5-[(Z)-2-phenylvinyl] | 5-HT7 | High Affinity |
| Dimebolin analog | 2,8-dimethyl-5-phenethyl | 5-HT7 | High Affinity |
| Compound 9.HCl | 8-sulfonyl-substituted | 5-HT6 | 2.1 |
| Compound 20.HCl | 8-sulfonyl-substituted | 5-HT6 | 5.7 |
Key Insights from the Data:
-
The 5-styryl and 5-phenethyl analogs of dimebolin demonstrate high affinity for multiple serotonin receptor subtypes, including 5-HT7, 5-HT6, and 5-HT2C.[7]
-
The introduction of a sulfonyl group at the 8-position of the tetrahydro-1H-pyrido[4,3-b]indole scaffold leads to potent and selective 5-HT6 receptor antagonists.[8]
Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors
This protocol outlines the general steps for determining the binding affinity of test compounds to a specific serotonin receptor subtype.
-
Membrane Preparation: Cell membranes expressing the target 5-HT receptor subtype are prepared from cultured cells or animal tissues.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand (e.g., [3H]-LSD for 5-HT6 receptors), and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known ligand) from the total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Cholinesterase Inhibitors for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive deficits.[9] One therapeutic approach is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] Certain derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been investigated for their cholinesterase inhibitory activity.
SAR of Cholinesterase Inhibitors
A study on 5-vinyl- and 5-allyl-substituted tetrahydro-γ-carbolines revealed their potential as cholinesterase inhibitors.[10]
-
Substitution at N-5: The presence of a vinyl or allyl group at the N-5 position was a key feature of the investigated compounds.[10]
-
Substituents at N-2 and C-8: The nature of the substituents at the N-2 and C-8 positions also influenced the inhibitory activity.[10]
Experimental Protocol: Ellman's Method for Cholinesterase Activity
This colorimetric assay is a standard method for measuring cholinesterase activity.
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), a solution of the substrate (acetylthiocholine or butyrylthiocholine), and a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the cholinesterase enzyme (AChE or BChE).
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate and DTNB to each well.
-
Absorbance Measurement: The absorbance is measured at 412 nm over time using a microplate reader. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
Emerging Applications: Anticancer Agents
Preliminary research has explored the potential of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as anticancer agents.[2] A study on a series of these compounds demonstrated their inhibitory effects on the proliferation of various cancer cell lines.
Comparative Analysis of Antiproliferative Activity
The following table shows the IC50 values of a representative compound against different human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Compound | Cell Line | IC50 (μM) |
| 4c | A549 (Non-small cell lung cancer) | 9.42 |
| 4c | Hela (Cervical cancer) | > 10 |
| 4c | HepG2 (Hepatoma) | > 10 |
| 4c | MCF-7 (Breast cancer) | > 10 |
Key Insights from the Data:
-
Compound 4c showed the most potent inhibitory activity against the A549 human non-small cell lung cancer cell line.[2]
-
The study suggested that the synthesized derivatives had more potent antitumor activity compared to the intermediates.[2]
Conclusion
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its structural features allow for fine-tuning of its pharmacological properties to target a diverse range of biological entities, including ion channels, G-protein coupled receptors, and enzymes. The comparative analysis presented in this guide highlights the critical role of specific structural modifications in determining the potency and selectivity of these compounds for different therapeutic applications. The detailed experimental protocols provide a foundation for researchers to further explore the potential of this privileged scaffold in drug discovery and development.
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Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]
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Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC. PubMed Central. [Link]
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Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. PubMed. [Link]
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Design, Synthesis And Activity Evaluation Of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b] Indoles Derivatives. Thesis. [Link]
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Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [Link]
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The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [Link]
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Comparing 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole to other 5-HT6 antagonists
An In-Depth Comparative Guide to 5-HT6 Receptor Antagonists: Profiling Tetrahydro-1H-pyrido[4,3-b]indoles Against Clinical Candidates
This guide provides a comprehensive comparison of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its structural class against other prominent 5-HT6 receptor antagonists. Designed for researchers and drug development professionals, this document delves into the mechanistic underpinnings, comparative preclinical data, and the critical experimental protocols necessary for robust evaluation. We will explore the nuanced signaling pathways of the 5-HT6 receptor, present key affinity and selectivity data for various compounds, and discuss the translational challenges highlighted by recent clinical trials.
The 5-HT6 Receptor: A Prime Target for Cognitive Enhancement
The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS).[1][2][3][4] Its high density in brain regions critical for learning and memory—such as the hippocampus, striatum, and prefrontal cortex—has made it an attractive target for therapeutic intervention in cognitive disorders, particularly Alzheimer's disease (AD) and schizophrenia.[1][3][4][5]
Blockade of the 5-HT6 receptor has been demonstrated in numerous preclinical models to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive performance.[3][5][6] This pro-cognitive effect is believed to stem from the receptor's modulatory role over other neurotransmitter systems, often via GABAergic interneurons.[7] Despite this promising preclinical evidence, the translation to clinical success has been fraught with challenges, with several high-profile candidates failing in late-stage trials.[8][9][10][11][12][13] This guide aims to provide the context and data necessary to understand these discrepancies and inform future research.
The 5-HT6 Receptor Signaling Cascade
The canonical signaling pathway for the 5-HT6 receptor involves its coupling to a Gs alpha subunit, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[14][15][16] However, the receptor's functional outcomes are far more complex. Research has revealed that the 5-HT6 receptor can engage in alternative, non-canonical signaling, including interactions with Fyn-tyrosine kinase, mTOR, and Cdk5 pathways, which are crucial for neuronal migration, differentiation, and synaptic plasticity.[1][2][16] This signaling diversity may contribute to the so-called "agonist/antagonist paradox," where both types of ligands have shown pro-cognitive effects in some animal models.[7][17][18]
Caption: Typical In Vitro Characterization Workflow.
Protocol 1: Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT6 receptor.
Objective: To quantify the affinity of a test compound for the human 5-HT6 receptor.
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide), a non-selective but high-affinity serotonin receptor ligand.
-
Non-specific binding control: Methiothepin (5 µM).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4. [19]* Test compound stock solutions in DMSO.
-
96-well microplates and filter mats (GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add binding buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM final concentration) to appropriate wells. Add buffer/DMSO for total binding wells and methiothepin for non-specific binding wells.
-
Radioligand Addition: Add [3H]-LSD to all wells at a final concentration near its Kd value (e.g., 2.5 nM). [19]4. Membrane Addition: Add the cell membrane preparation (e.g., 25 µg protein/well) to initiate the binding reaction. [19]The total reaction volume is typically 200 µL.
-
Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium. [19]6. Harvesting: Rapidly filter the contents of the wells through a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid (or use solid scintillant plates), and count the radioactivity in a beta scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Antagonist Activity
This assay measures the ability of a test compound to inhibit the production of cAMP stimulated by a known 5-HT6 receptor agonist (like serotonin itself).
Objective: To determine the functional potency (IC50) of a test compound as a 5-HT6 receptor antagonist.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or SPA-based). [19][20][21]* Test compound stock solutions in DMSO.
-
384-well white microplates.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium. Add the test compound at various concentrations in stimulation buffer to the wells. Incubate for 15-30 minutes at room temperature. [19]3. Agonist Stimulation: Add 5-HT at a concentration that elicits ~80% of its maximal response (EC80) to all wells (except the basal control).
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production. [19]5. Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Normalize the data with 0% inhibition being the signal from cells stimulated with 5-HT alone and 100% inhibition being the basal signal (no 5-HT).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.
-
The antagonist's apparent affinity (Kb) can be calculated using the Gaddum-Schild equation if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations.
-
Protocol 3: In Vivo Cognitive Assessment - The Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.
Objective: To evaluate the pro-cognitive effects of a test compound in a rodent model of memory.
Materials:
-
Test animals (e.g., adult male Wistar or Sprague-Dawley rats).
-
An open-field arena (e.g., 50 x 50 x 50 cm), made of non-porous material for easy cleaning.
-
A variety of objects that are distinct in shape, color, and texture, but similar in size. They should be heavy enough that the animals cannot displace them.
-
Video recording and tracking software.
-
Test compound formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
Procedure:
-
Habituation Phase (Day 1-2):
-
Handle the rats for 5-10 minutes each day for several days before the experiment begins.
-
On each of the two days prior to testing, place each rat in the empty open-field arena for 10 minutes to allow for habituation to the environment.
-
-
Training/Familiarization Phase (Day 3, T1):
-
Administer the test compound (e.g., at 1, 3, or 10 mg/kg, i.p.) or vehicle to the rats, typically 30-60 minutes before the training session.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place a rat in the arena, facing away from the objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being directed at the object within a 2 cm distance.
-
-
Retention/Test Phase (Day 3 or 4, T2):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the rat back in the arena.
-
The arena now contains one of the familiar objects (A) and one novel object (B). The position of the objects should be counterbalanced across animals.
-
Allow the animal to explore for 5 minutes and record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.
-
-
Data Analysis:
-
Calculate the total exploration time in T1 and T2 to ensure no significant differences in motor or motivational activity between treatment groups.
-
Calculate a Discrimination Index (DI) for the test phase: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers the novel one.
-
Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significantly higher DI in the compound group suggests a pro-cognitive effect.
-
Expert Discussion & Future Outlook
The journey of 5-HT6 receptor antagonists from promising preclinical candidates to clinical disappointments underscores a critical challenge in CNS drug development. The failures of intepirdine and idalopirdine do not necessarily invalidate the 5-HT6 receptor as a target, but they demand a more sophisticated approach.
Key Considerations for Future Research:
-
Beyond the Cholinergic Hypothesis: While enhancing acetylcholine is a primary mechanism, the complex, multi-faceted pathology of AD likely requires a multi-target approach. [10]Future strategies may involve combining 5-HT6 antagonists with agents targeting amyloid, tau, or neuroinflammation.
-
Patient Stratification: Alzheimer's is a heterogeneous disease. Future trials could benefit from using biomarkers to select patient populations most likely to respond to a specific mechanism, such as those with demonstrable cholinergic deficits but less advanced global pathology.
-
Exploring the Signaling Bias: The diverse signaling pathways of the 5-HT6 receptor (cAMP, Fyn, mTOR) could be differentially engaged by various ligands. [1][2]Developing biased agonists or antagonists that selectively modulate pathways relevant to cognition while avoiding others could lead to improved efficacy and safety profiles.
-
Rethinking Indications: The potential utility of masupirdine (SUVN-502) in treating agitation and aggression highlights the need to look beyond cognition. [7][22]The anxiolytic and antidepressant-like effects seen in preclinical models suggest that 5-HT6 antagonists may find success in treating the behavioral and psychological symptoms of dementia (BPSD), a significant area of unmet medical need. [3] In conclusion, while the initial promise of 5-HT6 antagonists as a frontline treatment for cognitive decline in Alzheimer's disease has not been realized, the target remains highly relevant. The tetrahydro-1H-pyrido[4,3-b]indole scaffold and its derivatives represent a potent chemical class for further exploration. By leveraging a deeper understanding of the receptor's complex signaling, employing more refined clinical trial designs, and exploring alternative therapeutic indications, the full potential of modulating the 5-HT6 receptor may yet be achieved.
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- Intepirdine | ALZFORUM. (2021).
- Suvn-502. Suven Life Sciences.
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- Axovant discontinuing intepirdine for AD after Phase III miss. BioCentury. (2017).
- The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat. Journal of Neuroscience. (2017).
- Idalopirdine (LY483518, SGS518, Lu AE 58054) in Alzheimer disease. Journal of Pharmacology & Clinical Research. (2017).
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- Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET). Alzheimer's & Dementia. (2021).
- 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British Journal of Pharmacology. (2012).
- The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules. (2020).
- In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. Molecules. (2022).
- 5-HT6 receptor - Wikipedia.
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- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
- Upton, N., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Drug Development Research, 69(7), 492-502.
- Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology. (2006).
- 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2011).
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A Senior Application Scientist’s Guide to the Validation of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Novel CFTR Potentiator
Introduction
Cystic Fibrosis (CF) is a multi-organ autosomal recessive disease caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a cAMP-regulated chloride and bicarbonate channel on the apical surface of epithelial cells.[2] Its dysfunction leads to impaired ion and water transport, resulting in the thick, sticky mucus characteristic of CF pathology. The advent of CFTR modulators—small molecules that target the underlying protein defect—has revolutionized CF treatment. These modulators are broadly classified as correctors, which aid in the trafficking of misfolded CFTR to the cell surface, and potentiators, which enhance the channel opening probability (gating) of CFTR proteins that are already at the membrane.[3]
Ivacaftor (VX-770) was the first-in-class potentiator and remains the clinical and experimental benchmark, demonstrating significant efficacy for CF-causing mutations that affect channel gating (e.g., G551D).[4][5][6] However, the quest for novel chemotypes with improved or complementary activity profiles is a critical objective in drug development. Recently, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI), or γ-carboline, scaffold was identified as a novel class of CFTR potentiators.[3][7] These compounds have shown promising efficacy in rescuing the gating defects of key mutations like F508del and G551D.[1][7]
This guide provides an in-depth technical framework for the validation of a representative molecule from this class, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. We will compare its validation pathway against the established profile of Ivacaftor, detailing the causality behind experimental choices and providing field-proven protocols for its characterization.
Chapter 1: The Molecular Landscape of CFTR Potentiation
Mechanism of CFTR Activation and Potentiation
The CFTR channel is a tightly regulated gate. Its activation is initiated by the phosphorylation of its Regulatory (R) domain by cAMP-dependent Protein Kinase A (PKA).[2] This phosphorylation event permits the binding and hydrolysis of ATP at the Nucleotide-Binding Domains (NBDs), which drives the conformational changes necessary for the channel to open and close, allowing anion flux.[8] In many CF-causing mutations, this gating process is defective, and the channel remains closed for an abnormally long period, even when it is present at the cell surface.
CFTR potentiators act by binding directly to the CFTR protein and increasing its open probability (Po).[5] This mechanism effectively "props open" the channel gate, allowing for a significant increase in chloride and bicarbonate transport. Ivacaftor, for instance, potentiates CFTR function in a phosphorylation-dependent manner, promoting a more stable open-channel state.[5][9] The identification of novel scaffolds like the THPI core suggests alternative or potentially complementary binding sites and mechanisms to achieve this outcome.[3][7]
Chapter 2: Comparative Analysis: 6-Methyl-THPI vs. Ivacaftor
A direct comparison of a novel compound with the industry benchmark is essential for evaluating its potential. Here, we summarize the key attributes and performance metrics based on available literature for the THPI class and Ivacaftor.
| Feature | 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Ivacaftor (VX-770) |
| Chemical Class | γ-Carboline (Tetrahydropyridoindole) | Quinolone derivative |
| Molecular Formula | C₁₂H₁₄N₂[10] | C₂₄H₂₈N₂O₃ |
| Molecular Weight | 186.25 g/mol [10] | 392.49 g/mol |
| Mechanism | CFTR Potentiator[3][7] | CFTR Potentiator[4][5] |
| Potency (EC₅₀) on F508del-CFTR | Data for the specific 6-methyl derivative is part of the validation process. Related THPI compounds show EC₅₀ values in the low micromolar to nanomolar range.[7] | ~25 nM[4] |
| Potency (EC₅₀) on G551D-CFTR | As above, related THPI compounds show high efficacy on G551D.[3][7] | ~100 nM[4] |
| Key Advantage | Represents a novel chemotype, offering potential for new intellectual property and possibly different pharmacological properties (e.g., binding site, metabolism).[7] | First-in-class, clinically validated, and well-characterized benchmark for CFTR potentiation.[6][8] |
Expert Discussion: The primary value of the THPI scaffold lies in its novelty. While Ivacaftor is highly potent, having a different chemical class provides a critical alternative in drug development. This can be advantageous in overcoming potential long-term resistance, addressing rare mutations unresponsive to Ivacaftor, or developing combination therapies with unique synergistic profiles. The validation process for 6-Methyl-THPI must therefore focus on rigorously quantifying its potency (EC₅₀) and maximal efficacy (Emax) against Ivacaftor across multiple CFTR genotypes.
Chapter 3: A Step-by-Step Guide to Experimental Validation
The validation of a new potentiator requires a tiered approach, progressing from rapid, high-throughput methods to more complex, physiologically relevant assays. This workflow ensures that resources are focused on the most promising candidates.
Protocol 1: High-Throughput Screening using a Fluorescent Membrane Potential (FMP) Assay
Causality & Principle: This assay is chosen for its scalability and speed, making it ideal for initial screening and dose-response curves. It indirectly measures CFTR activity by detecting changes in cell membrane potential.[11][12] When CFTR is activated by an agonist like forskolin, the efflux of Cl⁻ ions causes the cell membrane to depolarize. A voltage-sensing fluorescent dye reports this depolarization as an increase in fluorescence.[12][13] A potentiator will enhance this forskolin-induced depolarization.
Methodology:
-
Cell Seeding: Seed Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR into black-walled, clear-bottom 384-well microplates. Culture until they form a confluent monolayer.
-
Expert Insight: FRT cells are used because they do not endogenously express CFTR and provide a clean background for studying the function of the transfected human CFTR mutant.
-
-
Corrector Pre-treatment (for F508del): Since the F508del mutation causes a trafficking defect, the protein must first be "corrected" to the cell surface. Incubate the cells with a known corrector (e.g., Lumacaftor, VX-809) for 16-24 hours at 37°C.
-
Dye Loading: Wash the cell plates with a chloride-free buffer (e.g., using gluconate as the substitute anion) and then load the cells with a fluorescent membrane potential probe (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Addition: Prepare a serial dilution of 6-Methyl-THPI, Ivacaftor (positive control), and a vehicle (DMSO, negative control) in a separate compound plate.
-
Assay Execution (using a fluorescence plate reader like a FlexStation): a. Measure baseline fluorescence for 1-2 minutes. b. Add a solution containing a CFTR agonist (e.g., 10 µM Forskolin) plus the test compounds (6-Methyl-THPI or controls). c. Immediately begin measuring the fluorescence intensity kinetically for 15-30 minutes.
-
Data Analysis: a. The primary response is the peak fluorescence signal change after compound addition. b. Normalize the data: Set the vehicle control response to 0% and the maximal Ivacaftor response to 100%. c. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax.
Self-Validating System: Each plate contains negative (vehicle) and positive (Ivacaftor) controls. A robust Z-factor and a consistent EC₅₀ for Ivacaftor across experiments confirm the validity and reproducibility of the assay run.
Protocol 2: Gold-Standard Validation using the Ussing Chamber Assay
Causality & Principle: The Ussing chamber is the definitive assay for measuring ion transport across an intact epithelial monolayer.[14][15] By isolating the apical and basolateral sides of the epithelium and clamping the transepithelial voltage to zero, the instrument directly measures the flow of ions as a short-circuit current (Isc).[15] This provides a quantitative, functional readout of CFTR activity. This assay is critical because it is performed on polarized epithelial cells, which more closely mimics the native physiological environment.[16]
Methodology:
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells from a CF donor (homozygous for F508del) on permeable filter supports (e.g., Snapwell™ or Transwell® inserts) at an air-liquid interface (ALI) for 4-6 weeks to achieve full differentiation.[16]
-
Corrector Pre-treatment: As in the FMP assay, incubate the differentiated HBE cultures with a corrector for 24 hours prior to the experiment to ensure F508del-CFTR is present at the apical membrane.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, bathing the apical and basolateral surfaces with identical Ringer's solutions heated to 37°C and bubbled with 95% O₂/5% CO₂.
-
Sequential Drug Additions & Isc Measurement: a. Baseline: Allow the baseline Isc to stabilize. b. ENaC Inhibition: Add Amiloride (100 µM) to the apical chamber. This is a crucial step to block the epithelial sodium channel (ENaC), which is typically hyperactive in CF airways. This isolates the subsequent current changes to anion channels. c. CFTR Activation: Add Forskolin (10 µM) to the basolateral chamber to raise intracellular cAMP and activate PKA, thus opening any corrected CFTR channels at the membrane. An increase in Isc is observed. d. Potentiator Addition: Add a single concentration of 6-Methyl-THPI or Ivacaftor to the apical chamber. A further, robust increase in Isc indicates successful potentiation. Repeat with different inserts for a full dose-response curve. e. CFTR Inhibition: Finally, add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber. The Isc should return to the post-amiloride baseline. This final step is the self-validating control, confirming that the observed current was indeed mediated by CFTR.
-
Data Analysis: The magnitude of the response to the potentiator is the change in Isc (ΔIsc) following its addition. Plot the ΔIsc against compound concentration to determine EC₅₀ and Emax.
Chapter 4: Data Interpretation and Future Directions
A successful validation will show that 6-Methyl-THPI produces a concentration-dependent increase in CFTR activity in both the FMP and Ussing chamber assays. The key comparison will be its EC₅₀ and maximal efficacy relative to Ivacaftor. If 6-Methyl-THPI demonstrates comparable or superior potency and/or efficacy, it warrants further investigation.
Future Directions:
-
Mechanism of Action: Use single-channel patch-clamp recording to determine how 6-Methyl-THPI affects the channel's open time, closed time, and conductance, providing deeper mechanistic insight compared to Ivacaftor.[14][18]
-
Broad Genotype Efficacy: Test the compound on cell lines and primary cells expressing a panel of different CF-causing mutations (gating, conductance, residual function) to understand its spectrum of activity.
-
In Vivo Validation: Following a promising in vitro profile, assess the compound's pharmacokinetics, oral bioavailability, and efficacy in animal models of cystic fibrosis.[3][7]
Conclusion
The validation of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents an exciting frontier in the search for next-generation CFTR modulators. Its novel γ-carboline scaffold offers a distinct chemical entity compared to the established potentiator Ivacaftor. By employing a rigorous, multi-tiered validation strategy—from high-throughput fluorescent assays to gold-standard Ussing chamber electrophysiology on patient-derived cells—researchers can definitively characterize its potency, efficacy, and therapeutic potential. This structured, causality-driven approach is fundamental to translating a promising chemical hit into a clinically impactful therapeutic for individuals with Cystic Fibrosis.
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A Comparative Guide to F508del-CFTR Rescue: VX-770 vs. The Novel Potentiator 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For researchers in the field of Cystic Fibrosis (CF) drug discovery, the development of CFTR modulators has marked a paradigm shift in treating the underlying cause of the disease. The most common mutation, F508del, results in a dual defect: the protein misfolds and is prematurely degraded, and any residual protein that reaches the cell surface exhibits defective channel gating.[1] This necessitates a combination therapy approach: a "corrector" to rescue the protein trafficking and a "potentiator" to enhance channel function.
This guide provides an in-depth comparison of the benchmark potentiator, VX-770 (Ivacaftor), with a promising new chemical class, represented by 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. We will dissect their mechanisms, compare their efficacy with supporting experimental data, and explore a critical difference in their interaction with corrector molecules that has significant implications for developing next-generation CF therapies.
The "Correct-and-Potentiate" Strategy for F508del-CFTR
The rescue of F508del-CFTR is a two-step process. First, corrector compounds like VX-809 (Lumacaftor) or VX-661 (Tezacaftor) partially overcome the folding defect, allowing a fraction of the F508del-CFTR protein to escape the endoplasmic reticulum and traffic to the cell's plasma membrane.[2][3] However, this rescued protein is still functionally impaired, with a significantly reduced probability of opening. This is where potentiators play their crucial role. They bind to the channel at the cell surface and increase its open probability, restoring the flow of chloride ions.[2][4]
Figure 1: The dual "Correct-and-Potentiate" mechanism for rescuing F508del-CFTR function.
VX-770 (Ivacaftor): The Established Benchmark
VX-770 is the first-in-class CFTR potentiator approved for clinical use.[5] It has demonstrated significant efficacy, particularly for patients with gating mutations (e.g., G551D) where sufficient protein is already present at the cell surface.[6][7]
Mechanism of Action
VX-770 directly binds to the CFTR protein to enhance channel gating.[7][8] Mechanistic studies have revealed that its action is dependent on the channel being in a phosphorylated state but, crucially, it can promote channel opening in an ATP-independent manner.[7][8][9] This suggests VX-770 promotes a non-conventional open state, decoupling the gating cycle from the ATP hydrolysis cycle that normally closes the channel.[5]
Efficacy on F508del-CFTR
In laboratory settings, when F508del-CFTR is rescued to the cell surface (e.g., by low-temperature incubation or with a corrector), VX-770 potently increases its function. It demonstrates an EC50 of approximately 25 nM in Fisher rat thyroid (FRT) cells expressing temperature-corrected F508del-CFTR.[6][10]
A Critical Limitation: Negative Interference with Correctors
A significant finding in the field was the discovery that chronic incubation with high concentrations of VX-770 can be detrimental to the action of correctors like VX-809.[11][12] Studies have shown that co-treatment with micromolar levels of VX-770 inhibits the functional rescue provided by VX-809, effectively reducing the amount of corrected F508del-CFTR at the cell surface.[12] While the free plasma concentrations in patients are typically much lower, this finding has spurred the search for new potentiators that lack this negative feedback mechanism.[12]
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Novel Potentiator Class
Recently, a new chemical class based on a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core was identified as a novel family of CFTR potentiators.[1][13] In-depth structure-activity relationship (SAR) studies identified an enantiomerically pure compound, referred to as compound 39 , as a particularly potent and promising candidate.[1][13]
Comparative Efficacy
In head-to-head functional assays, compound 39 demonstrated efficacy comparable to VX-770. When tested on F508del-CFTR CFBE41o- cells that were first rescued by low-temperature incubation, compound 39 showed a dose-dependent potentiation of CFTR function, reaching a similar maximal effect as 1 µM VX-770.[13] A similar profile was observed in FRT cells expressing the G551D-CFTR gating mutation, confirming its role as a potent potentiator.[1]
The Key Differentiator: No Negative Impact on Correction
The most compelling feature of this novel potentiator class is its behavior in combination with correctors. To test for the negative interference seen with VX-770, F508del-CFTR expressing cells were co-incubated for 24 hours with a corrector (VX-809) and the novel potentiator (compound 39 at 5 µM). The results showed that, unlike VX-770, compound 39 did not affect the rescue efficacy of VX-809 .[1][13] This suggests that this new chemical class potentiates the channel without destabilizing the corrector-rescued protein, a significant advantage for developing more robust combination therapies.
Performance Data: A Head-to-Head Comparison
| Parameter | VX-770 (Ivacaftor) | Compound 39 (tetrahydro-γ-carboline) |
| Compound Class | Quinolone derivative | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Mechanism | CFTR Potentiator | CFTR Potentiator |
| EC50 (F508del-CFTR) | ~25 nM (in temperature-corrected FRT cells)[6][10] | Comparable efficacy to VX-770 in functional assays[1][13] |
| Effect on Corrector | Inhibitory: Chronic high-dose exposure reduces the functional rescue achieved by correctors like VX-809.[1][12] | Neutral: Co-incubation does not impair the rescue efficacy of correctors.[1][13] |
Experimental Methodologies: A Guide for the Bench
Reproducing and validating these findings requires robust, standardized assays. Below are the core protocols used to assess corrector and potentiator efficacy.
Protocol 1: Functional Assessment via Ussing Chamber Electrophysiology
This is the gold-standard assay for measuring ion transport across a polarized epithelial monolayer.
Objective: To measure the increase in CFTR-mediated chloride current in response to a potentiator after corrector-mediated rescue.
Methodology:
-
Cell Culture: Plate human cystic fibrosis bronchial epithelial cells (CFBE) homozygous for F508del on permeable filter supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER > 400 Ω·cm²) is formed.
-
Corrector Incubation: Treat the cells with the corrector compound (e.g., 1 µM VX-809) or vehicle (DMSO) for 24-48 hours at 37°C to allow for rescue and trafficking of F508del-CFTR.
-
Ussing Chamber Setup: Mount the filter supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions, maintaining a chloride concentration gradient.
-
Baseline Measurement: Clamp the voltage to 0 mV and measure the short-circuit current (Isc). Add a sodium channel blocker (e.g., Amiloride) to the apical side to isolate chloride currents.
-
CFTR Activation: Add a cAMP agonist (e.g., 10 µM Forskolin) to stimulate PKA-dependent phosphorylation and activate CFTR. An increase in Isc indicates the presence of functional CFTR at the membrane.
-
Potentiator Addition: Acutely add the potentiator compound (e.g., 100 nM VX-770 or Compound 39) to the apical chamber. A further, rapid increase in Isc demonstrates the compound's ability to enhance channel gating.
-
Inhibition: Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
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A Comparative Analysis of Tetrahydro-γ-Carboline Derivatives as Anticancer Agents: A Guide for Researchers
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the carboline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. While the anticancer properties of β-carboline derivatives have been extensively explored, their γ-isomers, the tetrahydro-γ-carbolines, represent a compelling and less-charted territory for drug discovery. This guide provides a comparative analysis of the anticancer activity of novel tetrahydro-γ-carboline derivatives, offering experimental data, mechanistic insights, and detailed protocols to inform and guide researchers in this promising field.
The Tetrahydro-γ-Carboline Scaffold: A Primer on Anticancer Potential
The tetrahydro-γ-carboline nucleus, a tricyclic indole derivative, offers a unique three-dimensional structure that is amenable to chemical modifications at various positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutic agents. While historically investigated for their neuroprotective effects, recent studies have unveiled their potential as cytotoxic agents against various cancer cell lines.[1] The rationale behind exploring these derivatives lies in their ability to interact with key biological targets implicated in cancer progression, such as topoisomerases and kinases, leading to the induction of apoptosis and cell cycle arrest.
Comparative Cytotoxicity of Novel Tetrahydro-γ-Carboline Derivatives
Recent research has focused on the synthesis and in vitro evaluation of novel tetrahydro-γ-carboline derivatives, revealing promising and differential cytotoxic effects across various human cancer cell lines. A study by Chen et al. (2009) and a more recent one focusing on derivatives of Latrepirdine (Dimebon) have provided crucial data in this area.[1][2]
Latrepirdine-Based γ-Carboline Derivatives
A series of novel γ-carboline derivatives were synthesized and evaluated for their anticancer activity against MCF7 (breast), A549 (lung), SiHa (cervix), and Colo-205 (colon) human cancer cell lines.[1] The results, summarized in the table below, highlight the potent inhibitory activity of several compounds, with two lead candidates, LP-14 and LP-15 , demonstrating superior activity.
| Compound | R Substituent | MCF7 IC₅₀ (µM) | A549 IC₅₀ (µM) | SiHa IC₅₀ (µM) | Colo-205 IC₅₀ (µM) |
| LP-1 | Phenyl | 3.42 | 4.12 | 3.89 | 5.01 |
| LP-14 | 4-Nitrophenyl | 1.01 | 1.11 | 1.07 | 1.15 |
| LP-15 | 4-Cyanophenyl | 0.98 | 1.02 | 1.01 | 1.09 |
| Etoposide | (Positive Control) | 1.12 | 1.23 | 1.19 | 1.28 |
| Data sourced from a recent study on novel γ-carboline derivatives.[1] |
Expert Interpretation: The structure-activity relationship (SAR) analysis from this series reveals that the introduction of electron-withdrawing groups, such as a nitro (LP-14) or cyano (LP-15) group, at the para position of the phenyl ring significantly enhances cytotoxic activity compared to the unsubstituted phenyl derivative (LP-1).[1] This suggests that the electronic properties of the substituent play a crucial role in the compound's interaction with its biological target. The superior potency of LP-14 and LP-15 over the established anticancer drug Etoposide in these cell lines underscores their therapeutic potential.
Sulfonate and Other γ-Carboline Derivatives
An earlier study explored three series of γ-carboline derivatives, testing their cytotoxicity against A549 (lung), SGC (gastric), HCT116 (colon), MCF-7 (breast), K562 (leukemia), and the multi-drug resistant K562R cell lines.[2] A standout compound from this research was the sulfonate derivative 11f .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 11f | A549 | 0.21 |
| SGC | 1.5 | |
| HCT116 | 0.15 | |
| MCF-7 | 4.5 | |
| K562 | 0.23 | |
| K562R | 0.28 | |
| Taxol | (Positive Control) | - |
| Data from Chen et al., 2009.[2] |
Expert Interpretation: Compound 11f demonstrated potent cytotoxic activities, in some cases exceeding that of the positive control, Taxol.[2] The broad-spectrum activity, including against a multi-drug resistant cell line, suggests a mechanism of action that may circumvent common resistance pathways. The strong performance of this sulfonate derivative points towards a different avenue for structural modification compared to the Latrepirdine-based compounds, emphasizing the diverse possibilities within the tetrahydro-γ-carboline scaffold.
Mechanistic Insights: Unraveling the Mode of Action
The precise mechanisms of action for many novel tetrahydro-γ-carboline derivatives are still under active investigation. However, drawing parallels from the broader carboline family and initial mechanistic studies, several key pathways are implicated.
Topoisomerase II Inhibition
Molecular docking studies on the highly potent Latrepirdine derivatives LP-14 and LP-15 suggest a strong binding affinity for human topoisomerase II beta in complex with DNA.[1] This interaction is believed to stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis. The binding of LP-15 was observed to involve key amino acid residues such as Glu477, suggesting a specific and targeted interaction.[1]
Induction of Apoptosis and Cell Cycle Arrest
Consistent with the proposed mechanism of topoisomerase II inhibition, treatment with potent tetrahydro-γ-carboline derivatives is expected to induce apoptosis. While specific studies on the γ-isomers are emerging, research on the closely related tetrahydro-β-carbolines has shown that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and programmed cell death.[3][4] Furthermore, cell cycle analysis of cancer cells treated with carboline derivatives has often revealed an arrest in the G2/M phase, preventing cell division.[5]
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the anticancer activity of novel compounds. The following are step-by-step methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydro-γ-carboline derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide or Taxol).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the tetrahydro-γ-carboline derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Future Directions and Concluding Remarks
The exploration of tetrahydro-γ-carboline derivatives as anticancer agents is a burgeoning field with immense potential. The data presented herein demonstrates that with rational design and chemical modification, highly potent and selective cytotoxic agents can be developed from this scaffold.
Future research should focus on:
-
Expanding the chemical diversity: Synthesizing a wider range of derivatives to further elucidate the structure-activity relationships.
-
In-depth mechanistic studies: Moving beyond topoisomerase II to investigate other potential targets and signaling pathways.
-
In vivo evaluation: Testing the most promising compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.
-
Combination therapies: Investigating the synergistic effects of tetrahydro-γ-carboline derivatives with existing chemotherapeutic drugs.
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Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (2023). MDPI. [Link]
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Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. (2018). PubMed. [Link]
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Synthesis and evaluation of tetrahydro β-carboline derivatives as anticancer agents. (2021). Journal of Chinese Pharmaceutical Sciences. [Link]
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Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (2025). PubMed. [Link]
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Design, synthesis and anticancer evaluation of tetrahydro-β-carboline-hydantoin hybrids. (2014). PubMed. [Link]
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Synthesis and Structure-Activity Relationships of Tetrahydro-?-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. (2018). UMass Profiles. [Link]
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β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. (2021). PMC - NIH. [Link]
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Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of the Breast Cancer Resistance Protein (ABCG2). (2019). ACS Publications. [Link]
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Anticancer mechanisms of β-carbolines. (2024). PubMed. [Link]
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(PDF) Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (2025). ResearchGate. [Link]
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Synthesis and cytotoxic activity of new β-carboline derivatives. (2011). PubMed. [Link]
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Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2022). MDPI. [Link]
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Synthesis and cytotoxicity evaluation of (tetrahydro-β-carboline)-1,3,5-triazine hybrids as anticancer agents. (2010). ResearchGate. [Link]
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3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl). (2023). NIH. [Link]
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The β-carboline alkaloids in cancer therapy- recent advancements in this area. (2020). ResearchGate. [Link]
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Synthesis and cytotoxicity evaluation of (tetrahydro-beta-carboline)-1,3,5-triazine hybrids as anticancer agents. (2010). PubMed. [Link]
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Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. (2014). PMC - NIH. [Link]
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Ring-opened tetrahydro-γ-carbolines display cytotoxicity and selectivity with histone deacetylase isoforms. (2017). Taipei Medical University. [Link]
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Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents. (2023). NIH. [Link]
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Design, synthesis, and quantitative structure-activity relationship of cytotoxic gamma-carboline derivatives. (2009). PubMed. [Link]
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Navigating the In Vivo Landscape: A Comparative Guide to the Characterization of Novel CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). Among these, potentiators, which enhance the channel gating of CFTR proteins at the cell surface, represent a critical therapeutic class.[1][2][3] The journey from a promising compound in vitro to a clinically effective drug, however, is fraught with challenges. Rigorous in vivo characterization is the crucible where the true potential of a novel CFTR potentiator is forged and validated. This guide provides a comprehensive comparison of the methodologies and models essential for this critical phase of drug development, grounded in the principles of scientific integrity and practical, field-proven insights.
The Imperative for In Vivo Characterization: Beyond the Petri Dish
While in vitro assays using cell lines or primary patient-derived cells are indispensable for initial screening and mechanistic studies, they cannot fully recapitulate the complex physiological environment of a living organism.[4][5] In vivo characterization is paramount for several reasons:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental. In vivo studies are essential to determine the optimal dosing regimen required to achieve and maintain therapeutic concentrations at the target tissues.
-
Efficacy in a Complex Biological System: The response of a CFTR potentiator can be influenced by a myriad of factors in a whole-organism context, including interactions with other ion channels, mucus viscosity, and the inflammatory milieu. In vivo models allow for the assessment of a potentiator's efficacy in restoring CFTR function in the presence of these complex biological variables.
-
Safety and Tolerability: Preclinical in vivo studies are crucial for identifying potential off-target effects and establishing a safety profile before advancing a candidate to human clinical trials.
-
Translational Relevance: The ultimate goal is to predict clinical success. Well-designed in vivo experiments using appropriate animal models provide the most reliable preclinical data to inform the design and likelihood of success in human trials.
Choosing the Right Steed: A Comparative Analysis of Animal Models
The selection of an appropriate animal model is a cornerstone of any in vivo study. Different species offer distinct advantages and disadvantages in their ability to recapitulate the human CF phenotype.[6][7][8]
| Animal Model | Key Advantages | Key Disadvantages | Best Suited For |
| Mouse | - Genetically tractable with numerous established CFTR mutant lines.[6] - Relatively low cost and high throughput. - Well-characterized physiology. | - Lack of spontaneous lung disease, a hallmark of human CF.[6][7] - Differences in airway anatomy and submucosal gland distribution.[7][9] | - Initial in vivo efficacy screening. - PK/PD studies. - Assessing intestinal and nasal CFTR function. |
| Rat | - Larger size than mice allows for more complex surgical procedures and repeated sampling. - Some models exhibit a more pronounced lung phenotype than mice.[9][10] | - Fewer available CFTR mutations compared to mice. - Higher cost than mice. | - Studies requiring larger sample volumes. - Longitudinal studies of lung disease progression. |
| Ferret | - Closely mimics human CF lung pathology, including spontaneous bacterial infections and airway obstruction.[6][7] - Similar airway anatomy and submucosal gland distribution to humans.[7][9] | - High cost and specialized housing requirements. - Susceptible to severe gastrointestinal disease.[6] | - Late-stage preclinical efficacy studies. - Evaluating impact on lung disease, inflammation, and infection. |
| Pig | - Exhibits a multi-organ CF phenotype that closely mirrors human disease, including meconium ileus and pancreatic insufficiency.[7] - Similar lung anatomy and physiology to humans.[7][9] | - Very high cost and specialized facilities required. - Ethical considerations due to their advanced cognitive abilities. | - Foundational research into CF pathophysiology. - Testing of novel therapeutic strategies with high translational potential. |
The Assayer's Toolkit: Key In Vivo Experimental Protocols
A robust in vivo characterization of a CFTR potentiator relies on a battery of well-established assays that directly or indirectly measure CFTR function.[11][12][13]
Nasal Potential Difference (NPD)
The nasal epithelium provides a readily accessible tissue for assessing CFTR-dependent ion transport in vivo. The NPD measurement reflects the voltage across the nasal mucosa, which is altered in individuals with CF due to defective chloride secretion.
Experimental Workflow:
Caption: Workflow for Nasal Potential Difference (NPD) Measurement.
Step-by-Step Methodology:
-
Animal Anesthesia: The animal is anesthetized to prevent movement and ensure accurate readings.
-
Catheter Placement: A double-barreled catheter is inserted into one nostril. One barrel is used for perfusion of solutions, while the other serves as a recording electrode. A reference electrode is placed subcutaneously.
-
Baseline Measurement: A saline solution is perfused to establish a stable baseline potential difference.
-
ENaC Inhibition: A solution containing amiloride is perfused to block the epithelial sodium channel (ENaC) and isolate the contribution of chloride transport.
-
CFTR Stimulation: A chloride-free solution containing a CFTR agonist (e.g., forskolin or isoproterenol) is perfused to stimulate CFTR-mediated chloride secretion.
-
Potentiator Administration: The novel potentiator is administered systemically or locally, and the change in potential difference is recorded. A significant hyperpolarization indicates successful potentiation of CFTR activity.
Intestinal Current Measurements (ICM)
The intestinal epithelium is another key site of CFTR expression and function. Ex vivo measurements of short-circuit current (Isc) in intestinal tissues mounted in Ussing chambers provide a quantitative assessment of CFTR-mediated ion transport.
Experimental Workflow:
Caption: Workflow for Intestinal Current Measurement (ICM).
Step-by-Step Methodology:
-
Tissue Isolation: A segment of the small intestine (e.g., jejunum or ileum) is excised from a euthanized animal.
-
Ussing Chamber Mounting: The intestinal tissue is mounted in an Ussing chamber, which separates the mucosal and serosal sides.
-
Short-Circuit Current Measurement: The potential difference across the tissue is clamped to zero, and the resulting short-circuit current (Isc) is measured.
-
Pharmacological Manipulation: A series of pharmacological agents are added to the chamber to isolate and stimulate CFTR-dependent current. This typically includes an ENaC inhibitor (amiloride) followed by a CFTR agonist (forskolin).
-
Potentiator Addition: The novel potentiator is added, and the increase in the forskolin-stimulated Isc is quantified as a measure of its efficacy.
Sweat Chloride Measurement
The sweat test remains a cornerstone of CF diagnosis and serves as a valuable in vivo biomarker of CFTR function.[12] A reduction in sweat chloride concentration following treatment with a CFTR potentiator is a direct indicator of restored CFTR activity in the sweat gland.
Step-by-Step Methodology:
-
Pilocarpine Iontophoresis: A small amount of pilocarpine, a sweat-inducing agent, is delivered to a localized area of the skin (typically the paw in animal models) via a weak electrical current.
-
Sweat Collection: The induced sweat is collected onto a filter paper or into a microcapillary tube.
-
Chloride Analysis: The chloride concentration in the collected sweat is measured using a chloridometer.
-
Comparison: Sweat chloride levels are compared before and after treatment with the novel potentiator.
Comparative In Vivo Profiles of Novel CFTR Potentiators
The following table summarizes the in vivo characteristics of some notable CFTR potentiators, including both approved drugs and those in development. This data is illustrative and compiled from various preclinical and clinical reports.
| Potentiator | Chemical Class | Target Mutations | Key In Vivo Findings | Reference |
| Ivacaftor (VX-770) | Amino-ethyl-phenol | Gating (Class III) and others | - Significant reduction in sweat chloride. - Improvement in NPD and ICM. - Clinically approved and highly effective. | [2][4] |
| GLPG1837 | Novel scaffold | Gating and others | - Demonstrated higher potency and efficacy than Ivacaftor in some preclinical assays. - Showed promising results in primary human bronchial epithelial cells. | [4][5][14] |
| GLPG2451 | Distinct novel scaffold | Gating and others | - Similar to GLPG1837, showed enhanced potency and efficacy in in vitro and ex vivo models. | [4][5][14] |
| QBW251 | Thiazole derivative | F508del and others | - Showed potentiation of F508del-CFTR in primary human bronchial epithelial cells. - Clinical trial terminated early due to lack of significant improvement in lung function and adverse effects. | [1][3][15] |
| PTI-808 | Novel scaffold | Broad range | - Part of a triple-combination therapy in development. - Aims to improve upon existing potentiator efficacy. | [1][3] |
| FDL176 | Novel scaffold | Not specified | - Evaluated in a Phase 1 clinical trial for safety and pharmacokinetics. | [1] |
The Underlying Mechanism: CFTR Potentiation Signaling
CFTR potentiators act by increasing the open probability (Po) of the CFTR channel, allowing for greater chloride ion transport.[4][5] This is typically achieved by binding to the CFTR protein and stabilizing its open conformation.
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A Comparative Guide to the Efficacy of Enantiomerically Pure Tetrahydro-γ-carboline 39 in G551D-CFTR
This guide provides a comprehensive analysis of the enantiomerically pure tetrahydro-γ-carboline 39, a novel potentiator for the G551D-mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. We will delve into the experimental data supporting its efficacy, compare its performance with the established benchmark, Ivacaftor (VX-770), and provide detailed methodologies for the key assays used in its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of cystic fibrosis therapeutics.
The Challenge of G551D-CFTR and the Role of Potentiators
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel. The G551D mutation, a Class III mutation, results in a CFTR protein that is correctly trafficked to the cell membrane but has a severe gating defect, meaning the channel remains predominantly closed. This leads to a drastic reduction in ion transport and the subsequent downstream pathologies of CF.
Small molecules known as "potentiators" are designed to overcome this gating defect by binding to the CFTR protein and increasing the probability of the channel being in an open state. The first-in-class potentiator, Ivacaftor (VX-770), has demonstrated significant clinical benefit for patients with gating mutations like G551D. The ongoing research in this area focuses on identifying novel chemotypes with improved efficacy, potency, and pharmacokinetic profiles.
Tetrahydro-γ-carboline 39: A Novel Chemotype for G551D-CFTR Potentiation
Recent research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, core as a promising new scaffold for CFTR potentiators.[1][2][3] Through in-depth structure-activity relationship (SAR) studies, the enantiomerically pure compound 39 has emerged as a lead candidate with significant efficacy in rescuing the gating defect of G551D-CFTR.[1][2][3]
Mechanism of Action
Like other potentiators, tetrahydro-γ-carboline 39 is believed to directly interact with the G551D-CFTR protein at the cell surface to allosterically modulate its function and increase the channel's open probability. This allows for an increased flow of chloride ions across the cell membrane, thereby restoring a portion of the protein's normal function.
Comparative Efficacy of Tetrahydro-γ-carboline 39 and Ivacaftor (VX-770)
The efficacy of compound 39 has been evaluated in Fischer Rat Thyroid (FRT) cells stably expressing human G551D-CFTR. These cells are a standard in vitro model for studying CFTR channel function. The primary method for assessing potentiator efficacy in this system is a fluorescence-based assay that measures changes in membrane potential or halide flux upon channel activation.
Quantitative Comparison of Potentiator Efficacy
| Compound | EC50 (G551D-CFTR) | Efficacy vs. VX-770 (at 20 µM) | Cell Line | Assay Type |
| Tetrahydro-γ-carboline 39 | Lower affinity than VX-770 | Comparable | FRT | Fluorescence-based |
| Ivacaftor (VX-770) | High affinity | Benchmark | FRT | Fluorescence-based |
Note: Specific EC50 values for compound 39 on G551D-CFTR are not explicitly stated in the primary literature, but it is characterized as having a lower affinity than VX-770. The efficacy at higher concentrations, however, is comparable.[1][3]
The data indicates that while tetrahydro-γ-carboline 39 may require higher concentrations to achieve its maximal effect compared to Ivacaftor, it can reach a similar level of maximal efficacy in restoring G551D-CFTR function in vitro.[1][3] This suggests that the tetrahydro-γ-carboline scaffold represents a viable alternative for the development of new G551D-CFTR potentiators.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments used to evaluate the efficacy of CFTR potentiators.
Membrane Potential Assay in G551D-CFTR Expressing FRT Cells
This assay is a high-throughput method to screen for and characterize CFTR potentiators by measuring changes in cell membrane potential.
Principle: Activation of CFTR channels in the presence of a chloride ion gradient leads to an efflux of chloride ions, causing depolarization of the cell membrane. This change in membrane potential can be detected by a voltage-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Plate G551D-CFTR expressing FRT cells in 96-well black, clear-bottom microplates and culture until confluent.
-
Dye Loading: Wash the cells with a chloride-free buffer and then incubate with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., tetrahydro-γ-carboline 39, Ivacaftor) and a positive control (e.g., forskolin to activate CFTR) in a chloride-free buffer.
-
Assay Execution:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the test compounds to the wells.
-
After a short incubation, add a chloride-containing buffer to initiate the chloride efflux.
-
Record the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to membrane depolarization and thus CFTR channel activity. Calculate the EC50 and maximal efficacy for each compound.
Ussing Chamber Assay for Transepithelial Chloride Current
The Ussing chamber is a more physiologically relevant system that measures ion transport across a polarized epithelial cell monolayer.
Principle: Polarized epithelial cells are mounted in a chamber that separates the apical and basolateral sides. The short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero, is a measure of net ion transport. By using specific ion channel blockers and activators, the Isc can be attributed to the activity of specific channels like CFTR.
Protocol:
-
Cell Culture: Culture primary human bronchial epithelial cells from a G551D patient on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Chamber Setup: Mount the permeable supports in Ussing chambers. Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C with continuous gassing (95% O2 / 5% CO2).
-
Measurement of CFTR-dependent Isc:
-
Inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber.
-
Establish a stable baseline Isc.
-
Activate CFTR by adding a cAMP agonist, such as forskolin, to the basolateral chamber.
-
Add the test potentiator (e.g., tetrahydro-γ-carboline 39 or Ivacaftor) to the apical chamber and record the increase in Isc.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc upon addition of the potentiator reflects the increase in CFTR-mediated chloride secretion.
Visualizing the Scientific Workflow
CFTR Potentiator Evaluation Workflow
Caption: Workflow for the discovery and evaluation of a novel CFTR potentiator.
CFTR Gating and Potentiator Mechanism
Caption: Mechanism of G551D-CFTR potentiation by tetrahydro-γ-carboline 39.
Conclusion and Future Directions
The enantiomerically pure tetrahydro-γ-carboline 39 represents a significant advancement in the search for novel CFTR potentiators. Its ability to restore the function of the G551D-CFTR channel to levels comparable with the clinically approved drug Ivacaftor in vitro highlights the therapeutic potential of this new chemical scaffold.[1][3] Further research will likely focus on a more detailed characterization of its binding site on the CFTR protein, its pharmacokinetic and pharmacodynamic properties in vivo, and its efficacy in combination with CFTR correctors for mutations with both trafficking and gating defects. The promising in vitro druglike profile and oral bioavailability of compound 39 make it an encouraging starting point for the development of the next generation of CFTR modulator therapies.[2]
References
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Brindani, N., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. [Link]
-
Brindani, N., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed Central. [Link]
-
Brindani, N., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. [Link]
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- 2. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Sulfonyl-Substituted Tetrahydro-1H-pyrido[4,3-b]indoles
Introduction: The Imperative of Selectivity in Drug Discovery
The 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indole scaffold has emerged as a promising chemotype, particularly in the pursuit of potent and selective 5-HT6 receptor antagonists for the treatment of cognitive disorders.[1] However, the journey from a potent "hit" to a safe and effective drug candidate is paved with rigorous scientific evaluation, a critical component of which is comprehensive cross-reactivity profiling. The promiscuous nature of many kinase inhibitors and the structural similarities across G-protein coupled receptors (GPCRs) necessitate a deep understanding of a compound's off-target interactions to mitigate potential adverse effects and ensure on-target efficacy.[2]
This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of novel 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a logical workflow for generating a robust selectivity profile.
The Rationale for a Multi-Faceted Profiling Strategy
Given that the tetrahydro-1H-pyrido[4,3-b]indole core has been associated with activity at various targets, including sirtuins and kinases, a broad and tiered approach to cross-reactivity profiling is essential.[3][4] A logical workflow begins with broad, cost-effective screening and funnels down to more complex, functional assays for deconvolution of any identified off-target hits.
Caption: A tiered workflow for cross-reactivity profiling.
Comparative Data Analysis: The Impact of the 8-Sulfonyl Moiety
The nature of the sulfonyl substituent at the 8-position of the tetrahydro-1H-pyrido[4,3-b]indole core can significantly influence both on-target potency and off-target selectivity. To illustrate this, we present representative data for a series of hypothetical analogs against a panel of kinases and GPCRs commonly included in safety screening.
Kinase Cross-Reactivity Profile
Kinases are frequent off-targets for heterocyclic compounds due to the conserved nature of the ATP-binding pocket. A broad kinase screen is therefore a critical first step. Commercial services offer panels of over 400 kinases, providing a comprehensive overview of a compound's kinome-wide selectivity.[5][6]
Table 1: Representative Kinase Inhibition Data for 8-Sulfonyl-THPI Analogs (% Inhibition at 1 µM)
| Kinase Target | Analog 1 (R = -CH3) | Analog 2 (R = -Ph) | Analog 3 (R = -N(CH3)2) |
| 5-HT6 (Primary Target) | 95 | 98 | 92 |
| ABL1 | 15 | 25 | 18 |
| EGFR | 8 | 18 | 12 |
| ERK1/2 | 55 | 68 | 45 |
| GSK3β | 22 | 35 | 28 |
| Lck | 45 | 58 | 35 |
| PIM1 | 38 | 49 | 32 |
| ROCK1 | 12 | 21 | 15 |
| SRC | 31 | 42 | 29 |
Data is hypothetical and for illustrative purposes.
From this representative data, we can infer that the nature of the 'R' group on the sulfonyl moiety influences off-target kinase activity. The phenyl substitution (Analog 2) appears to confer broader kinase interactions compared to the smaller methyl group (Analog 1) or the dimethylamino group (Analog 3). The significant inhibition of ERK1/2 by Analog 2 would warrant further investigation with IC50 determination and cellular functional assays to understand the potential for off-target signaling modulation.
GPCR Cross-Reactivity Profile
Given the primary target is a GPCR, assessing selectivity against other members of this superfamily is paramount. Safety panels often include receptors known to be associated with adverse drug reactions, such as adrenergic, dopaminergic, and muscarinic receptors.[6][7]
Table 2: Representative GPCR Binding Affinities (Ki, nM) for 8-Sulfonyl-THPI Analogs
| GPCR Target | Analog 1 (R = -CH3) | Analog 2 (R = -Ph) | Analog 3 (R = -N(CH3)2) |
| 5-HT6 (Primary Target) | 2.5 | 1.8 | 5.1 |
| 5-HT1A | 550 | 480 | 620 |
| 5-HT2A | 890 | 750 | >1000 |
| Dopamine D2 | 150 | 95 | 250 |
| Adrenergic α1A | >1000 | 850 | >1000 |
| Adrenergic β2 | >1000 | >1000 | >1000 |
| Muscarinic M1 | >1000 | 980 | >1000 |
| hERG | >10000 | >10000 | >10000 |
Data is hypothetical and for illustrative purposes.
This representative data suggests that while all analogs maintain high selectivity for the 5-HT6 receptor over other serotonin receptor subtypes, there is notable affinity for the Dopamine D2 receptor, particularly with the phenyl-sulfonyl substitution (Analog 2). This off-target binding would necessitate functional characterization to determine if the compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor, which could have significant implications for its therapeutic use.
Authoritative Grounding: Regulatory Expectations for Safety Pharmacology
Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for safety pharmacology studies. The ICH S7A guideline outlines the core battery of tests required before first-in-human studies, which includes assessing effects on the central nervous, cardiovascular, and respiratory systems.[8] While specific kinase and GPCR panels are not mandated, a thorough evaluation of a compound's pharmacodynamic effects on these key physiological systems is expected. The selection of off-target panels should be scientifically justified based on the compound's structure, its primary target, and known liabilities of the chemical class.
Experimental Protocols: A Step-by-Step Guide
To ensure data integrity and reproducibility, the following detailed protocols for key assays are provided. These protocols are designed to be self-validating by including appropriate controls and quality checks.
Protocol 1: 5-HT6 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor by measuring its ability to displace a known radioligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
[3H]-LSD (radioligand)
-
Test compounds (8-sulfonyl-THPI analogs)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-h5-HT6 cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of [3H]-LSD (at a final concentration near its Kd), and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of a known non-radiolabeled 5-HT6 ligand (e.g., 10 µM methiothepin), 25 µL of [3H]-LSD, and 50 µL of membrane suspension.
-
Competition Binding: 25 µL of test compound (at various concentrations), 25 µL of [3H]-LSD, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Radiometric Kinase Inhibition Assay (Representative for ERK1/2)
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase, using radiolabeled ATP.
Materials:
-
Recombinant active ERK1/2 kinase
-
Myelin basic protein (MBP) as a substrate
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-33P]ATP
-
Unlabeled ATP
-
Test compounds
-
Phosphocellulose filter plates
-
Phosphoric acid (for washing)
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add 10 µL of test compound at various concentrations.
-
Kinase/Substrate Addition: Add 20 µL of a mixture containing ERK1/2 kinase and MBP in kinase reaction buffer to each well.
-
Initiate Reaction: Add 20 µL of a solution containing [γ-33P]ATP and unlabeled ATP in kinase reaction buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Capture: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Counting: Dry the plate, add scintillation fluid, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the percent inhibition of kinase activity for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based cAMP Functional Assay (Representative for Dopamine D2 Receptor)
This assay determines the functional effect (agonist or antagonist) of a test compound on a Gi-coupled receptor, such as the Dopamine D2 receptor, by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human Dopamine D2 receptor
-
Forskolin (an adenylyl cyclase activator)
-
Dopamine (a known D2 receptor agonist)
-
Test compounds
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Plating: Seed the CHO-D2 cells into a 384-well plate and incubate overnight.
-
Compound Addition:
-
Antagonist Mode: Add test compounds at various concentrations to the cells and incubate for a short period. Then, add a fixed concentration of dopamine (e.g., EC80) to all wells except the basal control.
-
Agonist Mode: Add test compounds at various concentrations to the cells.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. This is necessary for Gi-coupled receptors to measure the inhibition of this stimulated response.
-
Incubation: Incubate the plate at room temperature for the time specified in the cAMP detection kit protocol (typically 30-60 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the dopamine response.
-
Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine if the compound has any intrinsic agonistic or inverse agonistic activity.
-
Visualizing Signaling Pathways
Understanding the potential impact of off-target interactions requires knowledge of the signaling pathways involved. The following diagram illustrates a simplified GPCR signaling cascade.
Caption: Simplified Gi-coupled GPCR signaling pathway.
Conclusion: A Pathway to Safer Drug Candidates
The cross-reactivity profile of a drug candidate is a critical determinant of its ultimate success. For 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles, a systematic and scientifically rigorous approach to identifying and characterizing off-target interactions is not merely a regulatory hurdle but a fundamental aspect of responsible drug discovery. By employing a tiered screening strategy, utilizing robust and validated assays, and carefully analyzing the structure-selectivity relationships, researchers can gain the necessary insights to select and optimize candidates with the highest potential for therapeutic benefit and the lowest risk of adverse effects. This guide provides a framework for this essential endeavor, empowering drug development professionals to make data-driven decisions on the path to creating safer and more effective medicines.
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ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]
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8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. (2009). PubMed. [Link]
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Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2017). PubMed. [Link]
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G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. (2023). JCI Insight. [Link]
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Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (2020). bioRxiv. [Link]
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The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (2019). PMC. [Link]
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Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity. (2015). PubMed. [Link]
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A Senior Application Scientist's Guide to Benchmarking New Tetrahydro-β-carboline Derivatives Against Known Anticancer Agents
Introduction: The Therapeutic Promise of the Tetrahydro-β-carboline Scaffold
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, the β-carboline scaffold, a tricyclic indole alkaloid, has emerged as a "privileged structure" due to its remarkable range of pharmacological activities.[1][2] Specifically, its saturated form, tetrahydro-β-carboline (THBC), serves as a versatile backbone for the development of potent therapeutic agents. The anticancer properties of THBC derivatives are attributed to their ability to interact with a multitude of biological targets, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical signaling pathways like the transforming growth factor-β (TGF-β) cascade.[2][3] Notably, recent research has highlighted their potential as inhibitors of kinesin spindle protein (KSP), a motor protein essential for mitotic spindle formation, which marks them as promising candidates for inducing mitotic arrest and apoptosis in cancer cells.[4][5][6]
This guide provides a comprehensive framework for the preclinical benchmarking of novel THBC derivatives. We will compare a hypothetical series of new compounds—THBC-A, THBC-B, and THBC-C—against established, clinically relevant anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. Our objective is to present a robust, multi-assay workflow that interrogates not only the cytotoxic potential but also the specific cellular mechanisms through which these new derivatives exert their effects. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical rationale behind experimental choices and detailed, validated protocols for execution.
The Candidates and the Controls: A Profile
Novel Tetrahydro-β-carboline (THBC) Derivatives: For this guide, we hypothesize the synthesis of three novel derivatives (THBC-A, THBC-B, THBC-C) based on established synthetic pathways like the Pictet-Spengler reaction.[2] The design rationale is to optimize the structure for potent and selective inhibition of the Kinesin Spindle Protein (KSP/Eg5), a validated anticancer target. Structural modifications at the N2 and C1 positions of the THBC core are typically explored to enhance binding affinity and cellular activity.[6][7]
Established Anticancer Agents (The Benchmarks):
-
Doxorubicin: An anthracycline antibiotic that functions primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to the blockage of DNA replication and transcription, ultimately triggering apoptosis.[8][9][10]
-
Cisplatin: A platinum-based drug that forms covalent cross-links with DNA, particularly with purine bases.[11] This DNA damage disrupts cell division and induces apoptotic cell death.[12][13]
-
Paclitaxel (Taxol®): A mitotic inhibitor that works by stabilizing microtubules.[14] This stabilization prevents the dynamic instability required for chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16][17]
Experimental Design: A Multi-Parametric Approach
To generate a holistic performance profile, a single assay is insufficient. A robust comparison requires a workflow that evaluates cytotoxicity, the mode of cell death, and the impact on cell cycle progression. The causality is clear: a potent compound should not only kill cancer cells effectively (high cytotoxicity) but should do so through a controlled, programmed mechanism (apoptosis) that can often be explained by its effect on specific phases of the cell cycle.
For this comparative study, we will utilize the A549 human lung adenocarcinoma cell line, a well-characterized and widely used model in cancer research and for testing THBC derivatives.[5]
Caption: Overall experimental workflow for benchmarking novel compounds.
Part 1: Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel THBC derivatives and standard anticancer drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in PBS) to each well. Incubate for another 2 to 4 hours at 37°C, until a purple precipitate is visible.[18]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of a drug that inhibits 50% of cell growth) for each compound.[21]
Comparative Cytotoxicity Data (Hypothetical)
| Compound | IC₅₀ Value (µM) on A549 Cells |
| THBC-A | 1.8 |
| THBC-B | 5.2 |
| THBC-C | 12.5 |
| Doxorubicin | 0.9 |
| Cisplatin | 8.5 |
| Paclitaxel | 0.05 |
Part 2: Mechanism of Cell Death via Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect this event.[23][24] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.
Detailed Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with each compound at its respective IC₅₀ concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Comparative Apoptosis Data (Hypothetical)
| Treatment (at IC₅₀) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| THBC-A | 40.2 | 35.8 | 24.0 |
| THBC-B | 55.7 | 25.1 | 19.2 |
| Doxorubicin | 42.5 | 30.5 | 27.0 |
| Cisplatin | 51.3 | 28.9 | 19.8 |
| Paclitaxel | 38.8 | 42.1 | 19.1 |
Part 3: Cell Cycle Progression Analysis via PI Staining
Principle: This assay measures the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[25] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase have an intermediate amount of DNA.
Detailed Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed and treat A549 cells in 6-well plates as described for the apoptosis assay, using IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate on ice or at -20°C for at least 2 hours.[26]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal. Use software to model the histogram and quantify the percentage of cells in each phase of the cell cycle.[27]
Comparative Cell Cycle Data (Hypothetical)
| Treatment (at IC₅₀) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 60.5 | 25.3 | 14.2 |
| THBC-A | 15.1 | 10.5 | 74.4 |
| THBC-B | 20.8 | 18.7 | 60.5 |
| Doxorubicin | 35.2 | 15.1 | 49.7 |
| Cisplatin | 45.1 | 30.5 | 24.4 |
| Paclitaxel | 12.3 | 8.9 | 78.8 |
Mechanistic Insights and Interpretation
The data, although hypothetical, allows for a structured interpretation that connects cytotoxicity with cellular mechanisms.
-
THBC-A as a Potent Mitotic Inhibitor: THBC-A demonstrates potent cytotoxicity (IC₅₀ = 1.8 µM), which is less potent than Paclitaxel but significantly more effective than Cisplatin. The key insight comes from the cell cycle and apoptosis data. The dramatic accumulation of cells in the G2/M phase (74.4%) strongly supports its designed mechanism as a mitotic inhibitor, similar to Paclitaxel.[15] This G2/M arrest is the causal trigger for the significant induction of apoptosis observed (35.8% early apoptotic). This profile is consistent with the action of KSP inhibitors, which prevent mitotic spindle separation, leading to mitotic arrest and subsequent cell death.[4][6]
-
Doxorubicin and Paclitaxel as Benchmarks: The results for Doxorubicin and Paclitaxel align with their known mechanisms. Doxorubicin, a topoisomerase II inhibitor, induces a strong G2/M arrest and apoptosis.[10][28] Paclitaxel, the microtubule stabilizer, shows the most potent IC₅₀ and the most profound G2/M arrest, validating the experimental system.[17]
-
Cisplatin's Distinct Mechanism: Cisplatin, a DNA-damaging agent, shows weaker G2/M arrest compared to the others. Its primary mechanism involves creating DNA adducts that can halt the cell cycle at various checkpoints, often leading to apoptosis without a dramatic pile-up in one specific phase.[12]
Visualizing the Mechanisms of Action
Caption: Simplified signaling pathways for selected compounds.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the preclinical evaluation of novel tetrahydro-β-carboline derivatives. By integrating cytotoxicity, apoptosis, and cell cycle analyses, researchers can move beyond simple viability metrics to build a comprehensive, mechanism-centric profile of their compounds. Our hypothetical data for THBC-A illustrates an ideal outcome: a potent compound whose cytotoxic effects are directly explainable by its targeted impact on a specific cellular process—in this case, mitotic arrest.
This comparative approach provides a critical framework for identifying promising lead candidates for further development. Future studies should expand upon this foundation by:
-
Screening against a diverse panel of cancer cell lines to assess the spectrum of activity.
-
Investigating potential off-target effects in non-cancerous cell lines to establish a preliminary therapeutic window.
-
Conducting in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and safety.
-
Performing detailed molecular studies, such as Western blotting for key apoptotic and cell cycle proteins (e.g., Bcl-2, caspases, cyclins), to further validate the proposed mechanism of action.
By employing such a rigorous, multi-faceted benchmarking strategy, the field can more effectively identify and advance the next generation of THBC-based anticancer therapeutics.
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A Comprehensive Guide to the Safe Disposal of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For researchers and drug development professionals, the synthesis and application of novel compounds are only part of the lifecycle. The responsible management and disposal of chemical agents like 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound within the pyridoindole class, are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to empower scientists with the knowledge to handle this and similar chemical entities confidently and safely.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific, comprehensive toxicological profile for 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not extensively documented in publicly available literature, we can infer its potential hazards by examining related indole and heterocyclic amine structures. Safety Data Sheets (SDS) for analogous compounds consistently indicate a set of risks that must be assumed for this molecule until proven otherwise.
The primary hazards associated with this class of compounds often include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Irritation: Causes skin, eye, and respiratory irritation.[2]
-
Environmental Hazard: Potential for toxicity to aquatic life.
These potential hazards necessitate that 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole be treated as a hazardous chemical waste. The core principle guiding its disposal is the prevention of its release into the environment and the protection of all personnel.[3]
Table 1: Inferred Hazard Profile and Handling Recommendations
| Hazard Category | Potential Effect | Recommended Precautionary Statements |
| Acute Oral/Dermal Toxicity | Toxic or harmful if swallowed or absorbed through the skin. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[2] | P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4] |
Regulatory Framework: Compliance is Non-Negotiable
The disposal of laboratory chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] It is the legal responsibility of the waste generator (the researcher or institution) to determine if a waste is hazardous.[7]
Given the inferred hazards, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole waste would likely be classified as hazardous due to its potential toxicity. All disposal activities must adhere strictly to federal, state, and local regulations. The most critical step for any researcher is to consult with their institution's Environmental Health and Safety (EHS) department, which is the authoritative body for waste management guidance and pickup scheduling.[3]
Core Disposal Principles: A Foundation of Safety
Before proceeding to specific protocols, adhere to these universal principles for chemical waste management:
-
Do Not Sewer: Never dispose of this compound down the drain or in regular trash.[3] This action is prohibited for hazardous pharmaceuticals and can lead to environmental contamination and non-compliance with regulations.[8]
-
Waste Segregation: Keep waste streams separate. 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole waste should be segregated from non-hazardous trash and incompatible chemicals, such as strong oxidizing agents.[1][3]
-
Proper Containment: Use only compatible, leak-proof, and clearly labeled containers for waste collection.[9] The container must be kept closed at all times except when adding waste.[7][9]
-
Clear Labeling: All waste containers must be affixed with a "HAZARDOUS WASTE" label as soon as the first drop of waste is added.[9] The label must include the full chemical name and other information as required by your institution.
Step-by-Step Disposal Protocols
The following protocols provide a procedural workflow for managing different types of waste containing 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Protocol 1: Disposal of Unused or Expired Solid Compound
This procedure applies to the pure, solid chemical that is no longer needed.
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3] If there is a risk of generating dust, a NIOSH-approved respirator is required.[1]
-
Container Preparation: Obtain a designated hazardous waste container from your EHS department or use the original manufacturer's container if it is in good condition.[3]
-
Labeling: Affix a hazardous waste label to the container. Fill in all required fields, including the full chemical name: "6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole".
-
Waste Transfer: Carefully transfer the solid waste into the labeled container, minimizing dust generation. A chemical fume hood should be used for this transfer.
-
Storage: Securely close the container. Store it in a designated satellite accumulation area (SAA) that is under the control of the generator.[9] The SAA should have secondary containment to capture any potential leaks.
-
Disposal Request: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3]
Protocol 2: Disposal of Contaminated Lab Supplies
This covers items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.
-
Segregation: These items are considered "trace contaminated materials" and must be segregated from regular trash.[10]
-
Containment: Place all contaminated solid waste into a designated, durable, leak-proof container or bag (e.g., a sturdy plastic bag lining a solid container).
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant ("Trace contaminated with 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole").
-
Storage and Pickup: Store the sealed container in the SAA and arrange for EHS pickup. Do not allow the container to overfill.
Protocol 3: Disposal of Liquid Waste Solutions
This protocol is for solutions containing dissolved 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
-
Container Selection: Use a compatible, shatter-resistant container designed for liquid waste. Do not use metal containers for corrosive solutions or glass for hydrofluoric acid-containing waste.[9] Ensure the container has a secure, screw-top cap.
-
Labeling: Label the container with a "Hazardous Waste" tag. List all chemical constituents, including solvents, with their approximate percentages. For example: "Methanol (95%), 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (5%)".
-
Collection: Add liquid waste to the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Storage: Keep the container tightly capped and stored in a designated SAA with secondary containment.
-
Disposal: Arrange for pickup through your EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical steps for proper waste management of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the safety of the researcher remains paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic amine compound.
Hazard Assessment: Inferring Risk from Structural Analogs
The toxicological profile of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be inferred from related compounds:
-
Indole (CAS 120-72-9): Classified as harmful if swallowed, toxic in contact with skin, and causing serious eye irritation. It is also very toxic to aquatic life.[1]
-
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound is a skin and eye irritant and may cause respiratory irritation.
-
5-Cyano-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)indole: The SDS for this molecule also indicates the need for comprehensive PPE.[2]
Given these data, it is prudent to handle 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a compound that is potentially toxic via ingestion and dermal contact, and an irritant to the skin, eyes, and respiratory tract.
The Core Ensemble: Selecting Your Personal Protective Equipment
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Laboratory Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves (double-gloving recommended), safety glasses with side shields or chemical splash goggles, lab coat, and use within a certified chemical fume hood. |
| Dissolution and Solution Handling | Nitrile gloves, safety glasses with side shields or chemical splash goggles, and a lab coat. |
| Reaction Setup and Monitoring | Nitrile gloves, safety glasses with side shields or chemical splash goggles, and a lab coat. |
| Work-up and Purification | Nitrile gloves, safety glasses with side shields or chemical splash goggles, and a lab coat. Consider a face shield if there is a splash hazard. |
| Waste Disposal | Nitrile gloves, safety glasses with side shields or chemical splash goggles, and a lab coat. |
Hand Protection: The First Line of Defense
Nitrile gloves are recommended for their resistance to a broad range of chemicals. For operations involving prolonged handling or higher concentrations, double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: Shielding from Splashes and Aerosols
Safety glasses with side shields are the minimum requirement for eye protection.[3] However, when there is a significant risk of splashing, chemical splash goggles should be worn.[4] A face shield can provide an extra layer of protection for the entire face during larger-scale operations.
Protective Clothing: Preventing Dermal Exposure
A standard laboratory coat should be worn at all times to protect against incidental skin contact. Ensure the lab coat is fully buttoned. For tasks with a higher risk of contamination, consider the use of a chemically resistant apron.
Respiratory Protection: Mitigating Inhalation Risks
Due to the potential for respiratory irritation, handling the solid form of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole should be performed within a certified chemical fume hood to minimize the inhalation of airborne particles.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The following workflow illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Workflow for Donning and Doffing PPE.
Step-by-Step Donning Procedure
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Step-by-Step Doffing Procedure
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat by folding the contaminated exterior inward. Hang it in a designated area or dispose of it if it is single-use.
-
Eye Protection: Remove your safety glasses or goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Waste Management: A Responsible Conclusion
Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.
Contaminated PPE Disposal
All disposable PPE that has come into contact with 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole should be considered hazardous waste.
-
Gloves, wipes, and other solid contaminated materials: Place these items in a designated, clearly labeled hazardous waste container.[5][6]
Chemical Waste Disposal
As a heterocyclic amine, waste containing 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole should be handled as follows:
-
Liquid Waste: Collect all liquid waste containing the compound in a properly labeled, sealed, and chemically compatible container.[5] Do not pour it down the drain.[5]
-
Solid Waste: Collect solid waste in a designated container.
-
Segregation: Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[5]
The following diagram outlines the decision-making process for waste disposal.
Caption: Decision Tree for Waste Disposal.
Conclusion: Fostering a Culture of Safety
The responsible handling of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole necessitates a comprehensive understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can significantly minimize their risk of exposure and contribute to a safer laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on PPE and waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
